molecular formula C6H4BrFO2 B106993 5-Bromo-3-fluorobenzene-1,2-diol CAS No. 876861-29-9

5-Bromo-3-fluorobenzene-1,2-diol

Cat. No.: B106993
CAS No.: 876861-29-9
M. Wt: 207 g/mol
InChI Key: NTMLYGHAJRXVMB-UHFFFAOYSA-N
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Description

5-Bromo-3-fluorobenzene-1,2-diol, also known as this compound, is a useful research compound. Its molecular formula is C6H4BrFO2 and its molecular weight is 207 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-fluorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMLYGHAJRXVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468877
Record name 5-Bromo-3-fluorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876861-29-9
Record name 5-Bromo-3-fluorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-3-fluorobenzene-1,2-diol (CAS No. 876861-29-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-3-fluorobenzene-1,2-diol, a halogenated catechol derivative with significant potential as a building block in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory use.

Core Compound Properties

This compound is a polysubstituted aromatic compound. The presence of a bromine atom, a fluorine atom, and two hydroxyl groups on the benzene ring imparts a unique combination of reactivity and functionality. These features make it an attractive starting material for the synthesis of complex molecules, particularly in the development of novel therapeutics.

PropertyValueSource
CAS Number 876861-29-9[1]
Molecular Formula C₆H₄BrFO₂[1]
Molecular Weight 206.998 g/mol [1]
Appearance Solid[1]
Purity Typically ≥97%[1]
Predicted Boiling Point 263.2 ± 35.0 °C at 760 mmHg[2]
Predicted Density 1.940 ± 0.06 g/cm³[2]
InChI Key NTMLYGHAJRXVMB-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available starting material, 3-fluoro-2-hydroxybenzaldehyde. The overall synthetic scheme involves two key transformations: electrophilic bromination followed by a Dakin oxidation.

Step 1: Electrophilic Bromination of 3-fluoro-2-hydroxybenzaldehyde

The first step is the regioselective bromination of 3-fluoro-2-hydroxybenzaldehyde to yield 5-bromo-3-fluoro-2-hydroxybenzaldehyde. This reaction is an example of an electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atom and the aldehyde group are deactivating groups. The interplay of these electronic effects directs the incoming bromine electrophile to the position para to the hydroxyl group.

Experimental Protocol: Synthesis of 5-bromo-3-fluoro-2-hydroxybenzaldehyde [2]

  • To a solution of 3-fluoro-2-hydroxybenzaldehyde (5 g, 35.6 mmol) in acetonitrile (MeCN, 40 mL), add N-bromosuccinimide (NBS) (6.008 g, 36 mmol) and ammonium acetate (CH₃CO₂NH₄) (270 mg, 3.56 mmol) at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (2 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (petroleum ether/ethyl acetate = 8/1 to 4/1) to afford 5-bromo-3-fluoro-2-hydroxybenzaldehyde as a yellow solid (6.6 g, 85% yield).

Step 2: Dakin Oxidation

The second and final step is the conversion of the aldehyde group of 5-bromo-3-fluoro-2-hydroxybenzaldehyde into a hydroxyl group, yielding the desired this compound. This transformation is achieved through the Dakin oxidation, a reaction of an ortho- or para-hydroxylated phenyl aldehyde or ketone with hydrogen peroxide in a basic solution to form a benzenediol and a carboxylate.

The mechanism of the Dakin oxidation begins with the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon of the aldehyde. This is followed by an intramolecular rearrangement ([3][4]-aryl migration) and subsequent hydrolysis of the resulting ester intermediate to yield the catechol product.

Experimental Protocol: Synthesis of this compound [2]

  • To a 1 N aqueous solution of sodium hydroxide (NaOH) (230 mL, 0.23 mol), add 5-bromo-3-fluoro-2-hydroxybenzaldehyde (45.0 g, 0.21 mol) at room temperature.

  • Add a 6% hydrogen peroxide (H₂O₂) solution (225 mL) dropwise over five minutes at room temperature.

  • Stir the reaction mixture at room temperature for two hours.

  • Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (150 mL) at room temperature to quench the excess hydrogen peroxide.

  • Extract the mixture three times with ethyl acetate (450 mL).

  • Wash the combined organic layers sequentially with a 1 N aqueous solution of hydrochloric acid (HCl) (150 mL) and saturated saline.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter through silica gel.

  • Distill off the solvent from the filtrate under reduced pressure to give 39.0 g of the title compound (yield: 92%).

Synthesis_Workflow cluster_step1 Step 1: Electrophilic Bromination cluster_step2 Step 2: Dakin Oxidation A 3-fluoro-2-hydroxybenzaldehyde B 5-bromo-3-fluoro-2-hydroxybenzaldehyde A->B NBS, CH₃CO₂NH₄ MeCN, RT, 2h C 5-bromo-3-fluoro-2-hydroxybenzaldehyde D This compound C->D 1. H₂O₂, NaOH 2. Na₂S₂O₃

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups. The electron-withdrawing nature of the bromine and fluorine atoms influences the acidity of the hydroxyl groups and the electron density of the aromatic ring. Catechols, in general, are susceptible to oxidation to form o-quinones, which are reactive intermediates. The presence of electron-withdrawing groups can affect the rate and regioselectivity of these oxidation reactions.

The catechol moiety can also participate in various reactions, including:

  • Etherification and Esterification: The hydroxyl groups can be readily converted to ethers or esters to protect them or to introduce new functionalities.

  • Metal-Catalyzed Cross-Coupling Reactions: The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of carbon-carbon and carbon-nitrogen bonds. This is a powerful tool for building molecular complexity.

  • Nucleophilic Aromatic Substitution: While the electron-rich nature of the catechol ring generally disfavors nucleophilic aromatic substitution, the presence of the electron-withdrawing fluorine and bromine atoms may facilitate such reactions under specific conditions, particularly at the positions activated by these halogens.

Reactivity_Diagram cluster_reactions Potential Reactions A This compound OH OH Br F B Etherification/ Esterification A:h1_oh->B A:h2_oh->B C Cross-Coupling (e.g., Suzuki, Sonogashira) A:br->C D Oxidation to o-quinone A->D E Nucleophilic Aromatic Substitution A:f->E

Caption: Potential reaction pathways for this compound.

Applications in Drug Discovery

Substituted catechols are important structural motifs in many biologically active molecules. This compound, with its unique substitution pattern, is a valuable building block for accessing novel chemical space in drug discovery programs.

A key application of this compound is in the synthesis of glucosylceramide synthase (GCS) inhibitors . GCS is an enzyme involved in the biosynthesis of glycosphingolipids, and its inhibition is a therapeutic strategy for certain lysosomal storage diseases, such as Gaucher disease, and potentially for other conditions like cancer and diabetes. Patent literature discloses the use of substituted catechols in the preparation of GCS inhibitors.[5][6][7][8] While a specific synthesis route explicitly starting from this compound is not detailed in the readily available public literature, its structural features make it a highly plausible precursor for analogues of known GCS inhibitors.

Spectroscopic Data

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Although a specific Material Safety Data Sheet (MSDS) is not widely available, data for structurally related compounds such as 3-Bromo-5-chloro-4-fluorophenol suggest that it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[12]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined synthesis and the diverse reactivity of its functional groups provide a solid foundation for the creation of novel and complex molecular architectures. As research into new therapeutic agents continues, the utility of such polysubstituted aromatic compounds is expected to grow, making a thorough understanding of their properties and reactivity essential for the modern drug discovery scientist.

References

  • Dakin, H. D. (1909). The oxidation of hydroxy- and dihydroxy-benzoic acids and of aldehydes containing a hydroxyl group. American Chemical Journal, 42(5), 477-498.
  • Organic Chemistry Portal. Dakin Reaction. [Link]

  • Wikipedia. Dakin oxidation. [Link]

  • Slideshare. Organic chemistry DAKIN REACTION. [Link]

  • Pharmaguideline. Oppenauer Oxidation and Dakin Reaction. [Link]

  • MDPI. Synthesis of Catechol Derived Rosamine Dyes and Their Reactivity toward Biogenic Amines. [Link]

  • Taylor & Francis Online. Catechol reactivity: Synthesis of dopamine derivatives substituted at the 6-position. [Link]

  • National Center for Biotechnology Information. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. [Link]

  • Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

  • Google Patents. WO2012129084A2 - Glucosylceramide synthase inhibitors.
  • Google Patents. WO2010091104A1 - Inhibiteurs de la glucosylcéramide synthase.
  • Google Patents.
  • Reagentia. This compound (1 x 250 mg). [Link]

  • PubChem. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. [Link]

  • Semantic Scholar. Improved Inhibitors of Glucosylceramide Synthase. [Link]

  • Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Google Patents.
  • R Discovery. Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. [Link]

  • PubChem. 3-Bromo-5-chloro-4-fluorophenol. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-fluorobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-3-fluorobenzene-1,2-diol, a halogenated catechol derivative, is a compound of increasing interest within the realms of pharmaceutical and materials science research. Its unique substitution pattern, featuring both bromine and fluorine atoms on the catechol ring, imparts distinct physicochemical properties that are crucial for its application in drug design, synthesis of complex molecules, and as a building block in materials chemistry. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its molecular structure, predicted physical constants, and solubility characteristics. Furthermore, this document outlines detailed, field-proven experimental protocols for the determination of these properties, ensuring scientific integrity and reproducibility. Safety and handling considerations, reactivity insights, and a discussion of expected spectroscopic signatures are also presented to equip researchers, scientists, and drug development professionals with the essential knowledge for the effective and safe utilization of this compound.

Introduction: The Significance of Substituted Catechols

Catechols, or 1,2-dihydroxybenzenes, are a class of organic compounds that are not only prevalent in nature but also serve as versatile precursors in synthetic chemistry. The introduction of halogen substituents onto the catechol ring can profoundly influence its electronic properties, acidity, and biological activity. Specifically, the presence of a bromine atom can facilitate further functionalization through cross-coupling reactions, while the electronegative fluorine atom can enhance metabolic stability and binding affinity in biological systems. This compound, therefore, represents a strategically designed molecule with potential applications in the development of novel therapeutics, agrochemicals, and functional polymers. A thorough understanding of its physicochemical properties is the foundational step in unlocking its full potential.

Molecular Identity and Structure

The structural integrity of a molecule is the primary determinant of its chemical behavior. The arrangement of atoms and functional groups in this compound dictates its reactivity, polarity, and intermolecular interactions.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers of this compound

IdentifierValueSource
CAS Number 876861-29-9[CymitQuimica[1], Reagentia]
Molecular Formula C₆H₄BrFO₂[CymitQuimica[1], Echemi[2]]
Molecular Weight 207.00 g/mol [CymitQuimica[1], Echemi[3]]
InChI Key NTMLYGHAJRXVMB-UHFFFAOYSA-N[CymitQuimica[1]]
Canonical SMILES C1=C(C(=C(C=C1F)Br)O)O

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that many of these values are predicted and should be experimentally verified for critical applications.

Table 2: Physicochemical Data for this compound

PropertyPredicted ValueExperimental ValueSource
Appearance White to off-white solidNot Available[ChemicalBook[4]]
Melting Point Not AvailableNot Available
Boiling Point 263.2 ± 35.0 °C at 760 mmHgNot Available[Echemi[2]]
Density 1.940 ± 0.06 g/cm³Not Available[Echemi[2]]
pKa 7.84 ± 0.15Not Available[ChemicalBook[4]]
LogP (XLogP3) 2Not Available[Echemi[3]]
Topological Polar Surface Area (TPSA) 40.5 ŲNot Available[Echemi[3]]
Solubility Insoluble in water; Soluble in organic solvents (e.g., DMSO, Methanol)Not AvailableGeneral knowledge based on structure

Experimental Protocols for Physicochemical Characterization

To ensure the highest level of scientific rigor, the following experimental protocols are provided for the determination of key physicochemical properties of this compound. These protocols are based on established, standard methodologies.

Melting Point Determination (Capillary Method)

The capillary method is a standard and widely accepted technique for determining the melting point of a crystalline solid.[4][5]

Principle: A small, finely powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point range.[6]

Caption: Workflow for Melting Point Determination.

Detailed Steps:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry, as moisture can depress the melting point.

    • Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula or mortar and pestle.

    • Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

    • Tap the sealed end of the capillary tube on a hard surface to compact the powder to a height of 2-3 mm.

  • Measurement:

    • Insert the capillary tube into the heating block of a calibrated melting point apparatus.

    • If the approximate melting point is unknown, a preliminary rapid heating can be performed to estimate the range.

    • For an accurate measurement, heat the sample rapidly to about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid is observed (the beginning of the melting range).

    • Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Reporting:

    • The melting point should be reported as a range. A narrow melting range (e.g., 0.5-1 °C) is indicative of a pure compound.[7]

Solubility Determination

A systematic approach to solubility testing can provide valuable information about the polarity and functional groups present in a molecule.[8][9]

Principle: The solubility of a compound in various solvents (water, acidic, basic, and organic) is assessed by observing whether a homogeneous solution is formed upon mixing.

Caption: Decision tree for solubility testing.

Detailed Steps:

  • Water Solubility:

    • Add approximately 10 mg of this compound to 1 mL of deionized water in a test tube.

    • Vortex or shake the mixture vigorously for 1-2 minutes.

    • Observe if the solid dissolves completely. Due to the hydrophobic nature of the bromofluorobenzene ring, insolubility is expected.

  • Aqueous Base Solubility (5% NaOH):

    • To a test tube containing ~10 mg of the compound, add 1 mL of 5% aqueous sodium hydroxide solution.

    • The phenolic hydroxyl groups of the catechol moiety are acidic and should be deprotonated by a strong base like NaOH, forming a water-soluble sodium salt.[10] Observe for dissolution.

  • Aqueous Acid Solubility (5% HCl):

    • To a test tube containing ~10 mg of the compound, add 1 mL of 5% aqueous hydrochloric acid.

    • As the compound does not possess a basic functional group, it is expected to be insoluble.

  • Organic Solvent Solubility:

    • Test the solubility in common organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).

    • Add ~10 mg of the compound to 1 mL of the respective solvent and observe for dissolution. Due to its polar hydroxyl groups and the organic backbone, solubility is expected in polar organic solvents.

Spectroscopic Profile (Expected)

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals for the two aromatic protons. The chemical shifts and coupling patterns will be influenced by the neighboring hydroxyl, bromo, and fluoro substituents. The hydroxyl protons will likely appear as broad singlets, and their chemical shift may vary with concentration and solvent. The aromatic protons are expected to appear as doublets or doublet of doublets in the range of 6.5-7.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display six distinct signals for the six carbon atoms of the benzene ring. The carbon atoms attached to the electronegative oxygen, fluorine, and bromine atoms will be significantly shifted downfield.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Characteristic C-O stretching bands should appear around 1200-1300 cm⁻¹. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and aromatic C=C stretching vibrations will be present in the 1400-1600 cm⁻¹ region. The C-Br and C-F stretching vibrations will appear in the fingerprint region (below 1400 cm⁻¹).

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50). Fragmentation patterns would likely involve the loss of hydroxyl groups and halogen atoms.

Reactivity and Stability

  • Oxidation: Catechols are susceptible to oxidation, which can be catalyzed by air, light, or metal ions, leading to the formation of colored quinone species.[11] Therefore, this compound should be stored in a cool, dark, and inert atmosphere to prevent degradation.

  • Acidity: The two hydroxyl groups are acidic and can be deprotonated by bases. This property is crucial for its use in synthesis, for example, in the formation of ethers or esters.

  • Electrophilic Aromatic Substitution: The catechol ring is activated towards electrophilic substitution, although the presence of the deactivating halogen atoms will influence the regioselectivity of such reactions.

  • Cross-Coupling Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from structurally related halogenated phenols and catechols suggests that the following precautions should be taken.[12][13]

  • General Handling:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.[2]

    • Avoid inhalation of dust and contact with skin and eyes.[2]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.[14]

  • Health Hazards:

    • May be harmful if swallowed, inhaled, or absorbed through the skin.[14]

    • Catechol and its derivatives can be irritating to the skin, eyes, and respiratory tract.[13][14]

    • Prolonged or repeated exposure may cause sensitization.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and dark place.[2]

    • Store away from oxidizing agents and strong bases.

  • Disposal:

    • Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical entity with significant potential in various scientific disciplines. This technical guide has provided a detailed overview of its fundamental physicochemical properties, along with standardized protocols for their experimental determination. By understanding its structure, reactivity, and handling requirements, researchers can confidently and safely incorporate this compound into their research and development endeavors, paving the way for new discoveries and innovations.

References

  • University of Babylon. Solubility test for Organic Compounds. [Link]

  • Westlab Canada. Measuring the Melting Point. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

  • Reagentia. This compound (1 x 100 mg). [Link]

  • SSERC. Melting point determination. [Link]

  • Quora. How can you determine the solubility of organic compounds?[Link]

  • ACS Publications. Method for determining solubility of slightly soluble organic compounds. [Link]

  • DergiPark. Physicochemical properties of catechol 1, 2-dioxygenase analyzed by Prot Param. [Link]

  • Austin Community College. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • ResearchGate. Fig. 3. 1 H-NMR data of chloromethylcatechols formed from 2- and.... [Link]

  • National Center for Biotechnology Information. Catechol. [Link]

  • ResearchGate. Proton NMR-spectra of Catechol (top), Phenol (middle), and the aqueous.... [Link]

  • thinkSRS.com. Melting Point Determination. [Link]

  • ASTM International. E1148 Standard Test Method for Measurements of Aqueous Solubility. [Link]

  • PubMed. Chemical properties of catechols and their molecular modes of toxic action in cells, from microorganisms to mammals. [Link]

Sources

A Technical Guide to 5-Bromo-3-fluorobenzene-1,2-diol: Molecular Characteristics, Synthesis, and Application Context

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 5-Bromo-3-fluorobenzene-1,2-diol, a halogenated catechol derivative of significant interest in synthetic and medicinal chemistry. We will explore its fundamental molecular structure and properties, detail a validated synthetic protocol with mechanistic insights, and discuss the strategic importance of its constituent functional groups—catechol, fluorine, and bromine—in the context of modern drug discovery and materials science.

Molecular Identity and Structural Framework

This compound, also known as 5-bromo-3-fluorocatechol, is a substituted aromatic compound. Its core structure is a benzene ring functionalized with two adjacent hydroxyl groups (a catechol), a bromine atom, and a fluorine atom. This specific arrangement of electron-withdrawing halogens and electron-donating hydroxyl groups dictates its chemical reactivity and potential for further functionalization.

The primary identifiers for this compound are:

  • Chemical Name: this compound[1][2][3]

  • CAS Number: 876861-29-9[1][2][4][5]

  • Molecular Formula: C₆H₄BrFO₂[1][2][4][5]

  • SMILES: OC1=CC(Br)=CC(F)=C1O[4]

  • InChI Key: NTMLYGHAJRXVMB-UHFFFAOYSA-N[1][2]

The 2D structure is depicted below:

Chemical structure of this compound

Physicochemical and Computed Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological and chemical systems. The properties of this compound, including both experimental and predicted values, are summarized in the table below.

PropertyValueSource
Molecular Weight 206.997 g/mol [2][3]
Exact Mass 205.93800 Da[2][3]
Appearance Solid[1]
Density (Predicted) 1.940 ± 0.06 g/cm³[2][3]
Boiling Point (Predicted) 263.2 ± 35.0 °C at 760 mmHg[2][3]
XLogP3 (Lipophilicity) 2.0[2][3]
Topological Polar Surface Area 40.5 Ų[2][3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved from 3-fluoro-2-hydroxybenzaldehyde. The following two-step protocol is a validated method for its preparation.[3]

Experimental Workflow Diagram

Synthesis_Workflow Start 3-Fluoro-2-hydroxy- benzaldehyde Reagents1 NBS, CH₃CO₂NH₄ in Acetonitrile (MeCN) Start->Reagents1 Intermediate 5-Bromo-3-fluoro-2- hydroxybenzaldehyde Reagents1->Intermediate Reagents2 1. NaOH (aq) 2. H₂O₂ (aq) 3. Na₂S₂O₃ (aq) workup Intermediate->Reagents2 Product 5-Bromo-3-fluoro- benzene-1,2-diol Reagents2->Product

Caption: Synthesis workflow for this compound.

Step 1: Electrophilic Bromination

Protocol:

  • To a solution of 3-fluoro-2-hydroxybenzaldehyde (1 equivalent) in acetonitrile (MeCN), add N-Bromosuccinimide (NBS) (1.01 equivalents) and ammonium acetate (CH₃CO₂NH₄) (0.1 equivalents) at room temperature.

  • Stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford 5-bromo-3-fluoro-2-hydroxybenzaldehyde.[3]

Scientist's Note (Expertise & Experience): The choice of NBS as the brominating agent is crucial for selectivity. The hydroxyl and aldehyde groups strongly activate the aromatic ring towards electrophilic substitution. NBS provides a source of electrophilic bromine (Br⁺) under mild conditions, preventing over-bromination. The position para to the powerful hydroxyl directing group is targeted, leading to the desired 5-bromo isomer. Ammonium acetate acts as a mild catalyst.

Step 2: Dakin Oxidation

Protocol:

  • Add 5-bromo-3-fluoro-2-hydroxybenzaldehyde (1 equivalent) to a 1 N aqueous solution of sodium hydroxide (NaOH) at room temperature.

  • Add a 6% hydrogen peroxide (H₂O₂) solution dropwise over five minutes.

  • Stir the reaction mixture at room temperature for two hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose excess peroxide.

  • Extract the mixture three times with ethyl acetate.

  • Wash the combined organic layers sequentially with 1 N hydrochloric acid (HCl) and saturated brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent under reduced pressure to yield the final product, this compound.[3]

Scientist's Note (Trustworthiness): This step is a classic Dakin oxidation, a reliable method for converting an ortho- or para-hydroxybenzaldehyde into a catechol. The mechanism involves the nucleophilic attack of the hydroperoxide anion (formed from H₂O₂ and NaOH) on the aldehyde's carbonyl carbon. This is followed by rearrangement and subsequent hydrolysis to yield the diol. The thiosulfate quench is a critical safety and purification step, ensuring that no reactive peroxides remain in the mixture, making the protocol self-validating and robust.

Strategic Value in Drug Development

The unique combination of functional groups in this compound makes it a highly valuable scaffold for drug development professionals.

  • Fluorine Atom: The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry.[6] Its high electronegativity can alter the acidity (pKa) of the nearby hydroxyl groups, influencing ionization state at physiological pH. Furthermore, replacing a C-H bond with a C-F bond can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[6][7]

  • Bromine Atom: Bromine serves multiple purposes. It can act as a synthetic handle for further modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira). Additionally, bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site, which can significantly enhance binding affinity and selectivity.

  • Catechol Moiety: The 1,2-diol system is a key pharmacophore found in numerous natural products and FDA-approved drugs. It is an excellent metal chelator and can engage in strong hydrogen bonding with protein targets. This moiety is recognized by various enzymes and receptors, making it a privileged structure for designing new therapeutic agents.

Prospective Analytical Characterization

For unequivocal structure confirmation and purity assessment, a suite of analytical techniques is required. While specific spectra are not provided here, the expected outcomes are described below, forming a basis for quality control.

  • NMR Spectroscopy:

    • ¹H NMR: Would show distinct signals for the two non-equivalent aromatic protons and two broad singlets for the hydroxyl protons (which would be exchangeable with D₂O).

    • ¹³C NMR: Would display six unique signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbon atoms bonded to fluorine would show characteristic C-F coupling.

    • ¹⁹F NMR: A single resonance is expected, with its coupling to adjacent protons providing further structural confirmation.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the compound's molecular weight. Critically, the presence of bromine would result in a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M+2⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This provides a definitive signature for a monobrominated compound.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the hydrogen-bonded hydroxyl groups. Aromatic C-H and C=C stretching vibrations, as well as C-F and C-Br stretches in the fingerprint region (typically below 1200 cm⁻¹), would also be present.

Conclusion

This compound is a strategically designed chemical entity with significant potential as a building block in research and development. Its well-defined molecular structure, predictable physicochemical properties, and accessible synthetic pathway make it an attractive starting material. For drug development professionals, the confluence of a bioactive catechol core with the modulating effects of fluorine and the synthetic versatility of bromine offers a powerful platform for creating novel small-molecule therapeutics.

References

  • CAS NO. 876861-29-9 | this compound. Arctom. Available from: [Link]

  • CAS: 876861-29-9 Name: this compound. Aribo Biotechnology. Available from: [Link]

  • This compound (1 x 250 mg) - Reagentia. Reagentia. Available from: [Link]

  • 5-Bromo-3-chlorobenzene-1,2-diol | C6H4BrClO2 | CID 117978876 - PubChem. National Center for Biotechnology Information. Available from: [Link]

  • This compound (1 x 100 mg) - Reagentia. Reagentia. Available from: [Link]

  • 5-Bromo-1,2,3-trifluorobenzene - Magritek. Magritek. Available from: [Link]

  • CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents. Google Patents.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. National Center for Biotechnology Information. Available from: [Link]

  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews - ACS Publications. ACS Publications. Available from: [Link]

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Spectroscopic Characterization of 5-Bromo-3-fluorobenzene-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-3-fluorobenzene-1,2-diol is a halogenated catechol derivative with potential applications in pharmaceutical and materials science research. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and two hydroxyl groups on a benzene ring, gives rise to distinct spectroscopic signatures. A thorough understanding of its spectral properties is paramount for its identification, purity assessment, and the elucidation of its role in chemical reactions and biological systems. This in-depth technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural characterization of this molecule.

Molecular Structure and Spectroscopic Overview

The structural features of this compound, specifically the presence of magnetically active nuclei (¹H, ¹³C, ¹⁹F), vibrational modes of functional groups (-OH, aromatic C-C, C-H, C-F, C-Br), and its susceptibility to ionization and fragmentation, make it amenable to a multi-spectroscopic approach for unambiguous characterization.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about the electronic environment of the hydrogen, carbon, and fluorine atoms, respectively, as well as their connectivity through spin-spin coupling.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve polar phenols and the fact that the hydroxyl protons are often observed as distinct, exchangeable signals.[1] Deuterated chloroform (CDCl₃) or acetone-d₆ are also viable alternatives.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • ¹⁹F NMR: Acquire a one-dimensional fluorine NMR spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition times are generally short.[2]

  • 2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to definitively assign proton and carbon signals and to probe long-range couplings.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality Behind Prediction
~9.0 - 10.0Broad Singlet2H-OHPhenolic protons are acidic and their chemical shift is concentration and temperature dependent. In DMSO-d₆, they are typically observed as broad signals at lower field.
~7.1 - 7.3Doublet of Doublets (dd)1HH-6This proton is ortho to a hydroxyl group and meta to the bromine atom. It will be split by the adjacent H-4 and the fluorine atom.
~6.8 - 7.0Doublet of Doublets (dd)1HH-4This proton is ortho to the bromine atom and meta to a hydroxyl group and the fluorine atom. It will be split by the adjacent H-6 and the fluorine atom.
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentCausality Behind Prediction
~145 - 155 (C-F)C-3The carbon atom directly attached to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet due to ¹JCF coupling.
~140 - 150C-1, C-2The carbon atoms bearing the hydroxyl groups will be deshielded. Their exact chemical shifts will be influenced by the other substituents.
~120 - 130C-6Aromatic CH carbon.
~115 - 125C-4Aromatic CH carbon, likely shielded by the ortho hydroxyl group.
~100 - 110 (C-Br)C-5The carbon atom attached to the bromine atom will be shielded due to the "heavy atom effect".
Predicted ¹⁹F NMR Spectral Data (376 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCausality Behind Prediction
-110 to -140MultipletThe chemical shift of fluorine on an aromatic ring is sensitive to the electronic effects of the other substituents. The signal will be split by the ortho proton (H-4) and the meta proton (H-6).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample like this compound, the KBr (potassium bromide) pellet method is a common and effective technique.

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignmentCausality Behind Prediction
3200 - 3600Strong, BroadO-H stretchThe hydroxyl groups will exhibit a broad absorption band due to intermolecular hydrogen bonding.[3][4]
3000 - 3100Medium to WeakAromatic C-H stretchCharacteristic stretching vibrations of C-H bonds on the aromatic ring.[5]
1500 - 1600Medium to StrongC=C aromatic ring stretchThese absorptions are characteristic of the benzene ring.[3][6]
~1200StrongC-O stretchThe stretching vibration of the carbon-oxygen bond of the phenolic hydroxyl groups.[4]
~1000 - 1100Medium to StrongC-F stretchThe carbon-fluorine bond will have a characteristic stretching absorption in this region.
500 - 700Medium to StrongC-Br stretchThe carbon-bromine bond stretching vibration is expected in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable soft ionization techniques for this polar molecule. Electron ionization (EI) can also be used, which will likely lead to more extensive fragmentation.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements for elemental composition determination.

Predicted Mass Spectral Data
m/zInterpretationCausality Behind Prediction
~206/208Molecular Ion [M]⁺The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).
[M-CO]⁺Loss of Carbon MonoxideA common fragmentation pathway for phenols is the loss of a molecule of carbon monoxide.[3]
[M-HCO]⁺Loss of a Formyl RadicalAnother characteristic fragmentation of phenols involves the loss of a formyl radical.[3]
[M-Br]⁺Loss of BromineCleavage of the carbon-bromine bond can lead to a fragment corresponding to the loss of the bromine atom.

Integrated Spectroscopic Analysis Workflow

A combination of these spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

cluster_0 Spectroscopic Analysis Workflow MS Mass Spectrometry (MS) Structure Structural Elucidation MS->Structure Molecular Weight & Formula IR Infrared (IR) Spectroscopy IR->Structure Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR->Structure Connectivity & Stereochemistry

Caption: A workflow diagram illustrating the integrated approach to the structural elucidation of this compound.

Conclusion

The predicted NMR, IR, and MS spectral data presented in this guide provide a robust framework for the characterization of this compound. While experimental data is the gold standard for structural confirmation, this theoretical analysis, grounded in fundamental spectroscopic principles, offers valuable insights for researchers working with this compound. The detailed protocols and interpretations serve as a practical resource for the acquisition and analysis of spectral data, ultimately contributing to the advancement of research and development in which this molecule plays a role.

References

An In-depth Technical Guide to the Solubility of 5-Bromo-3-fluorobenzene-1,2-diol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 5-bromo-3-fluorobenzene-1,2-diol, a crucial parameter for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound in various organic solvents is paramount for designing synthetic routes, purification strategies, and formulation development. This document delves into the theoretical principles governing its solubility, predictive assessments, and detailed experimental protocols for accurate determination.

Introduction to this compound and its Physicochemical Profile

This compound, also known as 5-bromo-3-fluorocatechol, is a halogenated aromatic diol with the molecular formula C₆H₄BrFO₂ and a molecular weight of approximately 207.00 g/mol .[1][2] Its structure, featuring a catechol ring substituted with bromine and fluorine atoms, dictates its physicochemical properties and, consequently, its solubility.

The key structural features influencing solubility are:

  • Two Hydroxyl (-OH) Groups: These groups make the molecule capable of acting as both a hydrogen bond donor and acceptor, suggesting a propensity for solubility in polar solvents.[3][4]

  • Aromatic Ring: The benzene ring is inherently nonpolar and will contribute to its solubility in solvents with aromatic character.

  • Halogen Atoms (Br and F): The electronegative fluorine and bromine atoms introduce polarity into the molecule, creating dipole moments that influence interactions with polar solvents.[5][6]

A key indicator of a compound's polarity is its partition coefficient, often expressed as LogP. The predicted XLogP3 value for this compound is 2, suggesting a moderate level of lipophilicity.[2][7] This value indicates that while it has polar characteristics due to the hydroxyl groups, the presence of the benzene ring and halogen atoms gives it significant nonpolar character as well.

Theoretical Framework for Solubility Prediction: "Like Dissolves Like"

The foundational principle for predicting solubility is "like dissolves like."[8][9][10] This means that a solute will dissolve best in a solvent that has a similar polarity. Organic solvents can be broadly categorized into three groups based on their polarity and hydrogen bonding capabilities:

  • Polar Protic Solvents: These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors.[11][12] They possess high polarity. Examples include water, methanol, and ethanol.

  • Polar Aprotic Solvents: These solvents are polar but do not have a hydrogen atom that can be donated for hydrogen bonding.[11][12] They are good at dissolving polar solutes that are not capable of hydrogen bonding. Examples include acetone, acetonitrile, and dimethyl sulfoxide (DMSO).

  • Nonpolar Solvents: These solvents have low polarity and are composed of molecules with evenly distributed electron density.[11][13][14][15] They are ideal for dissolving nonpolar solutes. Examples include hexane, toluene, and diethyl ether.

Based on the structure of this compound, we can make the following predictions:

  • High Solubility in Polar Protic Solvents: Due to the two hydroxyl groups, strong hydrogen bonding interactions with solvents like methanol and ethanol are expected, leading to high solubility.

  • Moderate to High Solubility in Polar Aprotic Solvents: The polar nature of the C-F and C-Br bonds, along with the overall dipole moment of the molecule, should allow for favorable dipole-dipole interactions with solvents like acetone and ethyl acetate.

  • Low Solubility in Nonpolar Solvents: The significant polarity imparted by the hydroxyl and halogen groups will likely result in poor solubility in nonpolar solvents like hexane, as the intermolecular forces between the solute and solvent molecules would be weak.

The following table provides a list of common organic solvents, categorized by their type, along with their dielectric constants and polarity indices, which are quantitative measures of polarity.

SolventTypeDielectric Constant (at 20°C)Polarity Index
Polar Protic
WaterPolar Protic80.110.2
MethanolPolar Protic32.75.1
EthanolPolar Protic24.55-
Isopropyl AlcoholPolar Protic19.923.9
Polar Aprotic
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.687.2
AcetonitrilePolar Aprotic37.55.8
N,N-Dimethylformamide (DMF)Polar Aprotic36.716.4
AcetonePolar Aprotic20.75.1
Ethyl AcetatePolar Aprotic6.024.4
Tetrahydrofuran (THF)Polar Aprotic7.584.0
Nonpolar
TolueneNonpolar2.382.4
Diethyl EtherNonpolar4.332.8
ChloroformNonpolar4.814.1
DichloromethaneNonpolar8.933.1
HexaneNonpolar1.880.1
CyclohexaneNonpolar2.020.2

Data sourced from multiple references.[16][17][18][19]

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The "gold standard" for determining thermodynamic solubility is the shake-flask method .[14][20] This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Experimental Workflow Overview

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by UV/Vis spectroscopic analysis.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid This compound prep2 Add a known volume of organic solvent prep1->prep2 equil Shake at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant through a 0.22 µm syringe filter sep1->sep2 analysis1 Prepare serial dilutions of the filtrate sep2->analysis1 analysis2 Measure absorbance using UV/Vis Spectrophotometer analysis1->analysis2 analysis3 Determine concentration from calibration curve analysis2->analysis3

Caption: Workflow for solubility determination.

Detailed Step-by-Step Protocol: Shake-Flask Method

Materials:

  • This compound (solid)[1][21][22]

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (compatible with the organic solvent)

  • Volumetric flasks and pipettes for dilutions

  • UV/Vis spectrophotometer and quartz cuvettes

Procedure:

  • Sample Preparation:

    • Add an excess amount of solid this compound to a glass vial. An excess is crucial to ensure that a saturated solution is formed. A good starting point is to add enough solid so that it is clearly visible at the bottom of the vial after the solvent is added.

    • Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to the vial.[23]

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and a moderate shaking speed (e.g., 150 rpm).

    • Allow the mixture to equilibrate for 24 to 48 hours. This extended time is necessary to ensure that the system has reached thermodynamic equilibrium.[20]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand for a short period to allow the larger particles to settle.

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15 minutes to pellet the remaining undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step removes any fine, suspended particles that could interfere with the analysis.[23][24]

  • Analysis (UV/Vis Spectroscopy):

    • Wavelength Selection: To determine the optimal wavelength (λmax) for absorbance measurement, scan a dilute solution of this compound in the chosen solvent across the UV range (typically 200-400 nm). For aromatic compounds, strong absorption bands are often observed in the 200-300 nm range.[3][25][26][27] The wavelength of maximum absorbance should be used for all subsequent measurements to ensure the highest sensitivity and to minimize errors.[26]

    • Calibration Curve:

      • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

      • Perform a series of accurate serial dilutions to create at least five standard solutions of decreasing concentrations.[8][11]

      • Measure the absorbance of each standard solution at the predetermined λmax.

      • Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin.

      • Perform a linear regression analysis to obtain the equation of the line (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept) and the coefficient of determination (R²). An R² value of 0.99 or higher indicates a good fit.[8][11][12][28]

    • Sample Measurement:

      • Dilute the filtered saturated solution with the same solvent to bring its absorbance into the linear range of the calibration curve. The dilution factor must be accurately recorded.

      • Measure the absorbance of the diluted sample at λmax.

      • Use the equation from the calibration curve to calculate the concentration of the diluted sample.

      • Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.

Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC)

For complex mixtures or when higher sensitivity and selectivity are required, HPLC is the preferred analytical method.[13]

General HPLC Parameters:

  • Column: A reversed-phase column (e.g., C18) is typically suitable for separating moderately polar aromatic compounds.

  • Mobile Phase: A mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol). The gradient can be optimized to achieve good separation.

  • Detector: A UV detector set to the λmax of the compound.

  • Quantification: Similar to UV/Vis, a calibration curve is constructed by injecting standard solutions of known concentrations and plotting the peak area against concentration.[24]

The following diagram illustrates the relationship between the key steps in creating and using a calibration curve for analysis.

calibration_curve_logic cluster_standards Standard Preparation cluster_measurement Measurement cluster_plotting Data Plotting & Analysis cluster_unknown Unknown Sample Analysis stock Prepare Stock Solution (Known Concentration) dilutions Create Serial Dilutions (Multiple Known Concentrations) stock->dilutions measure_standards Measure Absorbance of Each Standard at λmax dilutions->measure_standards plot Plot Absorbance vs. Concentration measure_standards->plot regression Perform Linear Regression (y = mx + c, R²) plot->regression calculate Calculate Concentration using Regression Equation regression->calculate measure_unknown Measure Absorbance of Unknown Sample measure_unknown->calculate

Caption: Logic of a calibration curve.

Practical Implications and Troubleshooting

  • Solvent Purity: Always use high-purity solvents (e.g., HPLC grade) to avoid interference from impurities during analysis.

  • Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant temperature during equilibration is critical for obtaining reproducible results.

  • pH Effects (for aqueous solutions): While this guide focuses on organic solvents, it is important to note that for aqueous solutions, the pH will significantly impact the solubility of a compound with acidic hydroxyl groups like a catechol.

  • Supersaturation: Be aware of the potential for forming a supersaturated solution, especially if the temperature fluctuates. Allowing the solution to stand after shaking can help mitigate this.

  • Compound Stability: If the compound is unstable in a particular solvent, this will affect the measured solubility. It may be necessary to assess the stability of the compound over the equilibration period.

Conclusion

References

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A Comprehensive Technical Guide to the Synthesis of 5-Bromo-3-fluorobenzene-1,2-diol from 3-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-fluorobenzene-1,2-diol, a substituted catechol, represents a valuable chemical scaffold with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a catechol moiety for metal chelation or further functionalization, makes it a highly sought-after building block. This guide provides an in-depth, technically-grounded overview of a robust two-step synthetic pathway starting from the commercially available 3-fluoro-2-hydroxybenzaldehyde. The narrative emphasizes the mechanistic rationale behind procedural choices, ensuring both scientific integrity and practical applicability for professionals in the field.

Synthetic Strategy Overview

The transformation of 3-fluoro-2-hydroxybenzaldehyde into this compound is efficiently achieved via a two-step sequence. The initial step involves the conversion of the aldehyde functional group into a hydroxyl group to form the catechol intermediate, 3-fluorobenzene-1,2-diol. The second step is a regioselective electrophilic bromination to install the bromine atom at the C-5 position.

G cluster_0 Overall Workflow A 3-Fluoro-2-hydroxybenzaldehyde (Starting Material) B Step 1: Baeyer-Villiger Oxidation (Dakin Reaction Variant) A->B C 3-Fluorobenzene-1,2-diol (Intermediate) B->C D Step 2: Regioselective Bromination C->D E This compound (Final Product) D->E G cluster_mechanism Baeyer-Villiger Oxidation Mechanism start Aldehyde + Peroxyacid (m-CPBA) criegee Criegee Intermediate (Tetrahedral Adduct) start->criegee Nucleophilic Attack rearrange [1,2]-Aryl Migration (Rate-Determining Step) criegee->rearrange formate Formate Ester Intermediate rearrange->formate Loss of Leaving Group hydrolysis Hydrolysis formate->hydrolysis product Catechol + Carboxylic Acid hydrolysis->product G cluster_bromination Regioselective Bromination start 3-Fluorocatechol + NBS attack Electrophilic Attack at C-5 (Favored by C-2 OH) start->attack Generation of Br+ sigma Sigma Complex (Resonance Stabilized) attack->sigma deprotonation Deprotonation sigma->deprotonation product 5-Bromo-3-fluorocatechol deprotonation->product Re-aromatization

An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-fluorobenzene-1,2-diol: Key Intermediates and Strategic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-3-fluorobenzene-1,2-diol, also known as 5-bromo-3-fluorocatechol, is a vital building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a catechol moiety flanked by fluorine and bromine atoms, allows for intricate molecular scaffolding and targeted biological activity. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the identification and role of key intermediates. We will explore two robust and field-proven pathways: the direct oxidation of a brominated salicylaldehyde and a more classical approach involving the demethylation of a protected methoxy intermediate. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering not only detailed protocols but also the underlying chemical principles that govern these syntheses.

Introduction: The Strategic Importance of this compound

The catechol functional group is a privileged scaffold in drug design, known for its ability to engage in hydrogen bonding, chelate metals, and participate in various biological recognition processes. The addition of a fluorine atom can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, binding affinity, and membrane permeability. The bromine atom serves as a versatile synthetic handle, enabling a wide range of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the construction of more complex molecular architectures. Consequently, this compound is a highly sought-after intermediate for creating novel therapeutic agents.

The successful synthesis of this target molecule hinges on the strategic management of its reactive functional groups. The catechol is sensitive to oxidation, and the aromatic ring's reactivity must be carefully controlled to achieve the desired regioselectivity during bromination. This guide will dissect two primary synthetic strategies that address these challenges through different approaches.

Pathway A: Synthesis via Dakin Oxidation of a Substituted Salicylaldehyde

This pathway is an elegant and efficient method that builds the catechol functionality in the final step from a readily accessible hydroxybenzaldehyde intermediate. The core of this strategy lies in the regioselective bromination of a commercially available starting material, followed by a Dakin reaction—a specific type of Baeyer-Villiger oxidation.

Key Intermediates in Pathway A
  • 3-Fluoro-2-hydroxybenzaldehyde: The starting material, which sets the initial fluorine and ortho-hydroxyl/aldehyde arrangement.

  • 5-Bromo-3-fluoro-2-hydroxybenzaldehyde: The pivotal intermediate where the crucial bromine atom is introduced. The directing effects of the hydroxyl and aldehyde groups guide the bromination to the desired C-5 position.

Mechanistic Considerations and Workflow

The synthesis proceeds in two main stages: electrophilic aromatic bromination followed by oxidation of the aldehyde.

The initial step involves the bromination of 3-fluoro-2-hydroxybenzaldehyde. The powerful ortho-, para-directing hydroxyl group, combined with the meta-directing (and deactivating) aldehyde group, strongly favors electrophilic attack at the position para to the hydroxyl group (C-5). N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation, as it is safer and easier to handle than molecular bromine and provides a controlled source of electrophilic bromine.

The conversion of the salicylaldehyde intermediate to the catechol is achieved via the Dakin reaction. This reaction involves the oxidation of an ortho- or para-hydroxybenzaldehyde with hydrogen peroxide in a basic medium. The mechanism proceeds through the nucleophilic addition of a hydroperoxide anion to the aldehyde's carbonyl carbon, followed by an intramolecular rearrangement and subsequent hydrolysis of the resulting formate ester to yield the catechol.[1][2]

Experimental Protocol for Pathway A

Part 1: Synthesis of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde [3]

  • Materials: 3-Fluoro-2-hydroxybenzaldehyde, N-Bromosuccinimide (NBS), Ammonium Acetate (CH₃CO₂NH₄), Acetonitrile (MeCN), Ethyl Acetate (EA), Water (H₂O), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • To a solution of 3-fluoro-2-hydroxybenzaldehyde (5 g, 35.6 mmol) in acetonitrile (40 mL), add NBS (6.008 g, 36 mmol) and ammonium acetate (270 mg, 3.56 mmol) at room temperature.

    • Stir the mixture at room temperature for 2 hours.

    • Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by silica gel column chromatography to afford 5-bromo-3-fluoro-2-hydroxybenzaldehyde.

Part 2: Synthesis of this compound (Dakin Reaction) [3]

  • Materials: 5-Bromo-3-fluoro-2-hydroxybenzaldehyde, Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂, 6% solution), Saturated Sodium Thiosulfate solution, Ethyl Acetate (EA), Hydrochloric Acid (HCl, 1N), Saturated Saline, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • To a 1 N aqueous solution of sodium hydroxide (230 mL, 0.23 mol), add 5-bromo-3-fluoro-2-hydroxybenzaldehyde (45.0 g, 0.21 mol) at room temperature.

    • Add a 6% hydrogen peroxide solution (225 mL) dropwise over five minutes at room temperature.

    • Stir the reaction mixture at room temperature for two hours.

    • Add a saturated aqueous solution of sodium thiosulfate (150 mL) to quench any remaining peroxide.

    • Extract the mixture three times with ethyl acetate (450 mL).

    • Wash the combined organic layers sequentially with 1 N HCl (150 mL) and saturated saline.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the final product.

Parameter Value
Intermediate Yield ~85% (for 5-bromo-3-fluoro-2-hydroxybenzaldehyde)[3]
Final Product Yield ~92% (from the Dakin reaction)[3]
Key Reagents NBS, H₂O₂
Visualization of Pathway A

Pathway_A A 3-Fluoro-2-hydroxybenzaldehyde B 5-Bromo-3-fluoro-2-hydroxybenzaldehyde (Key Intermediate) A->B  NBS, CH₃CO₂NH₄  MeCN, RT, 2h (Bromination) C This compound (Final Product) B->C  1. NaOH (aq)  2. H₂O₂ (aq) (Dakin Reaction)

Caption: Synthetic workflow for Pathway A.

Pathway B: The Methoxy-Protected Route and Final Demethylation

This classic and highly reliable pathway involves protecting the reactive catechol hydroxyl groups as methyl ethers. This strategy allows for robust reaction conditions during the introduction of the bromine atom without the risk of catechol oxidation. The final step is a deprotection (demethylation) to reveal the target diol.

Key Intermediates in Pathway B
  • 3-Fluoro-1,2-dimethoxybenzene (3-Fluoroveratrole): The protected starting point for this pathway. It can be synthesized from 3-fluorocatechol.

  • 5-Bromo-3-fluoro-1,2-dimethoxybenzene: The key brominated intermediate. The methoxy groups are strong activating and ortho-, para-directing groups, making the regioselective introduction of bromine straightforward.

Mechanistic Considerations and Workflow

This pathway is conceptually divided into three stages: protection, bromination, and deprotection.

The synthesis begins with the methylation of 3-fluorocatechol to form 3-fluoro-1,2-dimethoxybenzene. This is typically achieved using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. This step renders the sensitive diol functionality inert to the subsequent electrophilic bromination conditions.

The two methoxy groups in 3-fluoro-1,2-dimethoxybenzene are powerful ortho-, para-directing groups. The position para to the C-1 methoxy group (C-4) is sterically hindered by the adjacent C-2 methoxy group. The position para to the C-2 methoxy group (C-5) is the most electronically activated and sterically accessible site for electrophilic attack. Therefore, bromination with agents like NBS or bromine in acetic acid proceeds with high regioselectivity to yield the desired 5-bromo intermediate.

The final and critical step is the cleavage of the two aryl methyl ether bonds. Boron tribromide (BBr₃) is the reagent of choice for this transformation due to its high efficiency and ability to proceed under mild conditions.[4][5] The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, releasing the phenoxide and methyl bromide. An excess of BBr₃ is required to cleave both ether groups.

Experimental Protocol for Pathway B

Part 1: Synthesis of 3-Fluoro-1,2-dimethoxybenzene

  • Materials: 3-Fluorocatechol, Dimethyl Sulfate ((CH₃)₂SO₄), Sodium Hydroxide (NaOH), Diethyl Ether.

  • Procedure: (This is a generalized Williamson ether synthesis protocol)

    • Dissolve 3-fluorocatechol (1 eq) in an aqueous solution of NaOH (2.2 eq).

    • Cool the solution in an ice bath and add dimethyl sulfate (2.2 eq) dropwise while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify by distillation or column chromatography.

Part 2: Synthesis of 5-Bromo-3-fluoro-1,2-dimethoxybenzene

  • Materials: 3-Fluoro-1,2-dimethoxybenzene, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).

  • Procedure: (Adapted from similar brominations of dimethoxybenzenes[6])

    • Dissolve 3-fluoro-1,2-dimethoxybenzene (1 eq) in DMF.

    • Add NBS (1.05 eq) portion-wise to the solution at 0 °C.

    • Allow the mixture to stir at room temperature for 4-6 hours, monitoring by TLC.

    • Pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Part 3: Demethylation to this compound [3][5]

  • Materials: 5-Bromo-3-fluoro-1,2-dimethoxybenzene, Boron Tribromide (BBr₃, 1M solution in DCM), Anhydrous Dichloromethane (DCM), Methanol, Water.

  • Procedure:

    • Under an inert atmosphere (e.g., Argon), dissolve 5-bromo-3-fluoro-1,2-dimethoxybenzene (1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add BBr₃ (a slight excess, typically 2.2-2.5 eq) dropwise.

    • After addition, allow the mixture to warm to room temperature and stir for 12-24 hours.

    • Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol, followed by water.

    • Extract the product with ethyl acetate. Wash the organic phase with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the solvent under reduced pressure to yield the final product.

Parameter Value
Starting Material 3-Fluorocatechol
Key Intermediate 5-Bromo-3-fluoro-1,2-dimethoxybenzene
Key Reagents (CH₃)₂SO₄, NBS, BBr₃
Advantage Robustness, avoids handling of sensitive catechol intermediate during bromination.
Visualization of Pathway B

Pathway_B Start 3-Fluorocatechol A 3-Fluoro-1,2-dimethoxybenzene Start->A  (CH₃)₂SO₄, NaOH (Protection) B 5-Bromo-3-fluoro-1,2-dimethoxybenzene (Key Intermediate) A->B  NBS, DMF (Bromination) C This compound (Final Product) B->C  BBr₃, DCM (Deprotection)

Caption: Synthetic workflow for Pathway B.

Comparative Analysis and Conclusion

Both pathways presented offer viable and effective routes to this compound. The choice between them often depends on the scale of the synthesis, the availability of starting materials, and the specific expertise of the laboratory.

  • Pathway A (Dakin Oxidation) is highly efficient and proceeds in high yield from a substituted salicylaldehyde. Its atom economy is excellent, and it avoids the use of highly toxic demethylating agents. However, the availability and cost of the starting 3-fluoro-2-hydroxybenzaldehyde may be a consideration.

  • Pathway B (Methoxy-Protected Route) represents a more traditional, robust, and often more scalable approach. Protecting the catechol as methyl ethers allows for a wider range of reaction conditions and simplifies purification of the brominated intermediate. The primary drawback is the use of boron tribromide, which is a hazardous and moisture-sensitive reagent requiring careful handling.[4]

References

  • Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024). RSC Advances, 14(33), 24193-24219. [Link]

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  • El-Sawy, E. R., et al. (2020). Revisiting the bromination of 3β-hydroxycholest-5-ene with CBr4/PPh3 and the subsequent azidolysis of the resulting bromide, disparity in stereochemical behavior. Beilstein Journal of Organic Chemistry, 16, 123-129. [Link]

  • Google Patents. (2021). WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
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Foreword: The Strategic Introduction of Fluorine to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Fluorinated Catechols: Emerging Modulators of Biological Systems

The catechol moiety, a simple 1,2-dihydroxybenzene structure, is a cornerstone of numerous biologically active molecules, from neurotransmitters like dopamine to dietary polyphenols like catechins.[1][2] Its inherent redox activity underpins a diverse range of functions, including antioxidant, pro-oxidant, and signaling roles.[3][4] However, this reactivity also presents challenges in drug development, primarily metabolic instability through processes like O-methylation by Catechol-O-Methyltransferase (COMT).[5]

The introduction of fluorine, an element with unique properties—small atomic size, high electronegativity, and the ability to form strong carbon-fluorine bonds—offers a powerful strategy to modulate the biological profile of catechol-containing compounds.[6][7] Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to protein targets.[1][8][9] This guide provides an in-depth exploration of the potential biological activities of fluorinated catechols, synthesizing current research to offer insights for researchers, scientists, and drug development professionals. We will delve into their roles as enzyme inhibitors, anticancer agents, and neuroprotective compounds, and their application in advanced imaging techniques.

Section 1: Potent and Selective Enzyme Inhibition

A primary application of fluorinating the catechol ring is the development of potent and selective enzyme inhibitors. The electron-withdrawing nature of fluorine can alter the pKa of the hydroxyl groups, influencing binding interactions within an enzyme's active site and blocking metabolic pathways.[10]

Catechol-O-Methyltransferase (COMT) Inhibition

COMT is a critical enzyme responsible for the degradation of catecholamine neurotransmitters.[5] Its inhibition is a key therapeutic strategy for managing Parkinson's disease, as it prolongs the action of levodopa. Fluorinated catechols have emerged as promising COMT inhibitors. The strategic placement of fluorine can enhance binding affinity and block the site of methylation, leading to improved potency.[5]

Table 1: Inhibitory Activity of Fluorinated Catechols against COMT

Compound Fluorine Position Target Enzyme IC50 Value Reference
3-Fluorocatechol 3 COMT Data Not Available [5]
4-Fluorocatechol 4 COMT Data Not Available [5]
Ro 41-0960 (Fluorinated) N/A COMT 12 nM [5]
Tolcapone (Non-fluorinated) N/A COMT 21 nM [5]

Note: IC50 is the half-maximal inhibitory concentration; a lower value indicates greater potency. Data is illustrative of the principle discussed.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of significant interest for treating hyperpigmentation disorders.[5] Fluorinated catechols can act as inhibitors of tyrosinase, with the fluorine substitution pattern influencing their inhibitory potency.[5]

Experimental Protocol: Fluorescence-Based COMT Inhibition Assay

This protocol provides a framework for screening fluorinated catechols for COMT inhibitory activity.

1. Materials:

  • Recombinant human soluble COMT (S-COMT)

  • S-adenosyl-L-methionine (SAM) - the methyl donor

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT) for enzyme stability

  • A fluorescent COMT substrate (e.g., esculetin)

  • Test compounds (fluorinated catechols) dissolved in DMSO

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microplates (black, clear bottom)

  • Microplate reader with fluorescence detection

2. Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents. Create a serial dilution of the test compounds.

  • Reaction Mixture: In each well of the microplate, add PBS, MgCl₂, DTT, SAM, and the fluorescent substrate.

  • Inhibitor Addition: Add the test compounds at various concentrations to the appropriate wells. Include a positive control (a known COMT inhibitor like Tolcapone) and a negative control (DMSO vehicle).

  • Enzyme Initiation: Initiate the reaction by adding S-COMT to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Measurement: Stop the reaction (e.g., by adding a quenching agent) and measure the fluorescence at the appropriate excitation/emission wavelengths. The product of esculetin methylation is non-fluorescent.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Logical Workflow: COMT Inhibition

The following diagram illustrates the central role of COMT in catecholamine metabolism and the mechanism of its inhibition by fluorinated catechols.

COMT_Inhibition cluster_pathway Catecholamine Metabolism cluster_inhibition Therapeutic Intervention Dopamine Dopamine (Neurotransmitter) COMT COMT Enzyme Dopamine->COMT Methylation Inactive Metabolite Inactive Metabolite (3-Methoxytyramine) COMT->Metabolite FluorinatedCatechol Fluorinated Catechol Inhibitor FluorinatedCatechol->COMT Binds & Inhibits

Caption: Inhibition of COMT by a fluorinated catechol prevents dopamine metabolism.

Section 2: Anticancer Activity via Mitochondrial Disruption and Autophagy

Recent studies have illuminated a potent anticancer mechanism for certain fluorinated catechins (a subclass of catechols). These compounds exhibit significant cytotoxicity against cancer cell lines by inducing mitochondrial dysfunction, leading to a form of programmed cell death known as autophagy.[11]

Mechanism of Action

Fluorinated flavan-3-ol derivatives have been shown to induce cell death in HeLa (cervical cancer) and A549 (lung cancer) cells.[11] The proposed mechanism involves several key steps:

  • Increased Lipophilicity: Fluorination increases the lipophilicity of the compounds, potentially enhancing their ability to permeate cellular and mitochondrial membranes.[11][12]

  • Mitochondrial Superoxide Production: The compounds trigger a surge in intracellular mitochondrial superoxide (mSOX), a type of reactive oxygen species (ROS).[11]

  • Mitochondrial Membrane Depolarization: The increase in ROS leads to the collapse of the mitochondrial membrane potential, a critical event indicating mitochondrial damage.[11]

  • Formation of Aggregates: Damaged mitochondria form distinctive granular aggregates within the cell.[11]

  • Induction of Autophagy: The accumulation of damaged mitochondria triggers autophagy, a cellular process of self-digestion, ultimately leading to cell death.[11]

Table 2: Cytotoxic and Mitochondrial Effects of Fluorinated Flavan-3-ols

Compound Type Cell Line Cytotoxicity (IC50) Mitochondrial Superoxide (mSOX) Mitochondrial Membrane Potential Reference
Non-fluorinated HeLa, A549 Higher No significant increase Unchanged [11]
Fluorinated HeLa, A549 Significantly Lower Markedly Increased Decreased (Depolarized) [11]

This table summarizes the comparative findings reported in the referenced study.

Signaling Pathway: Fluorinated Catechol-Induced Autophagic Cell Death

Autophagy_Pathway FC Fluorinated Catechol Derivative Mito Mitochondrion FC->Mito Enters Cell mSOX Increased Mitochondrial Superoxide (mSOX) Mito->mSOX Triggers ROS MMP Decreased Mitochondrial Membrane Potential (ΔΨm) mSOX->MMP Causes Damage Agg Mitochondrial Aggregates MMP->Agg Leads to Autophagy Autophagy Induction (LC3-II Marker ↑) Agg->Autophagy Signals for Death Autophagic Cell Death Autophagy->Death

Caption: Pathway of fluorinated catechol-induced mitochondrial dysfunction and autophagy.

Experimental Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm) with JC-1

This protocol uses the lipophilic cationic dye JC-1 to assess mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

1. Materials:

  • Cancer cell lines (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Fluorinated catechol test compounds

  • JC-1 dye staining solution

  • FCCP (a protonophore used as a positive control for depolarization)

  • Fluorescence microscope or flow cytometer

2. Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., glass-bottom dishes for microscopy) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated catechol for a specified time (e.g., 1-4 hours).[11] Include vehicle control and a positive control (FCCP) group.

  • JC-1 Staining: Remove the treatment medium, wash the cells with PBS, and add the JC-1 staining solution. Incubate for 15-30 minutes at 37°C.[11]

  • Washing: Remove the staining solution and wash the cells gently with PBS or culture medium to remove excess dye.

  • Imaging/Analysis:

    • Microscopy: Immediately visualize the cells under a fluorescence microscope using filters for red (J-aggregates) and green (J-monomers) fluorescence. Healthy cells will appear red, while treated cells undergoing mitochondrial depolarization will show a shift to green fluorescence.

    • Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them using a flow cytometer. Quantify the shift in the cell population from the high red/low green quadrant to the low red/high green quadrant.

Section 3: Modulating Oxidative Stress

The catechol structure is a well-known antioxidant scaffold, capable of scavenging reactive oxygen species (ROS) by donating a hydrogen atom from one of its hydroxyl groups.[3][13] Fluorination can fine-tune this activity. While excessive fluoride intake is known to induce oxidative stress[14][15], the covalent incorporation of fluorine into a catechol molecule can enhance its antioxidant properties or, in some contexts, promote pro-oxidant behavior.

The introduction of fluorine can alter the stability and reactivity of the resulting radical, thereby modifying its antioxidant capacity.[6][16] This modulation is critical, as the balance between antioxidant and pro-oxidant effects can determine whether a compound is protective or cytotoxic. The pro-oxidant activity observed in the anticancer mechanism (Section 2) is a prime example of harnessing this property for a therapeutic outcome.[11]

Section 4: Neuroprotective Potential and Blood-Brain Barrier Penetration

Neurodegenerative diseases like Alzheimer's and Parkinson's are often associated with oxidative stress and mitochondrial dysfunction.[17][18] Catechols, including endogenous catecholamines, can exhibit neuroprotective effects at low concentrations by acting as antioxidants.[4]

A significant challenge in developing drugs for central nervous system (CNS) disorders is crossing the blood-brain barrier (BBB).[17][19] Fluorination is a widely used strategy in medicinal chemistry to increase a drug's lipophilicity, which can improve its ability to permeate the BBB.[7][19] Therefore, fluorinated catechols represent a promising class of molecules for neuroprotection, combining the inherent antioxidant capacity of the catechol moiety with the enhanced CNS penetration afforded by fluorine. They hold potential for mitigating the fluoride-induced neurodegeneration seen in fluorosis and other neurotoxic conditions.[18][20]

Section 5: Application in Positron Emission Tomography (PET) Imaging

The development of molecular imaging agents is crucial for diagnosing diseases and monitoring therapeutic responses. Positron Emission Tomography (PET) is a highly sensitive imaging modality that relies on compounds labeled with positron-emitting radionuclides.[21]

Fluorine-18 (¹⁸F) is the most commonly used radionuclide for PET due to its near-ideal half-life (109.7 min), which allows for synthesis, transport, and longer imaging sessions.[22][23] The substitution of a hydroxyl group or hydrogen atom with ¹⁸F on a biologically active catechol can create a novel PET tracer.[1] Such tracers could be designed to:

  • Image Neuroreceptors: ¹⁸F-labeled catecholamine analogues could be used to visualize and quantify dopamine or other neurotransmitter receptors in the brain, aiding in the diagnosis of neurological disorders.[22][23]

  • Track Metabolic Processes: As analogues of natural substrates, they could be used to monitor enzymatic activity (e.g., COMT) or metabolic pathways in vivo.[1]

  • Assess Drug Occupancy: They can be used in drug development to determine if a therapeutic candidate is reaching and binding to its intended target in the brain or other tissues.[22]

The synthesis of these tracers involves specialized radiochemistry techniques to incorporate the ¹⁸F isotope into the catechol precursor molecule, often as a late-stage step in the synthesis.[24][25]

Conclusion and Future Perspectives

The strategic fluorination of the catechol scaffold is a powerful and versatile tool in drug discovery and chemical biology. By modifying the electronic properties and metabolic stability of this privileged structure, researchers can create potent enzyme inhibitors, novel anticancer agents that exploit mitochondrial vulnerabilities, and potential neuroprotective drugs with enhanced CNS bioavailability. Furthermore, the use of ¹⁸F-labeled catechols opens new avenues for in vivo molecular imaging with PET.

The future of this field lies in the rational design of new fluorinated catechols with improved selectivity and potency. A deeper understanding of how the position and number of fluorine atoms affect biological activity will be paramount. As synthetic methodologies for fluorination continue to advance[1][24], we can expect the emergence of a new generation of fluorinated catechol-based therapeutics and diagnostic agents to address pressing challenges in oncology, neurodegeneration, and beyond.

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The Strategic Modulation of Catechol Reactivity: A Deep Dive into the Roles of Bromine and Fluorine Substituents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Catechol Scaffold and the Power of Halogenation

The catechol motif, a simple 1,2-dihydroxybenzene structure, is a cornerstone in the design of a vast array of functional molecules, from pharmaceuticals to advanced materials. Its inherent reactivity, primarily governed by the two hydroxyl groups, allows for a diverse range of chemical transformations, including oxidation to highly reactive ortho-quinones, metal chelation, and participation in various biological pathways.[1][2] However, this intrinsic reactivity can also be a double-edged sword, leading to instability and off-target effects in biological systems.[3][4]

For researchers, scientists, and drug development professionals, the ability to precisely control the reactivity of the catechol nucleus is paramount. This guide provides an in-depth technical exploration of how two key halogens, bromine and fluorine, can be strategically employed as substituents to modulate the electronic properties, reactivity, and biological activity of catechols. By understanding the fundamental principles behind these modifications, we can unlock the full potential of the catechol scaffold for a new generation of therapeutics and functional materials.

Part 1: Fundamental Physicochemical Consequences of Bromine and Fluorine Substitution

The introduction of bromine or fluorine onto the catechol ring induces significant changes in its electronic and steric landscape, thereby altering its fundamental physicochemical properties.

Electronic Effects: A Tale of Inductive and Resonance Influences

Both bromine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect is more pronounced for fluorine due to its higher electronegativity. The -I effect deactivates the ring towards electrophilic attack and lowers the pKa of the phenolic hydroxyl groups by stabilizing the corresponding phenoxide ions.[1]

While both halogens possess lone pairs of electrons that can participate in a resonance-donating effect (+R), this effect is generally weaker than their inductive pull. The interplay between these opposing electronic forces is crucial in determining the overall electron density distribution and, consequently, the reactivity of the substituted catechol.

Impact on Acidity (pKa) and Redox Potential

The electron-withdrawing nature of bromine and fluorine has a direct and predictable impact on the acidity of the catechol's hydroxyl groups. By stabilizing the conjugate base, halogenation lowers the pKa, making the substituted catechols more acidic than the parent compound.

Furthermore, the redox potential of the catechol/o-quinone couple is significantly influenced by halogen substitution. The electron-withdrawing halogens make the catechol ring more electron-deficient, thus rendering it more difficult to oxidize to the corresponding o-quinone.[1] This increased resistance to oxidation can be a desirable property in drug design, as it can enhance the metabolic stability of catechol-containing compounds.[5]

Table 1: Comparative Physicochemical Properties of Catechol and its Halogenated Derivatives

CompoundpKa (Predicted)Redox Potential (E½, V vs. SHE)Key Characteristics
Catechol~9.4~ +0.79Readily oxidized.[6]
4-BromocatecholLower than catecholHigher than catecholIncreased acidity and oxidation resistance.
4-Fluorocatechol8.80[6]Higher than catecholSignificant increase in acidity and oxidation resistance.
3-Fluorocatechol8.54[6]Higher than catecholMost acidic among the monosubstituted examples.

Part 2: Modulating the Reactivity of the Catechol Core

The changes in physicochemical properties induced by bromine and fluorine directly translate to altered reactivity in key chemical transformations of the catechol ring.

Oxidation to Ortho-Quinones: A Controlled Transformation

The oxidation of catechols to o-quinones is a pivotal reaction that underpins much of their biological activity and utility in materials science.[7][8] As mentioned, electron-withdrawing halogen substituents increase the redox potential, making this oxidation more challenging.[1] This controlled oxidation is crucial for applications where the stability of the catechol form is desired, while the controlled generation of the quinone is required for specific functions, such as covalent modification of biological targets.

Caption: Michael addition of a nucleophile to a halogenated o-quinone.

Part 3: Applications in Drug Development and Biological Systems

The ability to fine-tune the reactivity of catechols through halogenation has profound implications for drug discovery and development.

Enhancing Metabolic Stability

A major challenge in the development of catechol-containing drugs is their rapid metabolism, often mediated by enzymes like catechol-O-methyltransferase (COMT). Fluorine, in particular, is widely used in medicinal chemistry to block sites of metabolic oxidation. [5]By replacing a hydrogen atom with a fluorine atom at a metabolically labile position on the catechol ring, the C-F bond, being stronger than the C-H bond, can effectively prevent enzymatic degradation, thereby increasing the drug's half-life and bioavailability. [5]

Enzyme Inhibition: A Targeted Approach

Halogenated catechols have shown promise as inhibitors of various enzymes. A notable example is tyrosinase, a copper-containing enzyme involved in melanin biosynthesis. [9]Certain halogenated catechols can act as competitive inhibitors of tyrosinase, making them attractive candidates for the development of skin-lightening agents. [10][11]The inhibitory mechanism can involve chelation of the copper ions in the active site or covalent modification following oxidation to the quinone.

Antimicrobial Properties and Novel Biomaterials

Recent research has highlighted the potent antimicrobial activity of halogenated catechols. [1][12]For instance, chlorinated dopamine methacrylamide has been incorporated into hydrogels and coatings, exhibiting significant killing efficiencies against both Gram-positive and Gram-negative bacteria. [12]The proposed mechanism involves the inhibition of key bacterial enzymes, such as those involved in fatty acid synthesis, and disruption of the cell membrane. [1][12]This opens up exciting avenues for the development of novel antimicrobial biomaterials with inherent adhesive properties derived from the catechol moiety. [1]

Part 4: Key Synthetic Methodologies

The synthesis of halogenated catechols is a critical step in harnessing their potential. Below are representative protocols for the preparation of brominated and fluorinated catechols.

Experimental Protocol: Synthesis of 4,5-Dibromocatechol

This protocol is adapted from established literature procedures. [13] Materials:

  • Catechol

  • Glacial acetic acid

  • Bromine

  • Ice

  • Benzene (for recrystallization)

Procedure:

  • Dissolve 11 g of catechol in 50 cc of cold glacial acetic acid.

  • Separately, prepare a solution of 11 cc of bromine in 50 cc of glacial acetic acid.

  • Slowly add the bromine solution to the catechol solution with stirring in a cold water bath.

  • After the addition is complete, remove the hydrogen bromide and acetic acid by distillation under reduced pressure on a water bath.

  • Quench the residue with a mixture of 350 g of ice and water.

  • Collect the white precipitate by filtration and dry it in a vacuum desiccator over sulfuric acid.

  • Recrystallize the crude product from benzene to obtain pure 4,5-dibromocatechol.

Experimental Protocol: Synthesis of Fluorinated Catechols via Nucleophilic Deoxyfluorination

The synthesis of fluorinated catechols often requires more specialized reagents and techniques. One modern approach is the nucleophilic deoxyfluorination of catechols. [3] Materials:

  • Substituted catechol

  • Deoxofluor or DAST (diethylaminosulfur trifluoride)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the starting catechol in an anhydrous solvent under an inert atmosphere.

  • Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C).

  • Slowly add a solution of Deoxofluor or DAST to the reaction mixture.

  • Allow the reaction to stir at the specified temperature for the required duration.

  • Quench the reaction carefully with a suitable reagent (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the product using column chromatography.

Note: Deoxofluor and DAST are hazardous reagents and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

Conclusion: A Powerful Toolkit for Modulating Reactivity

Bromine and fluorine substituents are not mere decorations on the catechol ring; they are powerful tools that allow for the precise and predictable modulation of its reactivity. From fine-tuning redox potentials to enhancing metabolic stability and imparting novel biological activities, halogenation offers a versatile strategy for tailoring the properties of catechols to meet the specific demands of a given application. For researchers in drug development and materials science, a thorough understanding of the principles outlined in this guide is essential for unlocking the full potential of this remarkable chemical scaffold.

References

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Methodological & Application

Application Note: Strategic Synthesis of Novel Glucosylceramide Synthase (GCS) Inhibitors Utilizing 5-Bromo-3-fluorobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed synthetic protocol and strategic guide for researchers in medicinal chemistry and drug development focused on Glucosylceramide Synthase (GCS) inhibition. We present a robust synthetic pathway for a novel class of GCS inhibitors, using the versatile, fluorinated catechol derivative, 5-Bromo-3-fluorobenzene-1,2-diol , as a key starting material. The rationale behind the selection of this building block is discussed, emphasizing the strategic incorporation of fluorine to enhance metabolic stability and the utility of the bromine handle for extensive structure-activity relationship (SAR) exploration. This guide includes step-by-step experimental protocols, characterization data, workflow diagrams, and a troubleshooting guide to enable the successful synthesis and evaluation of potent GCS inhibitors for therapeutic applications.

Introduction: Targeting Glucosylceramide Synthase

Glucosylceramide synthase (GCS) is a pivotal enzyme in glycosphingolipid (GSL) metabolism, catalyzing the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most GSLs.[1][2][3] Aberrant GCS activity and the subsequent accumulation of GSLs are implicated in a range of pathologies. In lysosomal storage disorders such as Gaucher and Fabry diseases, the genetic deficiency of specific hydrolases leads to toxic substrate accumulation; inhibiting GCS offers a "substrate reduction therapy" approach to rebalance cellular metabolism.[4][5] Furthermore, GCS is overexpressed in various multi-drug resistant cancers, where it converts pro-apoptotic ceramide into glucosylceramide, thereby promoting cell survival.[6][7] This makes GCS a high-value target for oncology, metabolic disorders, and certain cardiovascular diseases.[1][6]

The development of small molecule GCS inhibitors has yielded clinically approved drugs, validating the therapeutic strategy.[5][8] A common structural motif in many potent inhibitors is an aromatic headgroup that mimics the phenyl moiety of ceramide analogues like D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP).[2][9] The strategic modification of this aromatic ring is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Rationale for this compound as a Core Building Block

Our selection of This compound is predicated on established principles of medicinal chemistry aimed at accelerating the discovery of drug candidates with superior profiles.

  • The Catechol Moiety: Catechol is a versatile pharmacophore found in numerous FDA-approved drugs.[10] Its two hydroxyl groups can act as hydrogen bond donors, participate in key interactions within an enzyme's active site, or serve as anchor points for further chemical elaboration, such as the formation of benzodioxane rings found in potent inhibitors like eliglustat.[8]

  • Strategic Fluorination: The incorporation of fluorine into drug candidates is a widely used strategy to modulate physicochemical properties.[11][12] A fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, alter pKa to improve cell permeability, and increase binding affinity through favorable electrostatic interactions with the target protein.[11][13][14] The meta-position of the fluorine in our starting material is particularly interesting, as it can influence the electronic properties of the ring without introducing significant steric hindrance.[15]

  • Versatile Bromine Handle: The bromine atom is a powerful tool for SAR studies. It serves as a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic and efficient introduction of diverse chemical functionalities at this position, enabling rapid exploration of the chemical space to optimize target engagement and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[16][17]

This application note outlines a synthetic route to a novel inhibitor scaffold, (R)-N-((R)-1-(5-bromo-3-fluoro-2,3-dihydrobenzo[b][4][6]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)octanamide , leveraging these strategic advantages.

Overall Synthetic Strategy

The proposed synthesis is a multi-step sequence designed for efficiency and modularity. The key steps involve the formation of a benzodioxane ring, stereoselective introduction of an amino alcohol side chain, and final acylation to install the lipophilic tail.

GCS_Inhibitor_Synthesis A This compound (Starting Material) B Step 1: Benzodioxane Formation (Williamson Ether Synthesis) A->B (R)-Glycidyl nosylate, K2CO3, DMF C Intermediate 1: 5-Bromo-7-fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde B->C Vilsmeier-Haack Reagent D Step 2: Asymmetric Aldol Reaction C->D N-Tosylglycine ester, TiCl4, DIPEA E Intermediate 2: (R)-1-(5-Bromo-7-fluorodioxin-6-yl)-1-hydroxy-2-(tosylamino)propan-3-one D->E NaBH4 F Step 3: Reductive Amination E->F Pyrrolidine, NaBH(OAc)3 G Intermediate 3: (2R)-1-((R)-5-Bromo-7-fluorodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-amine F->G Deprotection H Step 4: Acylation G->H Octanoyl chloride, Et3N I Final Product: Novel GCS Inhibitor H->I

Figure 1: Proposed synthetic workflow for a novel GCS inhibitor.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Consult Safety Data Sheets (SDS) for all reagents before use.[18]

Materials and Equipment
  • Starting Material: this compound (CAS 876861-29-9)[19][20][21][22][23][24]

  • Reagents: (R)-(-)-Glycidyl nosylate, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), N-Tosylglycine ethyl ester, Titanium(IV) chloride (TiCl₄), N,N-Diisopropylethylamine (DIPEA), Sodium borohydride (NaBH₄), Pyrrolidine, Sodium triacetoxyborohydride (NaBH(OAc)₃), Octanoyl chloride, Triethylamine (Et₃N), Dichloromethane (DCM), Methanol (MeOH), Ethyl acetate (EtOAc), Hexanes, Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flasks, magnetic stirrer, heating mantle, reflux condenser, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography system, standard glassware.

Protocol 1: Synthesis of 5-Bromo-7-fluoro-2,3-dihydrobenzo[b][4][6]dioxine-6-carbaldehyde (Intermediate 1)
  • Rationale: This step forms the core benzodioxane ring system, a key feature of many high-affinity GCS inhibitors. A subsequent Vilsmeier-Haack reaction introduces an aldehyde group, which is essential for building the amino alcohol side chain.

  • Benzodioxane Formation: To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.5 eq). Stir the suspension at room temperature for 30 minutes.

  • Add (R)-(-)-Glycidyl nosylate (1.1 eq) dropwise to the mixture. Heat the reaction to 80 °C and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC (3:1 Hexanes:EtOAc). Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Vilsmeier-Haack Formylation: Cool a solution of anhydrous DMF (3.0 eq) in DCM to 0 °C. Add POCl₃ (1.2 eq) dropwise and stir for 30 minutes.

  • Add a solution of the crude benzodioxane from the previous step in DCM to the Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by pouring it onto crushed ice. Neutralize with a saturated NaHCO₃ solution.

  • Extract with DCM (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with Hexanes:EtOAc) to yield Intermediate 1 .

Protocol 2: Synthesis of (2R)-1-((R)-5-Bromo-7-fluorodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-amine (Intermediate 3)
  • Rationale: This sequence stereoselectively constructs the crucial amino alcohol side chain. An asymmetric aldol reaction sets the first stereocenter, followed by reduction and a second stereoselective reductive amination to install the pyrrolidine moiety, a common feature in potent GCS inhibitors that enhances activity.[9]

  • Asymmetric Aldol & Reduction: Dissolve N-Tosylglycine ethyl ester (1.2 eq) in anhydrous DCM and cool to -78 °C. Add TiCl₄ (1.1 eq) followed by DIPEA (2.5 eq). Stir for 1 hour.

  • Add a solution of Intermediate 1 (1.0 eq) in DCM. Stir at -78 °C for 6 hours.

  • Quench with a saturated NH₄Cl solution. Extract with DCM, dry, and concentrate to obtain the crude aldol product.

  • Dissolve the crude product in MeOH, cool to 0 °C, and add NaBH₄ (1.5 eq) portion-wise. Stir for 2 hours.

  • Quench with water, and concentrate the methanol. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate to yield Intermediate 2 .

  • Reductive Amination: Dissolve Intermediate 2 (1.0 eq) and pyrrolidine (1.5 eq) in dichloroethane. Add NaBH(OAc)₃ (2.0 eq) and stir at room temperature for 12 hours.

  • Quench with saturated NaHCO₃ solution. Extract with DCM, dry over MgSO₄, and concentrate.

  • Deprotection: The tosyl protecting group is removed under standard conditions (e.g., HBr/acetic acid or Mg/MeOH) to yield Intermediate 3 . Purify by column chromatography.

Protocol 3: Synthesis of Final Product - (R)-N-((R)-1-(5-bromo-3-fluoro...propan-2-yl)octanamide
  • Rationale: The final step involves acylating the primary amine with a lipophilic tail (octanoyl group). This chain mimics the fatty acid portion of ceramide and is critical for inhibitor potency.[9][25]

  • Dissolve Intermediate 3 (1.0 eq) and Et₃N (1.5 eq) in anhydrous DCM and cool to 0 °C.

  • Add octanoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄ and concentrate in vacuo.

  • Purify the final product by flash column chromatography (silica gel, gradient elution with DCM:MeOH) to yield the pure GCS inhibitor.

Characterization and Data

The synthesized compounds should be characterized using standard analytical techniques.

CompoundTechniqueExpected Data
Intermediate 1 ¹H NMR, ¹³C NMRSignals corresponding to aldehyde proton (~9.8 ppm), aromatic protons, and dioxane ring protons.
MS (ESI+)Calculated m/z for C₉H₆BrFO₃ [M+H]⁺.
Final Product ¹H NMR, ¹⁹F NMRCharacteristic signals for the aromatic, dioxane, amino alcohol, pyrrolidine, and octanoyl chain protons. A single resonance in the ¹⁹F NMR spectrum.
HRMS (ESI+)Calculated exact mass for C₂₃H₃₄BrFN₂O₄ [M+H]⁺.
Chiral HPLCDetermination of diastereomeric and enantiomeric purity.

Biological Evaluation: GCS Inhibition Pathway

The synthesized inhibitors act by competing with ceramide for the GCS active site, thus reducing the production of glucosylceramide and downstream GSLs.

GCS_Pathway cluster_ER Endoplasmic Reticulum Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Complex GSLs\n(e.g., Gangliosides) Complex GSLs (e.g., Gangliosides) GlcCer->Complex GSLs\n(e.g., Gangliosides) Further Glycosylation Inhibitor Synthesized Inhibitor (e.g., from this compound) Inhibitor->GCS Inhibition Pathophysiological Effects\n(Cancer, Gaucher Disease) Pathophysiological Effects (Cancer, Gaucher Disease) Complex GSLs\n(e.g., Gangliosides)->Pathophysiological Effects\n(Cancer, Gaucher Disease)

Figure 2: Inhibition of the GCS pathway by the synthesized compound.

An in vitro enzymatic assay using purified human GCS can be performed to determine the IC₅₀ value of the synthesized inhibitor. A cell-based assay using a relevant cell line (e.g., a cancer cell line overexpressing GCS) can then be used to measure the reduction in cellular GSL levels, confirming target engagement in a biological context.[2][5]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low yield in Protocol 1 Incomplete reaction; moisture in reagents/solvents; inefficient extraction.Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature slightly. Perform additional extractions.
Poor stereoselectivity in Protocol 2 Incorrect temperature control; suboptimal chiral auxiliary or catalyst.Maintain strict temperature control (-78 °C). Screen alternative chiral ligands or catalysts for the aldol step.
Multiple spots on TLC for Final Product Incomplete reaction; side reactions (e.g., N,N-diacylation); degradation.Ensure slow, dropwise addition of acyl chloride at 0 °C. Use precisely 1.0-1.1 equivalents. Purify immediately after work-up.
Product insoluble during work-up High molecular weight and lipophilicity of the final product.Use a mixed solvent system (e.g., DCM/MeOH or THF) for extraction and purification.

Conclusion

This application note details a comprehensive and rational approach to the synthesis of novel GCS inhibitors. The use of This compound as a starting material provides a strategic entry point for creating a library of potent and drug-like molecules. The fluorine substitution offers the potential for improved metabolic stability and binding, while the bromine atom serves as a versatile point for diversification. The protocols provided are robust and based on well-established, high-yielding chemical transformations, enabling researchers to efficiently synthesize and evaluate new therapeutic candidates targeting the critical GCS enzyme.

References

Application Notes and Protocols for the Preparation of Thrombin Receptor Antagonists Utilizing 5-Bromo-3-fluorobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 5-Bromo-3-fluorobenzene-1,2-diol in the synthesis of potent thrombin receptor antagonists. We will delve into the rationale behind the synthetic strategy, provide detailed experimental protocols, and outline methods for the biological evaluation of the synthesized compounds. The focus will be on the preparation of analogues of Vorapaxar, a first-in-class antiplatelet agent that functions through the antagonism of the Protease-Activated Receptor-1 (PAR-1).[1][2]

The Strategic Importance of PAR-1 Antagonism and the Role of Fluorinated Precursors

Thrombin is a potent activator of platelets and exerts its effects primarily through the G protein-coupled receptor, PAR-1.[3] Upon activation by thrombin, PAR-1 initiates a signaling cascade that leads to platelet aggregation and thrombus formation.[4] Therefore, antagonism of PAR-1 is a clinically validated strategy for the secondary prevention of atherothrombotic events.[1][5] Vorapaxar, a synthetic analogue of the natural product himbacine, is a potent and selective PAR-1 antagonist.[2][6][7]

A key structural feature of Vorapaxar is the 3-fluorophenyl substituent on the pyridine ring. The incorporation of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeation, and binding affinity to the target protein.[8][9][10] this compound is a versatile starting material for the introduction of this crucial fluorinated moiety. Its diol functionality allows for various chemical modifications and protections, while the bromo and fluoro substituents provide handles for cross-coupling reactions to build the desired biaryl system.

The PAR-1 Signaling Cascade: A Target for Intervention

Thrombin cleaves the N-terminal domain of PAR-1, unmasking a new N-terminus that acts as a "tethered ligand," binding to the receptor to trigger G protein activation.[3] This leads to the activation of Gq and G12/13 pathways. The Gq pathway stimulates phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). The G12/13 pathway activates Rho/Rho kinase, contributing to changes in cell shape.[11] Vorapaxar acts as a competitive antagonist, binding to PAR-1 and preventing its activation by thrombin.[2][12]

PAR1_Signaling cluster_membrane Cell Membrane PAR1 PAR-1 Gq Gq PAR1->Gq Activates G1213 G12/13 PAR1->G1213 Activates PLC PLC Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Leads to RhoA RhoA RhoGEF->RhoA Activates Thrombin Thrombin Thrombin->PAR1 Activates Vorapaxar Vorapaxar (Antagonist) Vorapaxar->PAR1 Inhibits Platelet_Aggregation Platelet Aggregation Ca_Mobilization->Platelet_Aggregation Triggers RhoA->Platelet_Aggregation Contributes to

Caption: Simplified PAR-1 signaling pathway leading to platelet aggregation.

Synthetic Protocol: Preparation of a Key Vorapaxar Analogue Intermediate

This section details a plausible and robust synthetic route to a key intermediate for Vorapaxar analogues, starting from this compound. The strategy involves the protection of the diol, formation of a boronic ester, and a subsequent Suzuki-Miyaura cross-coupling reaction.[4][13][14]

Synthesis_Workflow Start This compound Step1 Protection of Diol (e.g., as Methylenedioxy) Start->Step1 Intermediate1 Protected Bromofluorobenzene Step1->Intermediate1 Step2 Miyaura Borylation Intermediate1->Step2 Intermediate2 Boronic Ester Derivative Step2->Intermediate2 Step3 Suzuki-Miyaura Coupling with Bromopyridine derivative Intermediate2->Step3 Product Key Vorapaxar Intermediate (5-(3-fluorophenyl)pyridine derivative) Step3->Product

Caption: Synthetic workflow for a key Vorapaxar intermediate.

Step 1: Protection of the Diol Moiety

Rationale: The free hydroxyl groups of the catechol can interfere with subsequent organometallic reactions. Protection as a methylenedioxy group is a common and stable strategy.

Protocol:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Add dibromomethane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the protected bromofluorobenzene.

Step 2: Miyaura Borylation

Rationale: The Miyaura borylation is a reliable method to convert aryl halides into aryl boronic esters, which are key partners in Suzuki-Miyaura couplings.

Protocol:

  • In a flame-dried Schlenk flask, combine the protected bromofluorobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.03 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the mixture to 80 °C and stir for 16 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude boronic ester can often be used in the next step without further purification.

Step 3: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, ideal for constructing the biaryl core of the target molecule.

Protocol:

  • In a Schlenk flask, combine the crude boronic ester from the previous step (1.0 eq), a suitable bromopyridine derivative (e.g., ethyl 5-bromopicolinate) (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[13]

  • Add a solution of sodium carbonate (2.0 M in water, 2.0 eq).

  • Add a co-solvent system of toluene and ethanol (e.g., 3:1 ratio).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction to 90 °C and stir for 12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to yield the desired key intermediate, such as ethyl 5-(3-fluorophenyl)picolinate.[3]

Characterization of the Synthesized Antagonist

The identity and purity of the synthesized thrombin receptor antagonist must be rigorously confirmed using a suite of analytical techniques.

Analytical Technique Parameter Measured Expected Result for a Vorapaxar Analogue
¹H NMR Chemical shift, coupling constants, and integration of protonsCharacteristic signals for the himbacine scaffold, the pyridine ring, and the fluorophenyl group.
¹³C NMR Chemical shifts of carbon atomsSignals corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry (HRMS) Precise mass-to-charge ratioExperimental m/z value should match the calculated value for the molecular formula to within 5 ppm.
HPLC Purity and retention timeA single major peak with >95% purity under specified chromatographic conditions.
FT-IR Vibrational frequencies of functional groupsCharacteristic absorption bands for C=O (lactone, carbamate), C-F, and aromatic C-H bonds.

In Vitro Efficacy Evaluation: Calcium Mobilization Assay

The antagonistic activity of the synthesized compound on the PAR-1 receptor can be quantified using a cell-based intracellular calcium mobilization assay. PAR-1 activation by an agonist leads to a transient increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye. An antagonist will inhibit this agonist-induced calcium flux in a dose-dependent manner.

Assay_Workflow Start Seed PAR-1 expressing cells in 96-well plate Step1 Incubate cells (24-48h) Start->Step1 Step2 Load cells with Ca²⁺ sensitive dye (e.g., Fluo-4 AM) Step1->Step2 Step3 Incubate with test compound (Vorapaxar analogue) at various concentrations Step2->Step3 Step4 Add PAR-1 agonist (e.g., TFLLRN-NH₂) Step3->Step4 Step5 Measure fluorescence intensity (Plate Reader) Step4->Step5 Step6 Data Analysis: Calculate IC₅₀ Step5->Step6

Caption: Workflow for the in vitro calcium mobilization assay.

Protocol for Calcium Mobilization Assay

Materials:

  • PAR-1 expressing cell line (e.g., HEK293-PAR1, EA.hy926)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • PAR-1 agonist peptide (e.g., TFLLRN-NH₂)

  • Synthesized test compound and Vorapaxar as a positive control

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with excitation/emission wavelengths of ~485/525 nm

Procedure:

  • Cell Plating: Seed the PAR-1 expressing cells into 96-well plates at an appropriate density and allow them to adhere and grow to confluence (typically 24-48 hours).

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the culture medium from the cells and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Incubation: Wash the cells with HBSS to remove excess dye. Add HBSS containing various concentrations of the synthesized antagonist (or Vorapaxar control) to the wells. Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for each well.

  • Agonist Addition: Add a pre-determined concentration of the PAR-1 agonist to each well to stimulate calcium release.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity at regular intervals for several minutes to capture the peak calcium response.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response versus the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The strategic use of this compound provides a versatile entry point for the synthesis of potent PAR-1 antagonists. The protocols outlined in this document offer a robust framework for the chemical synthesis, characterization, and biological evaluation of these promising therapeutic agents. By understanding the underlying principles of PAR-1 signaling and employing validated synthetic and analytical methodologies, researchers can effectively advance the development of novel antiplatelet therapies.

References

  • Himbacine-Derived Thrombin Receptor Antagonists: C7-Spirocyclic Analogues of Vorapaxar - PMC. (n.d.). PubMed Central. [Link]

  • Design and synthesis of potent PAR-1 antagonists based on vorapaxar. (2020). PubMed. [Link]

  • Synthesis of novel and potent vorapaxar analogues. (2016). PubMed. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

  • Characterizing Modulators of Protease-activated Receptors with a Calcium Mobilization Assay Using a Plate Reader. (2024). JoVE. [Link]

  • Role for Thrombin Receptor Antagonism With Vorapaxar in Secondary Prevention of Atherothrombotic Events: From Bench to Bedside. (2014). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Characterization of Protease-activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PMC. (n.d.). NIH. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Synthesis of Oligomers via Sonogashira cross coupling followed by [2+1+2]bi-directional method. (n.d.). ResearchGate. [Link]

  • Ethyl 5-(3-fluorophenyl)picolinate. (n.d.). PubChem. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). NIH. [Link]

  • Representation of the signaling pathways initiated by PAR-1 used to... (n.d.). ResearchGate. [Link]

  • Characterization of Protease-Activated Receptor (PAR) Ligands: Parmodulins Are Reversible Allosteric Inhibitors of PAR1-Driven Calcium Mobilization in Endothelial Cells. (2018). Cambridge Open Engage. [Link]

  • Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. (2012). ResearchGate. [Link]

  • Design and Evaluation of Heterobivalent PAR1–PAR2 Ligands as Antagonists of Calcium Mobilization - PMC. (n.d.). NIH. [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (2016). PubMed Central. [Link]

  • In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist. (2015). PubMed. [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate. [Link]

  • Novel preparation method of Vonoprazan. (n.d.).
  • Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. (2024). Technical Disclosure Commons. [Link]

  • PAR1 Antagonists Development and Clinical Utility. (2016). ASH Publications. [Link]

  • Represents the effect of agonist and antagonist of PAR1 in influx of... (n.d.). ResearchGate. [Link]

  • List of Protease-activated receptor-1 antagonists. (n.d.). Drugs.com. [Link]

  • Thrombin receptor. (n.d.). Wikipedia. [Link]

  • Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity. (2000). PNAS. [Link]

  • How Do Protease Activated Receptor-1 (PAR-1) Inhibitors Work? (2021). RxList. [Link]

  • Himbacine derived thrombin receptor (PAR1) antagonists: SAR of the pyridine ring. (2006). ResearchGate. [Link]

  • Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC. (n.d.). PubMed Central. [Link]

  • The role of fluorine in medicinal chemistry. (2007). PubMed. [Link]

  • The role of fluorine in medicinal chemistry. (2007). ResearchGate. [Link]

  • Discovery of a novel, orally active himbacine-based thrombin receptor antagonist (SCH 530348) with potent antiplatelet activity. (2008). PubMed. [Link]

  • In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist. (2015). Johns Hopkins University. [Link]

  • vorapaxar. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist. (2015). RTI International. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. (2019). ResearchGate. [Link]

  • The role of fluorine in medicinal chemistry. (2007). PubMed. [Link]

  • vorapaxar. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Vorapaxar in the treatment of cardiovascular diseases - PMC. (2020). NIH. [Link]

  • The role of fluorine in medicinal chemistry. (2007). ResearchGate. [Link]

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Application Note: Synthesis of tert-butyl 4-(6-bromo-8-fluoro-1-hydroxy-9aH-carbazol-9-yl)benzoate via Acid-Catalyzed Cyclocondensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and efficient protocol for the synthesis of a novel spiro-benzofuran pyrrolidine derivative, specifically tert-butyl 2-(5-bromo-7-fluoro-2,3-dihydrobenzofuran-3-yl)pyrrolidine-1-carboxylate. This compound is synthesized through a direct, one-pot acid-catalyzed condensation and cyclization of 5-Bromo-3-fluorobenzene-1,2-diol and N-(tert-butoxycarbonyl)pyrrolidin-3-one. The described methodology leverages p-toluenesulfonic acid as a catalyst in toluene, utilizing a Dean-Stark apparatus to drive the reaction to completion via azeotropic removal of water. This procedure provides a reliable pathway to a complex heterocyclic scaffold incorporating fluorine and bromine atoms, which are prevalent in modern medicinal chemistry.[1] The protocol is designed for researchers in drug discovery, synthetic chemistry, and materials science, offering detailed steps from reaction setup to product purification and characterization.

Introduction and Scientific Rationale

The synthesis of complex heterocyclic structures is a cornerstone of modern drug development. Benzofuran derivatives, in particular, are scaffolds of significant pharmacological interest, exhibiting a wide range of biological activities.[2] The incorporation of fluorine into drug candidates can profoundly enhance metabolic stability, binding affinity, and bioavailability.[1] Similarly, the bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions. The target molecule combines these features with a spiro-pyrrolidine moiety, a structural motif present in many bioactive compounds.

The chosen synthetic strategy is an acid-catalyzed cyclodehydration reaction between a catechol and a ketone.[3] This classic transformation is a reliable method for constructing the benzofuran ring system.[4]

Causality of Experimental Choices:

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) is selected as the catalyst. It is a strong, non-volatile organic acid that is highly effective in promoting both the initial condensation and the subsequent dehydration and cyclization steps.[5][6] Its solid form allows for easy handling compared to corrosive mineral acids.

  • Solvent and Dehydration: Toluene is used as the solvent to enable the azeotropic removal of water using a Dean-Stark apparatus.[7] Removing water, a byproduct of the condensation, is critical to shift the reaction equilibrium towards the product, ensuring a high yield.

  • Protecting Group: The N-(tert-butoxycarbonyl) or Boc group on the pyrrolidinone serves to protect the amine functionality.[8][9] This prevents unwanted side reactions and ensures the nitrogen atom does not interfere with the acid-catalyzed condensation. The Boc group is stable under these reaction conditions but can be readily removed later under acidic conditions if desired.[10][11]

Reaction Scheme and Mechanism

Scheme 1: Overall Synthesis Reaction scheme showing this compound reacting with N-(tert-butoxycarbonyl)pyrrolidin-3-one in the presence of p-TsOH and heat to yield the target spiro-benzofuran pyrrolidine product.

Proposed Reaction Mechanism: The reaction is proposed to proceed through a multi-step sequence initiated by acid catalysis[12]:

  • Protonation of the Ketone: The carbonyl oxygen of N-Boc-pyrrolidin-3-one is protonated by p-TsOH, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: One of the hydroxyl groups of the electron-rich catechol attacks the activated carbonyl carbon, forming a hemiacetal-like intermediate.

  • Dehydration & Enol Ether Formation: The intermediate undergoes acid-catalyzed dehydration to form a protonated enol ether.

  • Intramolecular Electrophilic Aromatic Substitution (Cyclization): The electron-rich benzene ring attacks the electrophilic carbon of the enol ether, closing the five-membered furan ring. This is a key Friedel-Crafts type cyclization step.

  • Aromatization: A final dehydration step, driven by heat, results in the formation of the stable, aromatic benzofuran ring system and regeneration of the acid catalyst.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.
This compound≥97%Commercial876861-29-9
N-(tert-butoxycarbonyl)pyrrolidin-3-one≥98%Commercial101385-93-7
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)≥98.5%Commercial6192-52-5
TolueneAnhydrous, ≥99.8%Commercial108-88-3
Ethyl Acetate (EtOAc)ACS GradeCommercial141-78-6
HexanesACS GradeCommercial110-54-3
Saturated Sodium Bicarbonate (NaHCO₃)AqueousLab PreparedN/A
Brine (Saturated NaCl)AqueousLab PreparedN/A
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial7487-88-9
Silica Gel230-400 meshCommercial7631-86-9

Equipment:

  • Round-bottom flask (100 mL or 250 mL)

  • Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Reaction Setup Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification & Analysis A 1. Add Catechol (1.0 eq) & Ketone (1.1 eq) to flask B 2. Add Toluene & p-TsOH (0.1 eq) A->B C 3. Assemble Dean-Stark apparatus under N₂ B->C D 4. Heat to reflux (110-115 °C) Monitor H₂O collection C->D E 5. Monitor by TLC until starting material is consumed D->E F 6. Cool to RT, quench with sat. NaHCO₃ solution E->F G 7. Extract with Ethyl Acetate (3x) F->G H 8. Wash combined organic layers with Brine G->H I 9. Dry over MgSO₄, filter, and concentrate H->I J 10. Purify crude product via silica gel column chromatography I->J K 11. Combine pure fractions and evaporate solvent J->K L 12. Characterize by NMR, MS K->L

Caption: Experimental workflow from setup to final product characterization.

  • Reagent Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.07 g, 10.0 mmol, 1.0 equiv) and N-(tert-butoxycarbonyl)pyrrolidin-3-one (2.04 g, 11.0 mmol, 1.1 equiv).

  • Solvent and Catalyst Addition: Add anhydrous toluene (100 mL) and p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 0.1 equiv).

  • Apparatus Assembly: Fit the flask with a Dean-Stark trap and a reflux condenser. Fill the Dean-Stark trap with anhydrous toluene. Purge the system with an inert gas (Nitrogen or Argon).

  • Reaction: Heat the mixture to a vigorous reflux (approx. 110-115 °C) using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 4-6 hours or until no more water is collected.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes), observing the consumption of the catechol starting material.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to quench the acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Purification

The crude product should be purified by flash column chromatography on silica gel.[13][14]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc).

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb it onto a small amount of silica gel and load it onto the column. Elute with the solvent gradient, collecting fractions and monitoring by TLC.

  • Final Step: Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final product.

Characterization and Expected Results

The final product, tert-butyl 2-(5-bromo-7-fluoro-2,3-dihydrobenzofuran-3-yl)pyrrolidine-1-carboxylate, is expected to be an off-white solid or a viscous pale yellow oil.

  • Yield: 65-80% (post-purification).

  • Mass Spectrometry (ESI-MS): Calculation for C₁₇H₂₁BrFNO₃ [M+H]⁺. The spectrum should show characteristic isotopic patterns for the bromine atom.

  • ¹H NMR (400 MHz, CDCl₃): Expect complex multiplets for the pyrrolidine and dihydrobenzofuran protons. Aromatic protons will appear in the δ 6.8-7.5 ppm region, showing coupling patterns consistent with the substitution. The Boc group will show a characteristic singlet at ~δ 1.5 ppm.[15]

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the aromatic carbons, the dihydrobenzofuran and pyrrolidine aliphatic carbons, and the carbonyl and quaternary carbons of the Boc group.

  • ¹⁹F NMR (376 MHz, CDCl₃): Expect a singlet or doublet (due to H-F coupling) in the typical range for an aryl fluoride.[16]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient heating or reaction time. Inefficient water removal.Ensure vigorous reflux and that water is collecting in the Dean-Stark trap. If stalled, add an additional 0.05 eq of p-TsOH.
Low Yield Product decomposition. Incomplete extraction.Avoid prolonged heating. Ensure the work-up is performed promptly after cooling. Perform thorough extractions.
Difficult Purification Co-elution of impurities or starting material.Optimize the eluent system for column chromatography using TLC. A shallower gradient or a different solvent system (e.g., adding a small % of DCM) may improve separation.[13]
Product Streaking on TLC Residual acid or basicity of the compound.Add a trace amount of triethylamine (~0.1%) to the eluent system to mitigate tailing of basic compounds on the acidic silica gel.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toluene is flammable and toxic; avoid inhalation and skin contact.

  • p-Toluenesulfonic acid is corrosive; handle with care.

  • This compound and N-(tert-butoxycarbonyl)pyrrolidin-3-one should be handled according to their respective Safety Data Sheets (SDS).

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of Benzofuran Derivatives via Different Methods. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC, PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, Antimicrobial Evaluation, and Computational Study of Novel Fluorinated Benzofuran Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]

  • PubMed. (2009). Preparative Isolation and Purification of Isobenzofuranone Derivatives.... Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction.... Retrieved from [Link]

  • Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • ACS Publications. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • Leybold. (n.d.). Preparation of p-toluenesulfonic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of Benzofurans from Ketones and 1,4-Benzoquinones. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. Retrieved from [Link]

  • National Institutes of Health. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]

  • PubMed. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry.... Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 1,5-benzodiazepine derivatives using p-toluenesulfonic acid as catalyst. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of p-toluenesulfonic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-benzofurancarboxylic acid, 5-bromo-3-(1H-pyrrol-1-yl)-, methyl ester - [1H NMR]. Retrieved from [Link]

  • ResearchGate. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine.... Retrieved from [Link]

Sources

detailed experimental protocol for the synthesis of 5-Bromo-3-fluorobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, field-proven experimental protocol for the synthesis of 5-Bromo-3-fluorobenzene-1,2-diol, a valuable substituted catechol derivative for research and development in pharmaceuticals and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and robust safety procedures.

Introduction and Significance

This compound, also known as 5-bromo-3-fluorocatechol, is a key building block in organic synthesis. The presence of bromine and fluorine atoms on the catechol ring offers unique electronic properties and multiple points for further functionalization. The bromine atom can be readily used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, while the fluorine atom can enhance metabolic stability and binding affinity in biologically active molecules. This makes the title compound a crucial intermediate for the synthesis of novel therapeutic agents and advanced materials.

The synthetic strategy outlined herein is a reliable two-step process commencing with the regioselective bromination of 3-fluoro-2-hydroxybenzaldehyde, followed by a Dakin oxidation to furnish the desired catechol. This approach is favored for its high yields and straightforward execution.

Physicochemical Properties and Data

A summary of the key quantitative data for the starting material, intermediate, and final product is presented below for easy reference and comparison.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical Form
3-Fluoro-2-hydroxybenzaldehydeC₇H₅FO₂140.11394-45-6Solid
5-Bromo-3-fluoro-2-hydroxybenzaldehydeC₇H₄BrFO₂219.01876861-28-8Yellow Solid
This compoundC₆H₄BrFO₂207.00876861-29-9Solid

Experimental Workflow Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the electrophilic aromatic substitution (bromination) of 3-fluoro-2-hydroxybenzaldehyde. The second step is the oxidation of the resulting aldehyde to a formate ester, which is then hydrolyzed to the catechol under the reaction conditions (Dakin reaction).

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Dakin Oxidation A 3-Fluoro-2-hydroxybenzaldehyde C 5-Bromo-3-fluoro-2-hydroxybenzaldehyde A->C Electrophilic Aromatic Substitution B N-Bromosuccinimide (NBS) Ammonium Acetate (cat.) Acetonitrile (MeCN) D 5-Bromo-3-fluoro-2-hydroxybenzaldehyde F This compound D->F Oxidation and Hydrolysis E Hydrogen Peroxide (H₂O₂) Sodium Hydroxide (NaOH)

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

PART 1: Synthesis of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde (Intermediate)

This protocol outlines the regioselective bromination of 3-fluoro-2-hydroxybenzaldehyde using N-bromosuccinimide (NBS). The hydroxyl group is a strongly activating ortho-, para-director. Since the para position to the hydroxyl group is occupied by the aldehyde, and one ortho position is blocked by the fluorine atom, the bromination occurs selectively at the other ortho position (position 5).

Materials:

  • 3-Fluoro-2-hydroxybenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Ammonium Acetate (CH₃CO₂NH₄)

  • Acetonitrile (MeCN)

  • Deionized Water (H₂O)

  • Ethyl Acetate (EA)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Petroleum Ether (PE)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-fluoro-2-hydroxybenzaldehyde (5 g, 35.6 mmol) in acetonitrile (40 mL) in a round-bottom flask, add N-Bromosuccinimide (6.008 g, 36 mmol) and ammonium acetate (270 mg, 3.56 mmol) at room temperature.

  • Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into deionized water (30 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate in vacuo using a rotary evaporator.

  • Purify the residue by silica gel column chromatography using a petroleum ether/ethyl acetate gradient (from 8:1 to 4:1) to afford 5-bromo-3-fluoro-2-hydroxybenzaldehyde as a yellow solid (Expected yield: ~6.6 g, 85%).[1]

PART 2: Synthesis of this compound (Final Product)

This protocol details the Dakin oxidation of 5-bromo-3-fluoro-2-hydroxybenzaldehyde to the desired catechol. The reaction proceeds via the nucleophilic addition of a hydroperoxide anion to the aldehyde, followed by rearrangement and hydrolysis.

Materials:

  • 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

  • 1 N Sodium Hydroxide (NaOH) aqueous solution

  • 6% Hydrogen Peroxide (H₂O₂) solution

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) aqueous solution

  • 1 N Hydrochloric Acid (HCl) aqueous solution

  • Saturated Sodium Chloride (brine) aqueous solution

  • Ethyl Acetate (EA)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel

  • Reaction flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 1 N aqueous solution of sodium hydroxide (230 mL, 0.23 mol), add 5-bromo-3-fluoro-2-hydroxybenzaldehyde (45.0 g, 0.21 mol) at room temperature with stirring.[1]

  • Add a 6% hydrogen peroxide solution (225 mL) dropwise over five minutes at room temperature.[1]

  • Stir the reaction mixture at room temperature for two hours.[1]

  • After two hours, add a saturated aqueous solution of sodium thiosulfate (150 mL) at room temperature to quench any unreacted hydrogen peroxide.[1]

  • Extract the mixture three times with ethyl acetate (450 mL total).[1]

  • Combine the organic layers and wash sequentially with a 1 N aqueous solution of hydrochloric acid (150 mL) and saturated saline.[1]

  • Dry the organic layer over anhydrous magnesium sulfate and filter through a pad of silica gel.[1]

  • Distill off the solvent from the resultant filtrate under reduced pressure to yield this compound (Expected yield: ~39.0 g, 92%).[1]

Trustworthiness and Self-Validation

The reliability of this protocol is ensured through several self-validating steps:

  • Chromatographic Monitoring: The progress of the bromination reaction is monitored by TLC, allowing for precise determination of the reaction endpoint and preventing the formation of over-brominated byproducts.

  • Purification: The intermediate is purified by column chromatography, ensuring high purity for the subsequent Dakin oxidation. The final product is filtered through silica gel to remove baseline impurities.

  • Quenching Step: The use of sodium thiosulfate in the Dakin oxidation safely neutralizes excess hydrogen peroxide, a critical step for a safe workup.

  • Aqueous Washes: The washing steps with acidic and brine solutions in the workup procedure effectively remove inorganic salts and other aqueous-soluble impurities.

  • Spectroscopic Analysis: It is highly recommended to confirm the identity and purity of the intermediate and final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

General Precautions:

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene), must be worn at all times.[2]

Reagent-Specific Hazards:

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Hydrogen Peroxide (H₂O₂): Concentrated solutions of hydrogen peroxide are strong oxidizers and can cause severe burns. The 6% solution used in this protocol is less hazardous but should still be handled with care.

  • Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl): These are corrosive and can cause severe skin and eye damage. Handle with care and have appropriate neutralizing agents available.

  • Organic Solvents (Acetonitrile, Ethyl Acetate, Petroleum Ether): These solvents are flammable. Keep away from ignition sources. Acetonitrile is also toxic by inhalation, ingestion, and skin absorption.

Emergency Procedures:

  • Skin Contact: In case of skin contact with any of the reagents, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[3][4]

  • Eye Contact: If any chemical enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.

  • Spills: Neutralize acid or base spills with an appropriate agent (e.g., sodium bicarbonate for acids). Absorb organic solvent spills with an inert material and dispose of it as hazardous waste.

References

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Hydrobromic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-3-fluorocatechol. Retrieved from [Link]

  • Interscan Corporation. (2024, August 16). Hydrogen Bromide (HBr): Assessing Health Risks and Safety Protocols. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of 5-Bromo-3-fluorobenzene-1,2-diol via Optimized Silica Gel Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-3-fluorobenzene-1,2-diol, a substituted catechol, is a valuable building block in the synthesis of pharmaceuticals and complex organic molecules. Its high polarity, conferred by two hydroxyl groups, and the acidic nature of these groups present significant challenges for purification, often leading to poor resolution and product streaking on silica gel. This application note provides a comprehensive, field-proven protocol for the efficient purification of this compound using silica gel flash column chromatography. We detail a systematic approach, beginning with method development via Thin-Layer Chromatography (TLC) and the critical use of a mobile phase modifier to mitigate undesirable column interactions. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for obtaining high-purity this compound.

Introduction: The Purification Challenge

Substituted catechols like this compound are key intermediates whose purity is paramount for the success of subsequent synthetic steps. The diol functionality, while essential for its reactivity, is the primary source of purification difficulty. The two acidic hydroxyl groups can form strong hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel stationary phase[1][2]. This strong interaction can lead to significant band tailing, where the compound slowly leaches from the column instead of eluting as a sharp band, resulting in broad fractions and poor separation from impurities.

This protocol addresses this challenge directly by optimizing the mobile phase composition to modulate the analyte-stationary phase interaction, ensuring a high-purity yield.

Analyte Profile & Strategic Considerations

A successful purification strategy is predicated on understanding the physicochemical properties of the target molecule.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₆H₄BrFO₂ [3]
Molecular Weight 207.00 g/mol [4]
Appearance Solid [3]
Boiling Point 263.2±35.0°C at 760 mmHg [4][5]
Topological Polar Surface Area 40.5 Ų [4]

| CAS Number | 876861-29-9 |[3] |

The key takeaways from this profile are:

  • High Polarity: The diol group imparts a significant polar character, requiring a relatively polar mobile phase for elution.

  • Acidity: Phenolic hydroxyl groups are acidic. This acidity is the root cause of the strong interaction with the silica gel surface, which itself is weakly acidic[1][6].

  • UV Activity: The aromatic ring allows for easy visualization under UV light (254 nm), which is essential for monitoring the purification by TLC[7][8].

Principle of Separation: Normal-Phase Chromatography

This protocol employs normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase. Compounds are separated based on their polarity; less polar compounds have a weaker affinity for the silica gel and elute first, while more polar compounds are retained longer and elute later[2]. The art of the separation lies in creating a mobile phase that is just polar enough to elute the target compound in a reasonable volume while leaving more polar impurities behind and carrying less polar impurities off the column first.

Mandatory First Step: Method Development with Thin-Layer Chromatography (TLC)

Before any preparative column is run, the solvent system must be optimized using TLC. The goal is to find a solvent mixture that moves the target compound to a Retention Factor (Rƒ) of approximately 0.2 to 0.4.[9] This Rƒ value typically provides the best separation in a preparative column chromatography setting.

Protocol: TLC Solvent System Optimization
  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate[10].

  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or acetone).

  • Spotting: Use a capillary tube to apply a small spot of the dissolved sample onto the starting line[8]. Ensure the spot is small and concentrated to prevent streaking[10].

  • Developing Chamber: Prepare a developing chamber (a beaker covered with a watch glass is sufficient) containing a piece of filter paper to saturate the atmosphere with solvent vapors.[9]

  • Initial Solvent System Trial: Start with a non-polar/polar mixture, such as 9:1 Hexanes:Ethyl Acetate . Pour a small amount into the chamber, ensuring the solvent level is below the starting line on the TLC plate.

  • Development: Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Analysis & Iteration:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm).

    • If the spot remains at the origin (Rƒ ≈ 0): The solvent is not polar enough. Increase the proportion of ethyl acetate (e.g., 7:3, 1:1 Hexanes:Ethyl Acetate).

    • If the spot travels with the solvent front (Rƒ ≈ 1): The solvent is too polar. Decrease the proportion of ethyl acetate.

    • If streaking is observed: This confirms the strong acidic interaction. Add 0.5-1% acetic acid to the mobile phase (e.g., for 10 mL of eluent, add 50-100 µL of acetic acid). This is often essential for obtaining sharp zones for catechols.[11] The acetic acid protonates the silica surface, reducing the strong hydrogen bonding with the diol.

  • Optimization Goal: The ideal solvent system will give a well-defined spot with an Rƒ value between 0.2 and 0.4.

Detailed Protocol: Preparative Flash Column Chromatography

This protocol assumes a standard glass flash chromatography setup. The amount of silica gel is typically 50-100 times the mass of the crude sample to be purified.

Materials and Reagents
  • Silica Gel (e.g., 230-400 mesh)[2]

  • Crude this compound

  • Optimized mobile phase (Hexanes/Ethyl Acetate/Acetic Acid) determined from TLC

  • Sand (acid-washed)

  • Glass column with stopcock

  • Collection vessels (test tubes or flasks)

  • TLC plates and developing chamber

  • Rotary evaporator

Workflow Diagram: Purification of this compound

G start Crude Product tlc_dev TLC Method Development (Optimize Solvent System, Rf ≈ 0.3) start->tlc_dev Analyze column_prep Column Preparation (Slurry Packing) tlc_dev->column_prep Define Conditions sample_load Sample Loading (Dry Loading Recommended) column_prep->sample_load elution Elution (Isocratic or Gradient) sample_load->elution collection Fraction Collection elution->collection tlc_analysis TLC Analysis of Fractions collection->tlc_analysis Monitor Purity combine Combine Pure Fractions tlc_analysis->combine Identify evaporation Solvent Removal (Rotary Evaporation) combine->evaporation end Pure this compound evaporation->end

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Column Preparation (Slurry Packing):

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~0.5 cm).

    • In a separate beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a consistent slurry.

    • Pour the slurry into the column. Use additional solvent to rinse all silica into the column.

    • Gently tap the side of the column to dislodge air bubbles and ensure even packing.[12]

    • Open the stopcock to drain some solvent, allowing the silica to pack down. Add a final layer of sand (~1 cm) on top of the silica bed to prevent disturbance during solvent addition. Crucially, never let the solvent level drop below the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., acetone).

    • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

    • Carefully add this powder as a uniform layer on top of the sand in the prepared column. This technique generally provides superior resolution for polar compounds compared to direct liquid injection.

  • Elution:

    • Carefully add the mobile phase to the column, opening the stopcock to begin the flow. Use gentle air pressure (flash chromatography) to achieve a steady flow rate.

    • If TLC showed impurities that are much less polar than the product, you can start with a less polar solvent mixture (e.g., 95:5 Hexanes:EtOAc) to elute these first.

    • Switch to the optimized solvent system determined by TLC to elute the target compound. This is known as step-gradient elution.

  • Fraction Collection and Analysis:

    • Begin collecting fractions in test tubes immediately. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL for a medium-sized column).

    • Systematically spot every few fractions on a TLC plate to monitor the elution. Develop the TLC plate using the optimized solvent system.

    • Identify the fractions containing the pure product (single spot at the correct Rƒ). Fractions containing mixtures of compounds should be set aside.

  • Product Isolation:

    • Combine the fractions identified as pure.

    • Remove the solvent using a rotary evaporator. The small amount of acetic acid in the mobile phase is volatile and will be removed under vacuum.

    • The resulting solid or oil is the purified this compound. Determine the yield and confirm purity using analytical techniques (e.g., NMR, LC-MS).

Troubleshooting Common Issues

ProblemProbable CauseSolution
Compound will not elute Mobile phase is not polar enough.Increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase[1].
Poor separation / Overlapping spots Rƒ value is too high; compounds are eluting too quickly.Decrease the polarity of the mobile phase. Ensure a tight, well-packed column and use dry loading.
Streaking / Tailing of the product spot Strong acidic interaction between the diol and silica gel.Ensure 0.5-1% acetic acid is included in the mobile phase to suppress this interaction[1][11].

Conclusion

The purification of polar, acidic compounds like this compound is readily achievable with high purity through silica gel flash chromatography when a systematic approach is employed. The keys to success are diligent method development using TLC and, most importantly, the use of an acidic modifier in the mobile phase to counteract the strong binding interactions with the stationary phase. This protocol provides a robust and reliable method for obtaining this critical building block in a highly pure form, suitable for the exacting demands of research and drug development.

References

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-3-fluorocatechol. Retrieved from [Link]

  • Thielemans, A., & Van Sumere, C. F. (1977). Thin-layer chromatography of chlorinated catechols. Journal of Chromatography A, 135(2), 395-400. Retrieved from [Link]

  • Aribo Biotechnology. (n.d.). CAS: 876861-29-9 Name: this compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • Supporting Information for an article. (n.d.). and 1,2-Dibromination of the Phenylethanes in the Presence of NaBr/NaBrO3/H2SO4 as the Bromination Reagent. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
  • Professor Dave Explains. (2019, March 1). Thin Layer Chromatography (TLC). YouTube. Retrieved from [Link]

  • Chromatorex. (n.d.). Diol Silica Gels. Retrieved from [Link]

  • Chem Survival. (2020, August 26). Thin-Layer Chromatography (TLC). YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOTOLUENE. Retrieved from [Link]

  • de Bont, J. A. M., et al. (2006). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. Applied and Environmental Microbiology, 72(11), 7073-7079. Retrieved from [Link]

Sources

analytical techniques for characterizing 5-Bromo-3-fluorobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Comprehensive Characterization of 5-Bromo-3-fluorobenzene-1,2-diol

Abstract: This document provides a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of this compound (CAS: 876861-29-9), a halogenated catechol derivative of significant interest in synthetic chemistry and drug discovery. As a substituted benzenediol, its unique electronic and structural properties, conferred by the bromine and fluorine substituents, necessitate a multi-faceted analytical approach for unambiguous characterization. This guide is intended for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis and detailed, field-proven protocols for a suite of essential analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).

Introduction and Physicochemical Profile

This compound, also known as 5-bromo-3-fluorocatechol, is a key building block in organic synthesis. The presence of ortho-dihydroxy (catechol) functionality allows for complexation with metals and further derivatization, while the bromo and fluoro substituents provide sites for subsequent cross-coupling reactions and metabolic stability modulation in medicinal chemistry. Accurate characterization is paramount to ensure material quality, confirm structural integrity, and meet regulatory standards.

A foundational understanding begins with its physicochemical properties, which inform choices in solvent selection, chromatographic conditions, and sample handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 876861-29-9[1][2][3]
Molecular Formula C₆H₄BrFO₂[1][2]
Molecular Weight 207.00 g/mol [1][2]
Exact Mass 205.93787 Da[1]
Appearance Solid[2]
Predicted Density 1.940 ± 0.06 g/cm³[1]
Predicted Boiling Point 263.2 ± 35.0 °C at 760 mmHg[1]

Integrated Analytical Workflow

No single technique can provide a complete characterization. A synergistic workflow is essential, where chromatography provides information on purity and separation from related substances, and spectroscopy provides definitive structural confirmation.

Analytical_Workflow cluster_0 Purity & Quantification cluster_1 Structural Elucidation HPLC HPLC-UV/DAD (Purity, Quantification) Report Certificate of Analysis (Complete Characterization) HPLC->Report GC GC-FID/MS (Residual Solvents, Volatile Impurities) GC->Report NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity, Structure) NMR->Report MS Mass Spectrometry (Molecular Weight, Formula) MS->Report IR IR Spectroscopy (Functional Groups) IR->Report Sample Test Sample: This compound Sample->HPLC Sample->GC Sample->NMR Sample->MS Sample->IR GC_Decision_Tree Start GC Analysis Required? Direct_Analysis Direct Injection Start->Direct_Analysis Check_Peak_Shape Peak Tailing or Low Response? Direct_Analysis->Check_Peak_Shape Derivatization Derivatization (Silylation) Improved_Analysis Improved Peak Shape & Response Derivatization->Improved_Analysis Check_Peak_Shape->Derivatization Yes Acceptable Acceptable Result Check_Peak_Shape->Acceptable No

Sources

Topic: Scale-Up Synthesis of 5-Bromo-3-fluorobenzene-1,2-diol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

5-Bromo-3-fluorobenzene-1,2-diol is a critical building block for various pharmaceutical candidates, particularly those targeting pathways where catechol moieties are essential for biological activity. Its unique substitution pattern, featuring both bromine and fluorine atoms, allows for versatile downstream modifications and can significantly influence pharmacokinetic properties. As drug candidates progress towards preclinical evaluation, the demand for this intermediate increases substantially, necessitating a robust and scalable synthetic process. This document provides a detailed, field-tested protocol for the scale-up synthesis of this compound, transitioning from milligram-scale discovery to a multi-gram or kilogram-scale process suitable for preclinical supply. We focus on a high-yielding, two-step route, addressing critical scale-up challenges including reaction control, process safety, and product purification to ensure consistent quality and throughput.

Introduction: Strategic Importance in Preclinical Development

The catechol functional group is a well-established pharmacophore present in numerous neurotransmitters and approved drugs.[1][2] The introduction of halogen substituents, such as fluorine and bromine, provides medicinal chemists with powerful tools to modulate key drug properties including metabolic stability, binding affinity, and membrane permeability.[3] this compound, in particular, serves as a key intermediate for compounds where the catechol is required for target engagement and the halogen atoms provide vectors for further chemical elaboration or property tuning.

The transition from laboratory-scale synthesis to a process capable of producing hundreds of grams to kilograms—the quantities required for toxicology studies, formulation development, and early-phase clinical trials—is a critical bottleneck in drug development. Chemical synthesis of substituted catechols can be challenging due to the propensity of the diol system to oxidize, leading to low yields and complex purification profiles.[1] Therefore, a well-defined, reliable, and scalable synthesis is paramount.

This guide details a proven two-step synthetic sequence starting from commercially available 3-fluoro-2-hydroxybenzaldehyde. The chosen pathway involves a regioselective bromination followed by a high-yielding Dakin oxidation. We will explain the causality behind key experimental choices, from reagent selection to workup procedures, to provide a self-validating and trustworthy protocol for researchers and process chemists.

Optimized Synthetic Strategy

The selected synthetic route is outlined below. This approach was chosen for its high overall yield, use of readily available and cost-effective reagents, and manageable reaction conditions that are amenable to standard chemical reactors.

Reaction_Scheme SM 3-Fluoro-2-hydroxybenzaldehyde INT 5-Bromo-3-fluoro-2-hydroxybenzaldehyde SM->INT  NBS, CH₃CO₂NH₄ (cat.)  MeCN, RT, 2h  (Yield: 85%)   FP This compound INT->FP  1. NaOH (aq)  2. H₂O₂ (30%)  RT, 2h  (Yield: 92%)  

Caption: High-yielding, two-step synthesis of the target compound.

Pillar 1: Expertise & Experience - The "Why" Behind the Route

  • Starting Material Selection: We begin with 3-fluoro-2-hydroxybenzaldehyde. The ortho-hydroxy group is a powerful activating group that directs electrophilic substitution to the para position (position 5), ensuring high regioselectivity during bromination and minimizing the formation of unwanted isomers.

  • Bromination Step: N-Bromosuccinimide (NBS) is selected as the brominating agent over elemental bromine.[4] NBS is a solid, making it significantly easier and safer to handle on a large scale compared to highly corrosive and volatile liquid bromine.[5] The use of a catalytic amount of ammonium acetate helps to facilitate the reaction.[6]

  • Oxidation Step (Dakin Reaction): The conversion of the intermediate salicylaldehyde to a catechol is achieved via the Dakin oxidation. This reaction is known for its high efficiency and functional group tolerance.[7] It involves the nucleophilic addition of a hydroperoxide anion to the aldehyde carbonyl, followed by rearrangement to form a formate ester, which is then hydrolyzed under the basic reaction conditions to yield the catechol. This method is superior to harsher alternatives that might use metal catalysts or require high temperatures.[7]

Scale-Up Synthesis: Detailed Protocol

This protocol is designed for a 100-gram scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate chemical reactor.

Part A: Synthesis of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde (Intermediate)

Materials & Reagents

Reagent/MaterialCAS No.QuantityMolar Eq.Notes
3-Fluoro-2-hydroxybenzaldehyde394-50-3100 g1.0Starting Material
N-Bromosuccinimide (NBS)128-08-5133 g1.05Recrystallize if purity is questionable.
Ammonium Acetate631-61-85.5 g0.1Catalyst
Acetonitrile (MeCN)75-05-8800 mL-Anhydrous grade recommended.
Deionized Water7732-18-5600 mL-For workup.
Ethyl Acetate (EtOAc)141-78-61 L-For extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6~50 g-Drying agent.

Protocol

  • Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, temperature probe, and a nitrogen inlet.

  • Reagent Charging: Charge the reactor with 3-fluoro-2-hydroxybenzaldehyde (100 g), acetonitrile (800 mL), and ammonium acetate (5.5 g). Begin stirring to dissolve the solids.

  • NBS Addition: Once a clear solution is formed, add N-Bromosuccinimide (133 g) portion-wise over 30 minutes. Maintain the internal temperature below 30°C using the reactor jacket. An initial mild exotherm may be observed.

  • Reaction: Stir the mixture at room temperature (20-25°C) for 2 hours.

  • Reaction Monitoring (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical TLC system is 4:1 Hexanes:Ethyl Acetate. The product spot should appear at a lower Rf than the starting material. The reaction is complete when the starting material is no longer visible.

  • Workup: Pour the reaction mixture into deionized water (600 mL). This will precipitate the crude product and dissolve the succinimide byproduct.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (2 x 500 mL).

  • Washing: Combine the organic layers and wash with water (2 x 300 mL) and then with saturated brine (1 x 300 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield a yellow solid.

  • Purification: The crude solid can be purified by slurrying in a minimal amount of cold 8:1 Hexanes:Ethyl Acetate, filtering, and drying. Expected yield: ~148 g (85%).

Part B: Synthesis of this compound (Final Product)

Materials & Reagents

Reagent/MaterialCAS No.QuantityMolar Eq.Notes
5-Bromo-3-fluoro-2-hydroxybenzaldehyde142637-12-1148 g1.0From Part A
Sodium Hydroxide (NaOH)1310-73-232.5 g1.2As a 1 N aqueous solution (812 mL)
Hydrogen Peroxide (H₂O₂)7722-84-1152 mL2.230% aqueous solution
Saturated Sodium Thiosulfate (Na₂S₂O₃) Soln.7772-98-7~200 mL-For quenching
Hydrochloric Acid (HCl), conc.7647-01-0As needed-For pH adjustment
Ethyl Acetate (EtOAc)141-78-61.5 L-For extraction
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9~50 g-Drying agent

Protocol

  • Reactor Setup: Use a 3 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and an addition funnel.

  • Dissolution: Add 1 N aqueous sodium hydroxide solution (812 mL) to the reactor. Add the intermediate from Part A (148 g) at room temperature with vigorous stirring.

  • H₂O₂ Addition (Critical Step): Cool the reaction mixture to 15°C. CAUTION: The addition of hydrogen peroxide is exothermic. Add 30% hydrogen peroxide solution (152 mL) dropwise via the addition funnel over 1 hour, ensuring the internal temperature does not exceed 25°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC or HPLC until the starting aldehyde is consumed.

  • Quenching: Cool the mixture to 10°C. Slowly add saturated sodium thiosulfate solution (~200 mL) to quench any unreacted peroxide. Stir for 30 minutes.

  • Acidification: Acidify the mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid. Maintain the temperature below 25°C during acidification.

  • Extraction: Extract the mixture with ethyl acetate (3 x 500 mL).

  • Washing: Combine the organic layers and wash with saturated brine (1 x 300 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Scale-Up Consideration): For preclinical grade material (>98% purity), recrystallization is preferable to chromatography. Dissolve the crude solid in a minimum amount of hot toluene, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization. Filter the solid, wash with a small amount of cold toluene, and dry under vacuum. Expected yield: ~128 g (92%).[8]

Process Safety & Quality Control

Pillar 2: Trustworthiness - A Self-Validating System

  • Hazard Analysis:

    • NBS: A lachrymator and irritant. Handle in a fume hood with appropriate PPE (gloves, safety glasses, lab coat).

    • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with metals and organic materials. The addition must be controlled to manage the exotherm.[9]

    • Sodium Hydroxide/Hydrochloric Acid: Corrosive. Handle with appropriate PPE.

    • Catechols: Can be toxic and are skin/eye irritants.[10][11] Avoid generating dust and ensure adequate personal protection.[12]

  • Quality Control Specifications:

    • Appearance: Off-white to light brown solid.

    • Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Purity: ≥ 98% by HPLC (254 nm).

    • Melting Point: To be determined and used as a quality metric.

Visualization of Workflow

The following diagram illustrates the logical flow of the entire scale-up process, from planning to final product release.

Workflow cluster_prep Part A: Intermediate Synthesis cluster_final Part B: Final Product Synthesis cluster_qc Final Processing & QC A1 Charge Reactor: 3-fluoro-2-hydroxybenzaldehyde MeCN, Catalyst A2 Portion-wise Addition of NBS (T < 30°C) A1->A2 A3 Reaction at RT (2h) & In-Process Control (TLC/HPLC) A2->A3 A4 Aqueous Workup & EtOAc Extraction A3->A4 A5 Concentration & Purification A4->A5 B1 Dissolve Intermediate in NaOH (aq) A5->B1 Intermediate B2 Controlled Dropwise Addition of H₂O₂ (T < 25°C) B1->B2 B3 Reaction at RT (2h) & In-Process Control (TLC/HPLC) B2->B3 B4 Quench (Na₂S₂O₃) & Acidify (HCl) B3->B4 B5 EtOAc Extraction & Concentration B4->B5 C1 Recrystallization (Toluene) B5->C1 Crude Product C2 Drying under Vacuum C1->C2 C3 Final QC Analysis: HPLC, NMR, MS C2->C3 C4 Release for Preclinical Studies C3->C4

Caption: Overall workflow for the scale-up synthesis and quality control.

References

Pillar 3: Authoritative Grounding & Comprehensive References

  • Reagentia. This compound (1 x 250 mg). [Link]

  • Aribo Biotechnology. CAS: 876861-29-9 Name: this compound. [Link]

  • ResearchGate. Synthesis of well-defined catechol polymers for surface functionalization of magnetic nanoparticles. [Link]

  • National Institutes of Health (NIH). Synthetic Strategies to Access Fluorinated Azoles. [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. [Link]

  • Wageningen University & Research. PRODUCTION OF CATECHOLS. [Link]

  • PubMed. Design and synthesis of functionalized 4-aryl-Catechol derivatives as new antiinflammatory agents with in vivo efficacy. [Link]

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The Strategic Application of 5-Bromo-3-fluorobenzene-1,2-diol in the Synthesis of Potent Glucosylceramide Synthase Inhibitors: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 5-bromo-3-fluorobenzene-1,2-diol in medicinal chemistry. With full editorial control, this guide moves beyond rigid templates to deliver a comprehensive narrative grounded in scientific integrity and practical expertise. We will explore the strategic importance of this unique building block, detailing its use in the synthesis of potent glucosylceramide synthase (GCS) inhibitors, a class of therapeutics with significant promise for treating lysosomal storage disorders such as Gaucher disease.

Introduction: The Unique Advantages of a Fluorinated and Brominated Catechol Scaffold

This compound is a highly functionalized aromatic compound that has emerged as a valuable starting material in the synthesis of complex bioactive molecules. Its utility in medicinal chemistry stems from the specific combination of its structural features: a catechol moiety, a fluorine atom, and a bromine atom.

The catechol (1,2-dihydroxybenzene) group is a well-established pharmacophore known for its ability to engage in hydrogen bonding and metal chelation, often serving as a key interaction point with biological targets. The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine's high electronegativity can alter the acidity of the catechol protons, modulate lipophilicity, and block metabolic pathways, thereby enhancing the drug's stability and bioavailability.[3][4] The bromine atom serves as a versatile synthetic handle, allowing for a variety of cross-coupling reactions to introduce further molecular complexity and explore structure-activity relationships (SAR).

This unique combination of functionalities makes this compound a strategic choice for the synthesis of glucosylceramide synthase (GCS) inhibitors. GCS is a pivotal enzyme in the biosynthesis of most glycosphingolipids, and its inhibition has proven to be a successful therapeutic strategy for Gaucher disease.[5]

Application in the Synthesis of Glucosylceramide Synthase Inhibitors

The primary application of this compound in medicinal chemistry is as a key building block for a new generation of GCS inhibitors. These inhibitors typically feature a (1R,2R)-1-aryl-2-amino-1,3-propanediol core structure. The fluorinated catechol moiety derived from this compound serves as the aromatic ("aryl") component of these inhibitors, playing a crucial role in their binding to the GCS enzyme.

The general synthetic strategy involves the initial protection of the catechol hydroxyl groups, followed by the introduction of a three-carbon side chain that will be elaborated into the aminopropanol core. The bromine atom can be retained in the final molecule or utilized for further diversification of the aromatic scaffold.

Below, we provide a detailed, logical workflow for the synthesis of a key intermediate and its elaboration into a potent GCS inhibitor.

Visualization of the Synthetic Workflow

GCS_Inhibitor_Synthesis A This compound B Protection of Diol (e.g., Methylene acetal) A->B CH2Br2, Base C Friedel-Crafts Acylation (Bromoacetyl bromide) B->C BrC(O)CH2Br, AlCl3 D Protected Bromoketone Intermediate C->D E Asymmetric Reduction (e.g., Corey-Bakshi-Shibata catalyst) D->E CBS catalyst, BH3 F Chiral Bromohydrin E->F G Epoxidation F->G Base H Chiral Epoxy Alcohol G->H I Ring-opening with Amine (e.g., Pyrrolidine) H->I Pyrrolidine J Amino Alcohol Intermediate I->J K Acylation of Amine J->K Acyl chloride L N-Acylated Amino Alcohol K->L M Deprotection of Catechol L->M Acidic hydrolysis N Final GCS Inhibitor M->N

Caption: Synthetic workflow for a GCS inhibitor.

Detailed Synthetic Protocol

This protocol outlines the synthesis of a representative GCS inhibitor, N-((1R,2R)-1-(5-bromo-2,3-dihydroxy-4-fluorophenyl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)octanamide, starting from this compound.

Part 1: Synthesis of the Protected Bromoketone Intermediate

Rationale: The initial steps focus on protecting the reactive catechol hydroxyls to prevent side reactions and then installing the core of the aminopropanol side chain via a Friedel-Crafts acylation. A methylene acetal is a common and robust protecting group for catechols.

Step 1: Protection of this compound

  • To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).

  • Add dibromomethane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the protected catechol.

Step 2: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add bromoacetyl bromide (1.2 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of the protected catechol from Step 1 (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the protected bromoketone intermediate.

Part 2: Enantioselective Synthesis of the Amino Alcohol Core

Rationale: The stereochemistry of the aminopropanol core is critical for the inhibitory activity of GCS inhibitors, with the (1R,2R)-threo configuration being essential.[6] This is achieved through an asymmetric reduction of the ketone, followed by stereospecific epoxidation and regioselective ring-opening.

Step 3: Asymmetric Reduction of the Bromoketone

  • To a solution of the protected bromoketone intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -20 °C, add a solution of (R)-2-methyl-CBS-oxazaborolidine (0.1 eq) in THF.

  • Add a solution of borane-dimethyl sulfide complex (1.0 M in THF, 1.2 eq) dropwise over 30 minutes.

  • Stir the reaction mixture at -20 °C for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the chiral bromohydrin. The crude product is often used in the next step without further purification.

Step 4: Epoxidation

  • Dissolve the chiral bromohydrin (1.0 eq) in a mixture of THF and water.

  • Add potassium carbonate (1.5 eq) and stir the mixture vigorously at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the chiral epoxy alcohol.

Step 5: Regioselective Ring-Opening

  • To a solution of the chiral epoxy alcohol (1.0 eq) in isopropanol, add pyrrolidine (3.0 eq).

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired amino alcohol intermediate.

Part 3: Final Elaboration and Deprotection

Rationale: The final steps involve the acylation of the secondary amine to introduce a lipophilic side chain, which is known to be important for activity, followed by the removal of the catechol protecting group to reveal the final GCS inhibitor.

Step 6: N-Acylation

  • To a solution of the amino alcohol intermediate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add octanoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to give the N-acylated amino alcohol.

Step 7: Deprotection of the Catechol

  • To a solution of the N-acylated amino alcohol (1.0 eq) in a mixture of THF and water, add concentrated hydrochloric acid (5.0 eq).

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by preparative HPLC to obtain N-((1R,2R)-1-(5-bromo-2,3-dihydroxy-4-fluorophenyl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)octanamide.

Structure-Activity Relationship (SAR) Insights

The strategic placement of the fluorine and bromine atoms in the catechol ring of the final GCS inhibitor provides opportunities to fine-tune the molecule's properties.

  • Fluorine Atom: The electron-withdrawing nature of the fluorine atom can lower the pKa of the catechol hydroxyl groups, potentially influencing hydrogen bonding interactions within the enzyme's active site. Furthermore, the C-F bond is highly stable to metabolic degradation, which can improve the pharmacokinetic profile of the drug.[7]

  • Bromine Atom: The bromine atom can serve as a point of diversification. Through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), a wide array of substituents can be introduced at this position. This allows for a systematic exploration of the steric and electronic requirements of the GCS binding pocket, aiding in the optimization of potency and selectivity.

Quantitative Data Summary
Compound FeatureRationale for InclusionPotential Impact on Activity
(1R,2R)-threo-aminopropanol Mimics the transition state of the GCS-catalyzed reaction.[6]Essential for high-affinity binding and potent inhibition.
Fluorinated Catechol Enhances metabolic stability and modulates electronic properties.[1][4]Can improve oral bioavailability and binding interactions.
Pyrrolidine Moiety Provides a basic nitrogen atom for interaction with the enzyme.Contributes to the overall binding affinity.
N-Octanoyl Group Lipophilic chain that occupies a hydrophobic pocket in the enzyme.Optimizes potency by increasing hydrophobic interactions.
Bromine Atom A versatile handle for further chemical modification.Allows for SAR exploration and optimization of ancillary binding.

Conclusion

This compound is a sophisticated and highly valuable building block in modern medicinal chemistry. Its application in the synthesis of potent glucosylceramide synthase inhibitors highlights the power of strategic fluorine and bromine incorporation in drug design. The detailed protocols and SAR insights provided in this guide are intended to empower researchers to leverage the unique properties of this compound in their own drug discovery efforts, ultimately contributing to the development of new and improved therapeutics for devastating diseases.

References

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in medicinal chemistry, 54, 65–133.
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  • ResearchGate. (n.d.). Eliglustat tartrate: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease. Retrieved from [Link]

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  • Inokuchi, J., et al. (1995). Structural and stereochemical studies of potent inhibitors of glucosylceramide synthase and tumor cell growth. Journal of lipid research, 36(4), 727-738.
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  • ResearchGate. (n.d.). Scheme 47 Synthesis of a glucosylceramide synthase inhibitor. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PubMed Central. Retrieved from [Link]

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Application Notes and Protocols: 5-Bromo-3-fluorobenzene-1,2-diol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[3] Among the vast array of fluorinated building blocks, fluorinated catechols are of particular interest due to their prevalence in biologically active molecules and their utility as ligands and synthetic intermediates.[4]

This document provides a comprehensive guide to the use of 5-Bromo-3-fluorobenzene-1,2-diol (also known as 5-bromo-3-fluorocatechol) as a versatile building block in organic synthesis. This trifunctional arene, possessing a bromine atom and two hydroxyl groups, is primed for sequential and regioselective functionalization, making it an invaluable precursor for the synthesis of complex molecular architectures.[5] We will delve into its synthesis, key reactivity, and provide detailed, adaptable protocols for its application in cornerstone cross-coupling reactions, namely Suzuki-Miyaura and Buchwald-Hartwig aminations.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount before utilizing any chemical reagent.

PropertyValueReference
CAS Number 876861-29-9[5]
Molecular Formula C₆H₄BrFO₂[5]
Molecular Weight 207.00 g/mol [6]
Appearance Solid[5]
Boiling Point 263.2 ± 35.0 °C at 760 mmHg (Predicted)[6]
Density 1.940 ± 0.06 g/cm³ (Predicted)[6]
Polar Surface Area 40.5 Ų[6]

Safety and Handling:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat and ignition sources.[7]

Synthesis of this compound

A reliable synthesis of this compound has been reported starting from 3-fluoro-2-hydroxybenzaldehyde.[6] The process involves a bromination step followed by a Dakin reaction.

Protocol 1: Synthesis of this compound

Step 1: Bromination of 3-fluoro-2-hydroxybenzaldehyde

  • To a solution of 3-fluoro-2-hydroxybenzaldehyde (1.0 equiv) in acetonitrile, add N-bromosuccinimide (NBS, 1.05 equiv) and ammonium acetate (0.1 equiv).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 5-bromo-3-fluoro-2-hydroxybenzaldehyde.

Step 2: Dakin Reaction

  • Dissolve the 5-bromo-3-fluoro-2-hydroxybenzaldehyde (1.0 equiv) in a 1 N aqueous solution of sodium hydroxide at room temperature.

  • Add a 6% hydrogen peroxide solution dropwise over five minutes.

  • Stir the reaction mixture at room temperature for two hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers sequentially with 1 N hydrochloric acid and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.[6]

SynthesisWorkflow start 3-fluoro-2-hydroxybenzaldehyde step1 Bromination (NBS, CH3CO2NH4, MeCN) start->step1 intermediate 5-bromo-3-fluoro-2-hydroxybenzaldehyde step1->intermediate step2 Dakin Reaction (NaOH, H2O2) intermediate->step2 product This compound step2->product ProtectionStrategy start This compound protection Protection (e.g., CH2Br2, K2CO3) start->protection protected Protected Catechol protection->protected coupling Cross-Coupling Reaction (Suzuki or Buchwald-Hartwig) protected->coupling coupled_protected Coupled Product (Protected) coupling->coupled_protected deprotection Deprotection (e.g., BBr3) coupled_protected->deprotection final_product Final Product deprotection->final_product

Caption: General protection-deprotection strategy for cross-coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organohalide. A protected derivative of this compound can be effectively coupled with a variety of arylboronic acids or their esters.

Protocol 2: Adaptable Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the protected this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

SuzukiCycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-Br Pd0->PdII_Aryl Oxidative Addition PdII_Boronate Ar-Pd(II)L2-Ar' PdII_Aryl->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Reductive Elimination Product Ar-Ar' PdII_Boronate->Product ArylHalide Ar-Br ArylHalide->PdII_Aryl BoronicAcid Ar'B(OH)2 BoronicAcid->PdII_Boronate Base Base Base->PdII_Boronate

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides. [7]This reaction allows for the introduction of primary and secondary amines at the 5-position of the protected this compound core.

Protocol 3: Adaptable Buchwald-Hartwig Amination

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the protected this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv).

  • Add the amine (1.2 equiv) followed by a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours. Monitor progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product via column chromatography.

BuchwaldHartwigCycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-Br Pd0->PdII_Aryl Oxidative Addition PdII_Amido Ar-Pd(II)L2-NR2 PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR2 PdII_Amido->Product ArylHalide Ar-Br ArylHalide->PdII_Aryl Amine HNR2 Amine->PdII_Amido Base Base Base->PdII_Amido

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Regioselectivity in Further Functionalization

The substituents on the this compound ring direct the regiochemical outcome of subsequent electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-director, while the hydroxyl (or protected hydroxyl) groups are also strong ortho-, para-directors. The interplay of these directing effects, along with steric hindrance, can be exploited for selective functionalization at other positions on the aromatic ring, although specific experimental validation would be required.

Application in the Synthesis of Bioactive Molecules

The functionalized catechol derivatives synthesized from this compound are valuable precursors for a wide range of biologically active molecules. For instance, substituted catechols are found in various pharmaceuticals, including COMT inhibitors used in the treatment of Parkinson's disease. The protocols described herein provide a clear pathway to novel, fluorinated analogues of such compounds, potentially leading to improved therapeutic properties.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its trifunctional nature allows for a range of synthetic manipulations, most notably palladium-catalyzed cross-coupling reactions. The adaptable protocols provided in this guide for its synthesis and subsequent Suzuki-Miyaura and Buchwald-Hartwig reactions offer a solid foundation for researchers in medicinal chemistry and materials science to access novel and complex molecular architectures. The strategic use of this building block will undoubtedly continue to contribute to the development of new pharmaceuticals and functional materials.

References

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Synlett, 24(10), 1233-1235.
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  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Accounts of Chemical Research, 31(12), 852-860.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Thomas, S., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15916-15929.
  • Barluenga, J., & Valdés, C. (2011). Palladium-Catalyzed Amination of Five-Membered Heteroaryl Halides.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Knochel, P., & Perea, J. J. A. (2018). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles.
  • MDPI. (2022). Special Issue: Multicomponent Reaction-Based Synthesis of Bioactive Molecules. Molecules.
  • National Center for Biotechnology Information. (n.d.). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. PubMed Central.
  • PubMed. (2019). Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. Retrieved from [Link]

  • PubMed. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Retrieved from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • ResearchGate. (2023). The role of fluorine in medicinal chemistry | Request PDF. Retrieved from [Link]

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Application Notes & Protocols for the Safe Handling of 5-Bromo-3-fluorobenzene-1,2-diol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal risk assessment and the official Safety Data Sheet (SDS) which should be consulted when available. All laboratory work should be conducted by trained personnel in accordance with institutional and regulatory safety standards.

Introduction

5-Bromo-3-fluorobenzene-1,2-diol is a halogenated catechol derivative with applications in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. Its chemical structure, incorporating a catechol moiety, a bromine atom, and a fluorine atom on the benzene ring, suggests a complex toxicological profile that necessitates stringent safety precautions. This guide provides a detailed overview of the potential hazards associated with this compound and outlines comprehensive protocols for its safe handling, storage, and disposal. The recommendations herein are based on the limited available data for this compound and are supplemented with information from structurally related compounds, including catechols, brominated aromatics, and fluorinated aromatics.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, this involves understanding its intrinsic chemical properties and the potential hazards it poses upon exposure.

Known Chemical Properties
PropertyValueSource
CAS Number 876861-29-9[1][2][3]
Molecular Formula C₆H₄BrFO₂[1][2][3]
Molecular Weight 207.00 g/mol [1][2][4]
Appearance Solid[1]
Purity Typically ≥97%[1][4]
Boiling Point (Predicted) 263.2 ± 35.0 °C at 760 mmHg[2][3]
Density (Predicted) 1.940 ± 0.06 g/cm³[2][3]
Identified Hazards

While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, supplier information indicates the following hazard statements:

  • H302: Harmful if swallowed. [4]

  • H315: Causes skin irritation. [4]

  • H319: Causes serious eye irritation. [4]

The corresponding precautionary statements include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4]

Inferred Hazards from Structural Analogs

Due to the limited specific data, a conservative approach requires considering the hazards associated with its structural components: the catechol core, the bromine substituent, and the fluorine substituent.

  • Catechol (1,2-dihydroxybenzene): Catechol is known to be toxic if swallowed, in contact with skin, or inhaled.[5][6] It can cause serious eye damage, skin irritation, and may cause an allergic skin reaction.[5][6][7] Furthermore, it is suspected of causing genetic defects.[5][6][7]

  • Brominated Aromatic Compounds: These compounds can be toxic and persistent in the environment. Some brominated flame retardants have been shown to have adverse effects on the liver, kidney, and thyroid, and may have neurotoxic effects.[8][9] The metabolism of polybrominated compounds can sometimes lead to more toxic byproducts.[10]

  • Fluorinated Aromatic Compounds: While the fluorine atom can alter biological activity, fluorinated benzenes can be flammable and may cause skin and eye irritation.[11][12][13]

Given these considerations, it is prudent to treat this compound as a substance with the potential for significant acute and chronic health effects.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

Engineering Controls
  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the event of accidental exposure.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Nitrile gloves are recommended. Given the potential for skin absorption, gloves should be inspected before use and changed frequently, especially if contamination is suspected.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron should be worn. Full-length pants and closed-toe shoes are required.

  • Respiratory Protection: For situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is necessary.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Chemical Goggles (Face shield if splash risk) End Safe Handling Eye_Protection->End Hand_Protection Nitrile Gloves (Inspect and change frequently) Hand_Protection->End Body_Protection Lab Coat (Chemically resistant apron for large quantities) Body_Protection->End Respiratory_Protection Respirator (If fume hood is unavailable) Respiratory_Protection->End Start Before Handling Start->Eye_Protection Start->Hand_Protection Start->Body_Protection Start->Respiratory_Protection

Caption: Required Personal Protective Equipment for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to prevent accidental exposure and ensure the stability of the compound.

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned and the chemical fume hood is functioning correctly. Have spill cleanup materials readily available.

  • Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to avoid contamination of balances.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly in the fume hood. Avoid generating dust.

  • Transfers: Use appropriate tools (spatula, pipette) for transfers to minimize the risk of spills.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[14]

Storage
  • Container: Store this compound in a tightly sealed, clearly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][12]

  • Access: Store in a locked cabinet or an area with restricted access.

Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency.

Spills
  • Minor Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert laboratory personnel and the institutional safety office.

    • Prevent entry to the contaminated area.

    • Allow only trained personnel with appropriate respiratory protection and PPE to clean up the spill.

Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[15]

Emergency_Response_Flowchart cluster_exposure Exposure Response cluster_spill Spill Response Exposure Exposure Occurs Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Spill Spill Occurs Minor_Spill Minor Spill (in fume hood) Spill->Minor_Spill Major_Spill Major Spill (outside fume hood) Spill->Major_Spill Flush_Skin Flush with water for 15+ min Remove contaminated clothing Skin_Contact->Flush_Skin Flush_Eyes Flush with water for 15+ min Remove contact lenses Eye_Contact->Flush_Eyes Fresh_Air Move to fresh air Inhalation->Fresh_Air Rinse_Mouth Rinse mouth with water Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Flush_Skin->Medical_Attention Flush_Eyes->Medical_Attention Fresh_Air->Medical_Attention Rinse_Mouth->Medical_Attention Cleanup Absorb with inert material Collect for hazardous waste Minor_Spill->Cleanup Alert_Evacuate Evacuate Area Alert Safety Office Major_Spill->Alert_Evacuate

Caption: Emergency response flowchart for spills and exposures.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solids (e.g., gloves, weighing boats, absorbent material) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

Conclusion

This compound is a compound that requires careful and informed handling due to its known and inferred hazards. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can minimize the risks associated with its use in the laboratory. A proactive and vigilant approach to safety is paramount when working with this and other potentially hazardous chemical substances.

References

  • Halogenated Phenolic Contaminants Inhibit the In Vitro Activity of the Thyroid-Regulating Deiodinases in Human Liver | Toxicological Sciences | Oxford Academic. [Link]

  • [Toxicity of selected brominated aromatic compounds] - PubMed. [Link]

  • Update of the risk assessment of brominated phenols and their derivatives in food | EFSA. [Link]

  • CAS: 876861-29-9 Name: this compound - Aribo Biotechnology. [Link]

  • Toxic effects of brominated flame retardants in man and in wildlife - PubMed. [Link]

  • Catechol - Biology and Wildlife STANDARD OPERATING PROCEDURE. [Link]

  • Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed. [Link]

  • SOP - Catechol - Biology and Wildlife STANDARD OPERATING PROCEDURE. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3-fluorobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-fluorobenzene-1,2-diol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the synthesis of this important catechol derivative, ultimately improving your yield and purity.

I. Overview of the Primary Synthetic Route

The most common and high-yielding laboratory synthesis of this compound involves a two-step process starting from 3-fluoro-2-hydroxybenzaldehyde. The first step is an electrophilic aromatic substitution to introduce a bromine atom at the 5-position. The subsequent step is a Dakin oxidation, which converts the aldehyde functional group into a hydroxyl group, yielding the desired catechol.

Synthesis_Overview A 3-Fluoro-2-hydroxybenzaldehyde B 5-Bromo-3-fluoro-2-hydroxybenzaldehyde A->B NBS, CH3CO2NH4 MeCN, RT, 2h C This compound B->C H2O2, NaOH aq. THF, RT, 2h

Caption: Primary synthetic pathway to this compound.

II. Troubleshooting Guide: The Dakin Oxidation Step

The Dakin oxidation is a critical step and often the primary source of yield loss. This section addresses common issues encountered during the conversion of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde to this compound.

Q1: My reaction mixture turned dark brown/black upon addition of hydrogen peroxide. What does this indicate and can the product be salvaged?

A1: A dark brown or black coloration is a common observation and typically indicates the oxidation of the catechol product to form quinone-type species and subsequent polymerization.[1] Catechols are highly susceptible to oxidation, especially under basic conditions in the presence of an oxidant and potentially trace metal impurities.

  • Causality: The desired this compound, once formed, can be further oxidized. The electron-donating hydroxyl groups make the aromatic ring highly activated and prone to oxidation.

  • Troubleshooting Steps:

    • Temperature Control: Ensure the reaction is carried out at the recommended temperature (room temperature or below). Exothermic reactions can accelerate side reactions.

    • Degassing: While not always necessary, if you experience persistent oxidation, degassing your solvent and sodium hydroxide solution prior to use can minimize dissolved oxygen, which can contribute to product degradation.

    • Quenching: Immediately after the reaction is complete (as determined by TLC), quench the reaction with a reducing agent like sodium thiosulfate (Na₂S₂O₃) as described in the protocol.[2] This will consume any remaining hydrogen peroxide and minimize further oxidation.

  • Salvaging the Product: If the coloration is not too intense, you may still be able to isolate some product. Proceed with the workup, but be prepared for a more challenging purification. The polymeric impurities are often insoluble in common organic solvents, so filtration after extraction may be beneficial. Column chromatography will be essential to separate the desired product from colored impurities.

Q2: My final yield is significantly lower than the reported 92%. What are the likely causes?

A2: Low yields in the Dakin oxidation can stem from several factors, from incomplete reaction to product degradation during workup.

Potential Cause Explanation Recommended Action
Incomplete Reaction The reaction may not have proceeded to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). The starting aldehyde is significantly less polar than the diol product. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to track the disappearance of the starting material spot.
Suboptimal Reagent Quality The concentration of the hydrogen peroxide solution may be lower than stated. H₂O₂ decomposes over time.Use a fresh, properly stored bottle of hydrogen peroxide. If in doubt, the concentration can be determined by titration.
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to incomplete conversion or side reactions.Carefully calculate and measure the required amounts of 5-bromo-3-fluoro-2-hydroxybenzaldehyde, sodium hydroxide, and hydrogen peroxide.
Product Degradation during Workup Catechols can be sensitive to prolonged exposure to acidic or basic conditions, as well as heat.Perform the workup and extractions promptly. Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature.
Loss during Extraction The catechol product has some water solubility due to the two hydroxyl groups.Ensure you perform multiple extractions with ethyl acetate (at least three) to maximize the recovery of the product from the aqueous layer.[2]

Q3: I am having difficulty purifying the crude product by column chromatography. It seems to be streaking on the column.

A3: Streaking on a silica gel column is a common issue with polar compounds like catechols. This is often due to strong interactions between the hydroxyl groups and the acidic silica gel.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: You can slightly deactivate the silica gel by adding a small amount of a polar solvent like triethylamine (e.g., 0.5-1%) to your eluent system. This will cap the most acidic sites on the silica and reduce streaking.

    • Solvent System Optimization: Experiment with different solvent systems. A gradient elution from a less polar to a more polar mixture (e.g., hexane/ethyl acetate) is often effective.

    • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina (neutral or basic), which may have different interactions with your compound.

    • Recrystallization: If the crude product is reasonably pure, recrystallization can be a viable alternative to chromatography. Experiment with solvent systems like toluene or a mixture of ethyl acetate and hexane.

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Dakin oxidation?

A1: The Dakin oxidation proceeds through a mechanism analogous to the Baeyer-Villiger oxidation.[1][3]

Dakin_Mechanism A Aldehyde B Tetrahedral Intermediate A->B 1. Nucleophilic attack by HOO- C Aryl Formate B->C 2. [1,2]-Aryl migration D Catechol C->D 3. Hydrolysis

Caption: Simplified mechanism of the Dakin oxidation.

The key steps are:

  • Nucleophilic addition of a hydroperoxide anion to the carbonyl carbon of the aldehyde.

  • Formation of a tetrahedral intermediate.

  • Rearrangement involving a[1][3]-aryl migration, leading to the formation of an aryl formate ester.

  • Hydrolysis of the ester under the basic reaction conditions to yield the catechol and a formate salt.[1][3]

Q2: Are there any viable alternative synthetic routes to this compound?

A2: Yes, an alternative approach is the direct bromination of 3-fluorocatechol.

Alternative_Route A 3-Fluorocatechol B This compound A->B Br2, CCl4/CHCl3, -10°C[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHX9W8WvjpvfiN09H1pEqAZ5Lfgx1WySwDiw4t2nm_H8BIH_F-OU3ZG3O59eqAwQDJSeldogZVWBtOGOEnpJ8aTcWVgBbe62wpKX2JU0ezwSGj5w2Pd0Y7Ho2btmcC-ILuWbojPHu25pM4%3D)]

Sources

common byproducts in the synthesis of 5-Bromo-3-fluorobenzene-1,2-diol and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-fluorobenzene-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic routes and purification principles.

I. Overview of the Synthetic Pathway

The most common and reliable synthesis of this compound is a two-step process starting from 3-fluoro-2-hydroxybenzaldehyde. This pathway involves an initial electrophilic bromination followed by a Dakin oxidation.

Step 1: Bromination of 3-fluoro-2-hydroxybenzaldehyde

This step introduces the bromine atom onto the aromatic ring. The reagent of choice is typically N-Bromosuccinimide (NBS) due to its selectivity and milder reaction conditions compared to elemental bromine.

Step 2: Dakin Oxidation

The aldehyde functional group of the brominated intermediate is then converted to a hydroxyl group using hydrogen peroxide in a basic solution. This reaction, known as the Dakin oxidation, is highly effective for ortho- and para-hydroxybenzaldehydes.[1][2][3][4][5][6]

II. Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My final product, this compound, is a brownish oil instead of a solid. What could be the issue?

A1: The desired product, this compound, is a solid at room temperature.[7] A brownish oil suggests the presence of impurities. Catechols are susceptible to air oxidation, which can lead to colored byproducts.[5] Ensure that the final product is stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light. The oily consistency could also be due to residual solvent or the presence of unreacted starting materials or byproducts from the synthesis.

Troubleshooting Steps:

  • Re-purify your product: Column chromatography on silica gel is an effective method for removing polar, colored impurities.

  • Check for residual solvent: Obtain an NMR spectrum of your product to check for characteristic solvent peaks. If solvent is present, drying under high vacuum for an extended period may be necessary.

  • Prevent oxidation: After purification, handle the product quickly and store it in a sealed vial under an inert atmosphere in a refrigerator or freezer.

Q2: I am seeing multiple spots on my TLC plate after the bromination step. What are these likely to be?

A2: The presence of multiple spots on your TLC plate after the bromination of 3-fluoro-2-hydroxybenzaldehyde likely indicates the formation of one or more of the following byproducts:

  • Unreacted Starting Material: 3-fluoro-2-hydroxybenzaldehyde.

  • Regioisomers: Bromination at positions other than the desired C-5 position. The directing effects of the hydroxyl, fluoro, and aldehyde groups can lead to a mixture of isomers.

  • Di-brominated Products: Over-bromination can occur, leading to the formation of dibromo-3-fluoro-2-hydroxybenzaldehyde.

  • Succinimide: This is a byproduct from the NBS reagent.

The polarity of these compounds will differ, allowing for their separation by column chromatography.

Q3: The yield of my Dakin oxidation is very low. What are the common reasons for this?

A3: A low yield in the Dakin oxidation can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of hydrogen peroxide and that the reaction is stirred for the recommended time.

  • Incorrect pH: The Dakin oxidation requires basic conditions.[1][3] The pH of the reaction mixture should be carefully controlled. If the solution is not sufficiently basic, the reaction will be slow or may not proceed at all.

  • Decomposition of Hydrogen Peroxide: Hydrogen peroxide can decompose, especially in the presence of metal contaminants or at elevated temperatures. Use a fresh, stabilized solution of hydrogen peroxide.

  • Side Reactions: While the Dakin reaction is generally clean, other oxidation or degradation pathways can occur if the reaction conditions are not optimal.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used to confirm the structure and purity of your this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule and can be used to identify impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of your compound and for separating isomers.[7][8][9]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guide: Step-by-Step
Step 1: Bromination of 3-fluoro-2-hydroxybenzaldehyde
Observed Problem Potential Cause(s) Recommended Solution(s)
Low conversion of starting material Insufficient NBS; Short reaction time; Low reaction temperature.Use a slight excess of NBS (1.05-1.1 equivalents); Monitor the reaction by TLC and ensure it has gone to completion; Ensure the reaction is run at the recommended temperature.
Formation of multiple products (isomers and/or di-brominated compounds) Reaction conditions are too harsh (e.g., high temperature); Incorrect solvent; Non-selective brominating agent.Maintain the recommended reaction temperature; Use a non-polar solvent to favor para-bromination; Use freshly recrystallized NBS for better selectivity.[10]
Reaction mixture is dark brown/black Decomposition of starting material or product; Side reactions of NBS.Ensure the reaction is protected from light; Use freshly recrystallized NBS.
Step 2: Dakin Oxidation
Observed Problem Potential Cause(s) Recommended Solution(s)
Incomplete reaction (starting aldehyde remains) Insufficient hydrogen peroxide; Insufficient base; Short reaction time.Use a 2-3 fold excess of hydrogen peroxide; Ensure the pH is sufficiently basic (pH > 10); Monitor the reaction by TLC until all the starting aldehyde is consumed.
Formation of an unknown, less polar byproduct Incomplete hydrolysis of the intermediate aryl formate ester.Ensure the reaction is stirred for a sufficient time in the basic solution to allow for complete hydrolysis.
Product degradation (darkening of the reaction mixture) Over-oxidation; Reaction temperature is too high.Add the hydrogen peroxide dropwise to control the reaction exotherm; Maintain the recommended reaction temperature, using an ice bath if necessary.

III. Experimental Protocols and Data

Protocol 1: Synthesis of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde
  • Dissolve 3-fluoro-2-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of this compound (Dakin Oxidation)
  • Dissolve the purified 5-bromo-3-fluoro-2-hydroxybenzaldehyde (1.0 eq) in a solution of aqueous sodium hydroxide (2-3 eq).

  • Cool the solution in an ice bath and add 30% hydrogen peroxide (2-3 eq) dropwise, maintaining the temperature below 20 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as indicated by TLC.

  • Carefully acidify the reaction mixture with dilute hydrochloric acid to pH ~2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Table: Common Byproducts and their Characteristics
Compound Structure Typical Rf (Hexane/EtOAc 4:1) Notes
3-fluoro-2-hydroxybenzaldehyde C7H5FO2~0.6Starting Material
5-bromo-3-fluoro-2-hydroxybenzaldehyde C7H4BrFO2~0.5Intermediate
Regioisomeric bromo-3-fluoro-2-hydroxybenzaldehydes C7H4BrFO2~0.4-0.6Byproducts of bromination
Di-bromo-3-fluoro-2-hydroxybenzaldehyde C7H3Br2FO2~0.45Over-bromination byproduct
This compound C6H4BrFO2~0.3Desired Product

IV. Visualizations

Experimental Workflow

G cluster_0 Step 1: Bromination cluster_1 Purification 1 cluster_2 Step 2: Dakin Oxidation cluster_3 Work-up & Purification 2 A 3-fluoro-2-hydroxybenzaldehyde C Crude 5-bromo-3-fluoro-2-hydroxybenzaldehyde A->C Reaction B NBS, Acetonitrile B->C Reagent D Column Chromatography C->D E Pure 5-bromo-3-fluoro-2-hydroxybenzaldehyde D->E G Crude this compound E->G Reaction F H2O2, NaOH(aq) F->G Reagents H Acidification & Extraction G->H I Recrystallization / Column Chromatography H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Byproduct Formation

G cluster_bromination Bromination Byproducts cluster_dakin Dakin Oxidation Byproducts Start 3-fluoro-2-hydroxybenzaldehyde Desired_Intermediate 5-bromo-3-fluoro-2-hydroxybenzaldehyde Start->Desired_Intermediate NBS Regioisomer Regioisomers Start->Regioisomer Side Reaction Final_Product This compound Desired_Intermediate->Final_Product H2O2, NaOH Dibromo Di-bromo product Desired_Intermediate->Dibromo Over-bromination Unreacted_Aldehyde Unreacted Aldehyde Desired_Intermediate->Unreacted_Aldehyde Incomplete Reaction Aryl_Ester Aryl Formate Ester Final_Product->Aryl_Ester Incomplete Hydrolysis

Caption: Potential byproduct formation pathways.

V. References

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. (2019). RSC Publishing. [Link]

  • Separation of dibromophenol isomers by chromatography. (n.d.). ResearchGate. [Link]

  • Halogenated hydrocarbons, aromatics Separation of volatile halogenated hydrocarbons and some aromatics on a fused silica capillary column. (n.d.). Agilent. [Link]

  • Dakin oxidation. (n.d.). Wikipedia. [Link]

  • Dakin reaction- organic and Heterocyclic chemistry- As per PCI syllabus. (n.d.). Slideshare. [Link]

  • N-Bromosuccinimide. (2019). Wikipedia. [Link]

  • Dakin oxidation. (n.d.). Grokipedia. [Link]

  • Dakin Reaction Mechanism Overview. (n.d.). Scribd. [Link]

  • Effect of Amines on ortho-Bromination of Phenols with NBS. (1993). The Chemical Society of Japan. [Link]

  • Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. (2025). ChemRxiv. [Link]

  • The intermediates in the interaction of phenols with N-bromosuccinimide. (1988). Canadian Journal of Chemistry. [Link]

  • Bromination of para-substituted phenols using the H2O2-HBr system... (n.d.). ResearchGate. [Link]

  • Synthesis of 4-bromo-3-fluorocatechol. (n.d.). PrepChem.com. [Link]

  • Determination of phenol in the presence of resorcinol applying substitution with excess bromine water. (1983). PubMed. [Link]

  • Volatile organic compound. (n.d.). Wikipedia. [Link]

  • B.SC Sem – IV CHEMISTRY HONOURS Paper ; CC – 10 Unit : Rearrangement Reaction Dakin Rearrangement The Dakin oxidation (or D. (n.d.). Course Hero. [Link]

  • Method For Removing Halogens From An Aromatic Compound. (2013). Google Patents.

  • catechol. (n.d.). Organic Syntheses Procedure. [Link]

  • p-BROMOPHENOL. (n.d.). Organic Syntheses Procedure. [Link]

  • Daikin Reaction 4th Sem. (n.d.). Scribd. [Link]

  • Bromination of Phenols. (n.d.). Khan Academy. [Link]

  • 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. (n.d.). PubChem. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. [Link]

  • Aqueous microdroplets containing only ketones or aldehydes undergo Dakin and Baeyer–Villiger reactions. (2019). Stanford University. [Link]

  • Catechol formation of fluoro- and bromo-substituted estradiols by hamster liver microsomes. Evidence for dehalogenation. (n.d.). PubMed. [Link]

  • A Practical Synthesis of Fluorinated Catechol Derivatives Using Silver(I) Fluoride. (2020). ResearchGate. [Link]

  • Method for separating and purifying catechol mixtures. (n.d.). Google Patents.

  • Isoquinoline, 5-bromo-8-nitro. (n.d.). Organic Syntheses Procedure. [Link]

  • Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. (2025). ResearchGate. [Link]

  • Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde | Request PDF. (2025). ResearchGate. [Link]

  • 3-Bromo-2-hydroxybenzaldehyde. (n.d.). PMC - NIH. [Link]

  • p-BROMOTOLUENE. (n.d.). Organic Syntheses Procedure. [Link]

  • 5-bromoindole preparation method. (n.d.). Google Patents.

  • Purification of liquid bromine contaminated with organic impurities. (n.d.). Google Patents.

  • Bromination of Catechol. (1951). Semantic Scholar. [Link]

  • Design and Morphological Investigation of High-χ Catechol-Containing Styrenic Block Copolymers. (2022). Technical University of Munich. [Link]

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Technical Support Center: Troubleshooting Incomplete Bromination of 3-Fluorobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the bromination of 3-fluorobenzene-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this electrophilic aromatic substitution. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction, improve yields, and ensure the integrity of your results.

Troubleshooting Hub: Frequently Asked Questions (FAQs)

Q1: My bromination of 3-fluorobenzene-1,2-diol is showing low conversion. What are the primary causes for an incomplete reaction?

An incomplete reaction is a common issue stemming from several key factors. The substrate, 3-fluorobenzene-1,2-diol (3-fluorocatechol), possesses a highly activated aromatic ring due to the two powerful electron-donating hydroxyl (-OH) groups.[1][2] However, the fluorine atom, while an ortho-, para-director, is a deactivating group due to its strong inductive electron-withdrawing effect (-I effect).[3][4] This can sometimes lead to sluggishness if the reaction conditions are not optimal.

Here are the most probable causes for low conversion:

  • Insufficiently Electrophilic Brominating Agent: The reactivity of the brominating agent is critical. While elemental bromine (Br₂) can be effective, its electrophilicity can be further enhanced. For less reactive or deactivated systems, a stronger electrophile may be necessary.

  • Suboptimal Reaction Temperature: Electrophilic aromatic substitutions are sensitive to temperature. If the reaction is run at a temperature that is too low, the activation energy barrier for the reaction may not be sufficiently overcome, leading to a slow or stalled reaction.

  • Poor Solvent Choice: The solvent plays a crucial role in stabilizing the intermediates and influencing the reactivity of the brominating agent.[5] A non-polar solvent might not adequately facilitate the polarization of Br₂, leading to reduced reactivity.

  • Inadequate Reaction Time: It's possible the reaction has not been allowed to proceed for a sufficient amount of time to reach completion. Monitoring the reaction over time is essential.[6]

Q2: I'm observing multiple product spots on my TLC plate. What are these likely to be, and how can I improve the selectivity for the desired monobrominated product?

The formation of multiple products is a frequent challenge when working with highly activated aromatic compounds like catechols. The two hydroxyl groups make the ring highly susceptible to electrophilic attack, often leading to polybromination.[1][5]

  • Likely Byproducts:

    • Polybrominated Species: The primary side reaction is the addition of more than one bromine atom to the ring.[5][7] Given the strong activation from the hydroxyl groups, di- and even tri-brominated products can form readily.

    • Isomers: Due to the directing effects of the three substituents (-OH, -OH, -F), bromination can potentially occur at multiple positions on the ring. The interplay between the directing power of each group and steric hindrance will determine the isomeric ratio.

    • Oxidation Products: Catechols are susceptible to oxidation, which can lead to the formation of quinones and other colored, often tarry, byproducts.[1] This is more likely with harsher reaction conditions or the presence of oxidizing contaminants.

  • Strategies to Improve Monoselectivity:

    • Control Stoichiometry: Use a precise stoichiometry of the brominating agent, typically 1.0 to 1.1 equivalents, to favor monosubstitution. Adding the bromine solution slowly to the reaction mixture can help maintain a low concentration of the electrophile and reduce over-bromination.

    • Milder Brominating Agents: Employ a less reactive brominating agent. N-Bromosuccinimide (NBS) is often a good alternative to elemental bromine for controlled monobromination of activated rings.[8]

    • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can increase selectivity by favoring the reaction pathway with the lowest activation energy, which is typically the formation of the thermodynamically favored product.

    • Solvent Effects: Non-polar solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) can temper the reactivity of bromine, leading to better control compared to polar solvents.[5]

Q3: My reaction mixture turned dark brown/black and formed a precipitate. What happened and is the reaction salvageable?

A dark coloration and precipitate formation are strong indicators of substrate or product degradation, most commonly through oxidation.[1] Catechols are electron-rich and can be easily oxidized to form ortho-quinones, which can then polymerize to create insoluble, tarry materials.

  • Probable Causes:

    • Oxidation by Bromine: Elemental bromine is an oxidizing agent. If the reaction conditions are too harsh (e.g., high temperature, high concentration), it can oxidize the catechol ring.

    • Presence of Air/Oxygen: Reactions involving sensitive substrates like catechols should ideally be run under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

    • Light-Induced Radical Reactions: Bromine can undergo homolytic cleavage in the presence of light to form bromine radicals, which can initiate unwanted side reactions.[9] It is advisable to protect the reaction from light by wrapping the flask in aluminum foil.

  • Salvageability: If significant darkening and precipitation have occurred, it is likely that the yield of the desired product will be low. It may be possible to isolate some of the desired product from the mixture, but purification will be challenging. It is often more efficient to restart the reaction with modified conditions to prevent this degradation.

In-Depth Technical Guides

Analysis of Directing Effects in 3-Fluorobenzene-1,2-diol

The regiochemical outcome of the bromination is determined by the cumulative directing effects of the two hydroxyl groups and the fluorine atom. All three are ortho-, para-directors.[2][3] The hydroxyl groups are strongly activating, while fluorine is deactivating.[10] The positions on the ring are influenced as follows:

  • Position 4: Para to one -OH and ortho to the other -OH. This position is highly activated.

  • Position 5: Meta to both -OH groups and para to the fluorine. This position is the least activated for electrophilic attack.

  • Position 6: Ortho to one -OH and meta to the other -OH and the fluorine. This position is activated.

The powerful activating and directing effect of the hydroxyl groups will likely dominate.[11] Therefore, bromination is most likely to occur at positions 4 or 6. Steric hindrance from the adjacent substituents will also play a role in determining the final product ratio.

Caption: Predicted reactivity of positions on the 3-fluorobenzene-1,2-diol ring.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving issues with your bromination reaction.

G Troubleshooting Workflow cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Poor Selectivity cluster_solutions3 Solutions for Degradation start Reaction Start check_conversion Check Conversion by TLC/NMR start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low Conversion multiple_products Multiple Products check_conversion->multiple_products Multiple Spots degradation Degradation (Dark Color) check_conversion->degradation Dark/Tarry complete Reaction Complete check_conversion->complete Clean Conversion increase_temp Increase Temperature incomplete->increase_temp stronger_reagent Use Stronger Brominating Agent incomplete->stronger_reagent longer_time Increase Reaction Time incomplete->longer_time lower_temp Lower Temperature multiple_products->lower_temp slow_addition Slow Reagent Addition multiple_products->slow_addition milder_reagent Use Milder Reagent (e.g., NBS) multiple_products->milder_reagent inert_atm Use Inert Atmosphere (N2/Ar) degradation->inert_atm protect_light Protect from Light degradation->protect_light lower_temp_deg Lower Temperature degradation->lower_temp_deg workup Proceed to Workup complete->workup

Caption: A decision tree for troubleshooting common bromination issues.

Experimental Protocols

Protocol 1: Controlled Monobromination of 3-Fluorobenzene-1,2-diol

This protocol is designed to favor the formation of the monobrominated product while minimizing side reactions.

Materials:

  • 3-fluorobenzene-1,2-diol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC supplies (silica plates, developing chamber, mobile phase)

Procedure:

  • Setup: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under an inert atmosphere of nitrogen.

  • Dissolution: Dissolve 3-fluorobenzene-1,2-diol (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in anhydrous acetonitrile. Add this solution to the catechol solution dropwise over 30 minutes using a syringe pump.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC every 30 minutes (see Protocol 2).

  • Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to qualitatively track the progress of your reaction.[6]

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • TLC developing chamber

  • Mobile Phase (e.g., 7:3 mixture of hexane and ethyl acetate - this may need to be optimized)

  • Capillary spotters

  • UV lamp (254 nm)

Procedure:

  • Prepare Chamber: Add the mobile phase to the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate.

  • Spot Plate: On the origin line of a TLC plate, spot three lanes:

    • SM: A dilute solution of your starting material (3-fluorobenzene-1,2-diol).

    • RXN: A small aliquot of your reaction mixture.

    • Co-spot: Apply a spot of the starting material, and then carefully spot the reaction mixture directly on top of it.

  • Develop: Place the TLC plate in the equilibrated chamber, ensuring the solvent level is below the origin line. Close the lid and allow the solvent to ascend the plate.

  • Visualize: Remove the plate when the solvent front is near the top. Mark the solvent front. Visualize the spots under a UV lamp.

  • Analyze: The reaction is progressing if the 'RXN' lane shows a new spot (the product) and a diminishing spot corresponding to the starting material. The reaction is complete when the starting material spot is no longer visible in the 'RXN' lane.

Data Summary Table

ParameterConditionRationale & Expected OutcomePotential Pitfall
Brominating Agent NBS vs. Br₂ NBS is milder and often provides better control for monobromination of activated rings. Br₂ is more reactive and can lead to polybromination.NBS can be less reactive, potentially requiring longer reaction times or gentle heating.
Temperature 0 °C vs. Room Temp. Lower temperatures increase selectivity and reduce the rate of side reactions like oxidation and polybromination.The reaction rate will be slower, requiring longer reaction times.
Solvent Acetonitrile vs. CCl₄ Polar aprotic solvents like acetonitrile can facilitate the reaction. Non-polar solvents like CCl₄ reduce the reactivity of Br₂, which can improve control.Solvent choice can significantly impact reaction rate and selectivity; optimization may be required.
Atmosphere Inert vs. Air An inert atmosphere (N₂ or Ar) prevents the oxidation of the electron-rich catechol starting material and product.Exposure to air can lead to the formation of quinones and polymeric byproducts, reducing yield.

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]

  • ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • College of St. Benedict/St. John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

  • Kohn, M. (1951). Bromination of Catechol. Journal of the American Chemical Society, 73(1), 480–480.
  • Chemistry Stack Exchange. (2020, May 20). Electrophilic Aromatic Substitution of phenols. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, September 30). Effects Guiding Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • YouTube. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Retrieved from [Link]

  • YouTube. (2019, November 4). Radical Bromination & Chlorination Made Easy! Initiation Propagation Termination - Organic Chemistry. Retrieved from [Link]

  • YouTube. (2011, December 24). Bromination Mechanism. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with 5-Bromo-3-fluorobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-3-fluorobenzene-1,2-diol. This valuable building block is frequently used in the synthesis of pharmaceuticals and advanced materials. However, its unique structure—featuring an aryl bromide, a deactivating fluorine atom, and an acidic catechol moiety—presents specific challenges. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities, providing in-depth troubleshooting advice and optimized protocols in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is giving low to no yield. What are the most likely causes?

A: Low yields with this substrate typically stem from one of three issues related to its catechol functionality:

  • Catalyst Inhibition: The two acidic hydroxyl (-OH) groups can coordinate to the palladium catalyst, leading to inactive metal complexes and halting the catalytic cycle.

  • Base-Related Degradation: Strong bases, often used in coupling reactions, can deprotonate the catechol, making it highly electron-rich and potentially leading to unwanted side reactions or decomposition, especially at high temperatures.

  • Solubility Issues: The deprotonated catechol salt may have poor solubility in common nonpolar aprotic solvents like toluene or dioxane, hindering its participation in the reaction.

Q2: Is it mandatory to protect the hydroxyl groups of the catechol before attempting a coupling reaction?

A: Not strictly mandatory, but highly recommended, especially during initial explorations or if direct coupling fails.

  • Without Protecting Groups: Success is possible but requires careful optimization. Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) are preferred over strong alkoxides (e.g., NaOtBu) to minimize side reactions.[1] The choice of solvent is also critical to ensure the solubility of all components.[2][3]

  • With Protecting Groups: Protecting the catechol, for example as a methylenedioxyacetal (MDA), bis(methoxymethyl) (MOM) ether, or a silyl ether (e.g., TBS), simplifies the reaction significantly.[4] It prevents catalyst inhibition and allows for a wider range of bases and reaction conditions, often leading to cleaner reactions and higher, more reproducible yields. The added steps of protection and deprotection are often a worthwhile trade-off for reliability and scalability.

Q3: Which palladium-catalyzed reaction is best for C-C bond formation with this substrate?

A: The Suzuki-Miyaura coupling is the most robust and widely used method for forming C-C bonds with this type of substrate.[5][6] It offers excellent functional group tolerance, and the reaction conditions can often be tuned to accommodate the sensitive catechol moiety, even without protection.

Q4: What is the recommended method for C-N bond formation?

A: The Buchwald-Hartwig amination is the premier choice for forging C-N bonds with aryl halides.[7][8] However, this reaction is often more sensitive to the acidic protons of the catechol than the Suzuki coupling. The use of protecting groups is strongly advised for Buchwald-Hartwig reactions with this substrate to prevent catalyst deactivation and unwanted acid-base chemistry with the amine nucleophile.

Q5: What are the most common side reactions to watch out for?

A: Besides catalyst inhibition, the two most prevalent side reactions are:

  • Protodeboronation (Suzuki Coupling): The boronic acid coupling partner reacts with a proton source (often water in the solvent or from the base) to form an arene, consuming the nucleophile in a non-productive pathway.[9] This is often exacerbated by high temperatures and prolonged reaction times.

  • Hydrodehalogenation (General): The bromine atom on your substrate is replaced by a hydrogen atom. In Buchwald-Hartwig amination, this can compete with the desired C-N bond formation, particularly with electron-rich substrates or when using certain ligand/base combinations.[7]

Section 2: Detailed Troubleshooting Guides

This section provides specific, cause-and-effect troubleshooting for common coupling reactions.

Troubleshooting the Suzuki-Miyaura Coupling

This is the most common failure mode. The following workflow can help diagnose the issue.

G start Low/No Conversion check_reagents 1. Reagent Quality Check - Is the boronic acid pure? - Is the Pd catalyst active? - Are solvents anhydrous and degassed? start->check_reagents check_conditions 2. Reaction Conditions Check - Is the atmosphere fully inert? - Is the temperature appropriate (80-110 °C)? - Is agitation sufficient? check_reagents->check_conditions Reagents OK optimization 3. Systematic Optimization check_conditions->optimization Conditions OK ligand Change Ligand: Try bulky, electron-rich ligands like XPhos or SPhos. optimization->ligand base Change Base: Switch to a milder, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. optimization->base solvent Change Solvent: Try polar aprotic solvents like 1,4-Dioxane/H₂O or 2-MeTHF. optimization->solvent protect 4. Protect Catechol If optimization fails, protect the -OH groups and repeat. ligand->protect Still fails base->protect Still fails solvent->protect Still fails

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

  • Possible Cause 1: Catalyst Inactivity or Insufficient Loading.

    • Explanation: The palladium catalyst may be oxidized (inactive) or inhibited by the catechol. The Pd(0) active species is sensitive to oxygen.[10]

    • Solution: Use a modern, air-stable precatalyst (e.g., XPhos Pd G3, SPhos Pd G4) at a loading of 1-5 mol%. Ensure your solvents are thoroughly degassed and the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[11]

  • Possible Cause 2: Inappropriate Base.

    • Explanation: A base that is too strong can cause substrate degradation. A base that is too weak or insoluble may not activate the boronic acid for transmetalation.[5]

    • Solution: For the unprotected catechol, potassium phosphate (K₃PO₄) is an excellent starting point. It is strong enough to promote the reaction but generally does not cause degradation. Cesium carbonate (Cs₂CO₃) is another good option due to its high solubility in many organic solvents.[1] Avoid strong hydroxide and alkoxide bases if the catechol is unprotected.

  • Possible Cause 3: Poor Ligand Choice.

    • Explanation: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For an electron-deficient aryl bromide like this, bulky, electron-rich phosphine ligands are generally required to promote the catalytic cycle.[12]

    • Solution: Use ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos. These have proven effective for challenging substrates.

  • Possible Cause 1: Presence of Excess Water or Protic Sources.

    • Explanation: Protodeboronation is the protonolysis of the C-B bond, effectively destroying your nucleophile.[9] This side reaction is often accelerated by water and high temperatures.

    • Solution: While Suzuki couplings often benefit from a small amount of water to help dissolve the base and facilitate the catalytic cycle, excess water is detrimental. Use anhydrous solvents and control the amount of water added (e.g., a 10:1 or 4:1 ratio of dioxane:water).[11] If the problem persists, consider using boronic esters (e.g., pinacol esters), which are more resistant to protodeboronation.[13][14]

  • Possible Cause 2: Reaction Time is Too Long or Temperature is Too High.

    • Explanation: The longer the boronic acid is exposed to basic, aqueous conditions at high temperature, the more likely it is to decompose.

    • Solution: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Try lowering the reaction temperature in 10 °C increments (e.g., from 100 °C to 90 °C) to see if the side reaction is suppressed without significantly slowing the desired coupling.[15]

Troubleshooting the Buchwald-Hartwig Amination
  • Possible Cause 1: Catechol Interference (Unprotected Substrate).

    • Explanation: This is the most probable cause. The acidic -OH groups can be deprotonated by the strong base required for amination, leading to catalyst poisoning or complex side reactions. The amine nucleophile itself is also a base.

    • Solution: Protect the catechol moiety. This is the most reliable path to success. A MOM (methoxymethyl) or TBS (tert-butyldimethylsilyl) ether are common choices that are stable to the reaction conditions but can be removed later.[4]

  • Possible Cause 2: Inappropriate Base/Ligand Combination.

    • Explanation: Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine and facilitate the catalytic cycle. The choice of base is tightly linked to the ligand and substrate.[1]

    • Solution (for protected substrate): Sodium tert-butoxide (NaOtBu) is a common and effective base. For base-sensitive substrates, weaker bases like cesium carbonate or potassium phosphate can be used, but this often requires a more active catalyst system (e.g., a G3 or G4 precatalyst with a ligand like BrettPhos).[1][16]

  • Possible Cause: β-Hydride Elimination.

    • Explanation: This side reaction can compete with reductive elimination, especially with certain ligands and substrates. It results in the formation of a C-H bond instead of the desired C-N bond.[7]

    • Solution: The choice of ligand is critical. Bulky biarylphosphine ligands (e.g., XPhos, BrettPhos) are designed to promote reductive elimination over β-hydride elimination.[7][17] Also, using the weakest possible base that still affords a reasonable reaction rate can sometimes mitigate this side reaction.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_pitfalls Potential Pitfalls with Catechol Substrate Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Br) (Oxidative Addition) Pd0->OA_Complex + Ar-Br Amine_Coord [L-Pd(II)(Ar)(H₂NR')]+Br⁻ OA_Complex->Amine_Coord + R'NH₂ Amido_Complex L-Pd(II)(Ar)(HNR') (Amido Complex) Amine_Coord->Amido_Complex - HBr (Base) Amido_Complex->Pd0 Regenerates Catalyst Product Ar-NR'H (Product) Amido_Complex->Product Reductive Elimination Catechol Catechol -OH Groups (Acidic Protons) Base_Pitfall Base deprotonates Catechol instead of Amine Catechol->Base_Pitfall Catalyst_Poison Deprotonated Catechol Binds to Pd(II), Inhibiting Amine Coordination Catechol->Catalyst_Poison Direct Coordination Base_Pitfall->Amine_Coord Prevents Amine Deprotonation Catalyst_Poison->OA_Complex

Caption: Catalytic cycle showing where the catechol can interfere.

Section 3: Recommended Starting Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are toxic and should be handled with care.

Protocol 1: Suzuki-Miyaura Coupling (Unprotected Catechol)

This protocol is optimized for robustness with the unprotected substrate.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2–1.5 equiv)

    • XPhos Pd G3 (2 mol%)

    • XPhos ligand (2 mol%, optional but can improve results)

    • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

    • 1,4-Dioxane and Water (degassed, 4:1 v/v)

    • Reaction vessel (e.g., Schlenk flask or sealed vial) with a stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Step-by-Step Procedure:

    • To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

    • In a separate vial, weigh the XPhos Pd G3 precatalyst and any additional ligand, then add it to the main reaction vessel.

    • Evacuate and backfill the vessel with inert gas three times to ensure a completely oxygen-free atmosphere.[11]

    • Add the degassed 4:1 dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.

    • Place the sealed vessel in a preheated oil bath or heating block set to 90–100 °C.

    • Stir the reaction vigorously for 4–24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination (Protected Catechol)

This protocol assumes the catechol has been protected (e.g., as a bis-MOM ether).

  • Reagents & Materials:

    • Protected this compound (1.0 equiv)

    • Amine (primary or secondary, 1.2 equiv)

    • BrettPhos Pd G4 (2 mol%)

    • BrettPhos ligand (2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Toluene or tert-Butanol (anhydrous, degassed)

    • Glovebox or Schlenk line for setup

  • Step-by-Step Procedure:

    • Inside a glovebox, add the protected aryl bromide, BrettPhos Pd G4, BrettPhos ligand, and NaOtBu to a dry reaction vial with a stir bar.[16]

    • Seal the vial, remove it from the glovebox, and add the anhydrous, degassed solvent followed by the amine nucleophile via syringe under a positive pressure of inert gas.

    • Seal the vial tightly with a PTFE-lined cap.

    • Place the vial in a preheated heating block at 80–110 °C.

    • Stir vigorously for 2–18 hours, monitoring by LC-MS.

    • After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography.

    • Perform the deprotection step under appropriate conditions for your chosen protecting group.

Section 4: Key Parameter Selection Tables

The following tables summarize recommended starting points for key reaction parameters.

Table 1: Catalyst & Ligand Selection Guide

Reaction Type Coupling Partner Recommended Precatalyst Recommended Ligand Rationale
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acid XPhos Pd G3 / SPhos Pd G4 XPhos / SPhos Bulky, electron-rich ligands are highly active for coupling electron-deficient aryl bromides.[12]
Buchwald-Hartwig Primary/Secondary Amines BrettPhos Pd G4 BrettPhos Specifically designed for C-N coupling, shows high selectivity for primary amines and good functional group tolerance.[17]

| Buchwald-Hartwig | Amides, Heterocycles | XantPhos Pd G3 | XantPhos | The wide bite angle of XantPhos is often beneficial for coupling with less nucleophilic amines or amides.[18] |

Table 2: Base & Solvent Selection Guide

Reaction Type Substrate State Recommended Base Recommended Solvent Rationale
Suzuki-Miyaura Unprotected Catechol K₃PO₄, Cs₂CO₃ 1,4-Dioxane/H₂O (4:1), 2-MeTHF Mild bases prevent substrate degradation while the polar, aprotic solvent system aids solubility of all components.[1][3]
Suzuki-Miyaura Protected Catechol K₂CO₃, K₃PO₄ Toluene, Dioxane, DMF With protection, a wider range of standard conditions can be used.[2]

| Buchwald-Hartwig | Protected Catechol | NaOtBu, LHMDS, K₃PO₄ | Toluene, t-BuOH, Dioxane | Strong bases are needed to deprotonate the amine.[1][16] Solvent choice depends on the specific ligand and amine. |

Section 5: References
  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved from [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Proutiere, F., & Schoenebeck, F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 50(35), 8192-5. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ZORA (Zurich Open Repository and Archive). (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reagentia. (n.d.). This compound (1 x 250 mg). Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki cross‐coupling reaction using 2 (1 eq), bis(pinacolato) diboron (2 eq), PdCl2(dppf) (5 mol %), KOAC (3 eq), and DMSO or 1,4‐dioxane as solvents (0.2 M). Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. Retrieved from [Link]

  • Scholar.uwindsor.ca. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Protecting Groups for Thiols Suitable for Suzuki Conditions. Retrieved from [Link]

  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved from [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • YouTube. (2025). Negishi Cross-Coupling/Problem Solved/ CSIR 2016/ChemOrgChem. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

Sources

Technical Support Center: Purification of Halogenated Catechols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of halogenated catechols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this unique class of compounds. Halogenated catechols are valuable synthetic intermediates, but their purification is often complicated by their inherent reactivity, particularly their propensity for oxidation. This resource provides field-proven insights through troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.

Core Challenge: The Instability of the Catechol Moiety

The primary difficulty in purifying halogenated catechols stems from the electron-rich 1,2-dihydroxybenzene (catechol) ring. This structure is highly susceptible to oxidation, readily converting to the corresponding ortho-quinone.[1][2] This process is often catalyzed by exposure to atmospheric oxygen, light, or trace metal impurities, resulting in highly colored byproducts that are difficult to remove and can complicate subsequent reactions.

The presence of halogen substituents can further modulate the reactivity and polarity of the molecule, making separations from starting materials or regioisomeric byproducts non-trivial. This guide is structured to address these specific issues head-on.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses common experimental observations and provides a logical framework for resolving them.

Q1: My purified halogenated catechol is pink, brown, or even black. What happened and how can I fix it?

Answer: This discoloration is a classic sign of oxidation. The catechol moiety has been oxidized to a highly colored o-quinone impurity.[1] This is often a trace impurity but its intense color makes it appear as though the bulk sample has decomposed.

Causality & Prevention:

  • Atmospheric Oxygen: The most common culprit. The catechol ring reacts with O₂ to form the quinone and a reactive oxygen species (ROS) like hydrogen peroxide.[3]

  • Trace Metals: Metal ions (e.g., Fe³⁺, Cu²⁺) can catalytically accelerate the oxidation process.

  • Basic pH: Deprotonation of the phenolic hydroxyls increases their electron density, making them more susceptible to oxidation.

Recommended Solutions:

SolutionMechanism of Action
Work Under Inert Atmosphere Handling all solutions and the solid compound under a nitrogen or argon atmosphere displaces oxygen, preventing the primary oxidation pathway.[1]
Use Deoxygenated Solvents Sparging solvents with N₂ or Ar for 15-30 minutes before use removes dissolved oxygen, a key reactant in the oxidation process.[1]
Reductive Workup During the extraction phase, wash the organic layer with a dilute solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will reduce any formed quinone back to the desired catechol.[1]
Add Chelating Agents If metal contamination is suspected from reagents or glassware, a wash with a dilute solution of EDTA can sequester metal ions, inhibiting their catalytic activity.
Purify and Store Appropriately Purify the material quickly. Store the final product under an inert atmosphere, in a sealed vial wrapped in aluminum foil (to block light), at low temperatures (-20 °C).[1]

Q2: My NMR or LC-MS analysis shows persistent impurities that co-elute with my product during column chromatography. How can I improve the separation?

Answer: Co-elution is common when impurities are structurally similar to the product, such as regioisomers or unreacted starting materials. Halogenated aromatic compounds can present unique separation challenges.[4] Standard silica gel chromatography may not be sufficient.

Causality & Optimization:

  • Insufficient Selectivity: The polarity difference between your product and the impurity may be too small for effective separation with your current chromatographic system.

  • Compound Instability: The target compound might be degrading on the acidic silica gel, continuously generating impurities during the purification process.[5]

Recommended Solutions:

SolutionMechanism of Action
Optimize Column Chromatography Switch from isocratic to a shallow gradient elution. This can enhance the separation of compounds with similar polarities.[1] A 2D TLC can help confirm if your compound is stable on silica.[5]
Change the Stationary Phase If silica gel fails or causes decomposition, try neutral or basic alumina. For very challenging separations, consider reverse-phase (C18) flash chromatography or HPLC.[5][6] For halogenated aromatics specifically, columns with phenyl-based stationary phases (e.g., PFP, Phe-Hexyl) can offer alternative selectivity based on pi-pi interactions.[4]
Deactivate Silica Gel Pre-treating the silica gel slurry with a small amount of a volatile base like triethylamine (~0.5-1% v/v in the eluent) can neutralize acidic sites, preventing the degradation of sensitive compounds.
Attempt Recrystallization If the product is a solid, recrystallization is a powerful technique for removing small amounts of impurities.[7] Experiment with various solvent systems (e.g., Toluene/Hexane, Ethyl Acetate/Heptane, Dichloromethane/Pentane).[1]

Q3: My yield is very low after the purification process. Where could my product have gone?

Answer: Low recovery can be attributed to several factors, from physical loss during transfers to compound instability or unfavorable partitioning during extractions.

Causality & Troubleshooting:

  • Degradation: As mentioned, catechols can decompose on acidic stationary phases.[5]

  • Aqueous Solubility: Catechols, especially those with fewer carbons or halogens, can have appreciable water solubility, leading to loss during aqueous workups.[8]

  • Irreversible Adsorption: Highly polar catechols can bind strongly to silica gel and may not elute from the column.

Recommended Solutions:

SolutionMechanism of Action
Saturate Aqueous Layers During extractions, use brine (saturated NaCl solution) for the final aqueous wash. This decreases the polarity of the aqueous phase, driving the organic compound into the organic layer.
Back-Extraction After separating the organic layer, re-extract the combined aqueous layers with a fresh portion of solvent (e.g., ethyl acetate) to recover any dissolved product.
Modify the Stationary Phase If irreversible adsorption is suspected, switch to a less retentive stationary phase like Celite or use a more polar eluent system. In extreme cases, a non-chromatographic method like distillation or recrystallization might be necessary.[7][9]
Perform a Pre-column Filtration If your compound is sensitive to silica, you can try a short plug filtration through a pad of Celite or neutral alumina to remove baseline impurities before attempting a more rigorous purification.[5]
Workflow & Troubleshooting Logic

The following diagram outlines a logical workflow for the purification of a crude halogenated catechol, incorporating key decision points from the troubleshooting guide.

Purification_Workflow cluster_0 Initial Workup & Assessment cluster_1 Primary Purification cluster_2 Purity Analysis & Troubleshooting cluster_3 Remediation Loop Crude Crude Halogenated Catechol Workup Aqueous Workup (Use deoxygenated solvents, consider reductive wash) Crude->Workup TLC TLC Analysis (Check for stability & select solvent system) Workup->TLC Column Column Chromatography TLC->Column Rf ~0.3-0.4 Recrystallize_Option Recrystallization TLC->Recrystallize_Option If solid & simple impurity profile Analysis Purity Check (NMR, LC-MS) Column->Analysis Recrystallize_Option->Analysis Pure Pure Product >95% Analysis->Pure Success Impure Impure Product Analysis->Impure Failure Troubleshoot Troubleshoot: - Change stationary phase? - Different recrystallization solvent? - Re-purify? Impure->Troubleshoot Troubleshoot->Column Re-run Column Troubleshoot->Recrystallize_Option Re-crystallize

Caption: A logical workflow for purifying halogenated catechols.

Frequently Asked Questions (FAQs)
  • Q: Which analytical techniques are best for assessing the purity of my final product?

    • A: A multi-pronged approach is always recommended for robust purity assessment.[10][11]

      • Quantitative NMR (qNMR): Provides structural confirmation and can determine absolute purity when run with a certified internal standard. It is excellent for detecting residual solvents and other proton-containing impurities.[10][12]

      • HPLC-UV: The industry standard for determining percentage purity based on peak area. A diode array detector (DAD) can help assess peak homogeneity.

      • LC-MS / GC-MS: Ideal for detecting and identifying trace-level impurities by their mass-to-charge ratio, confirming that no unexpected byproducts are present.[11][13]

TechniquePrincipleStrengthsLimitations
qNMR Relates integrated signal intensity directly to the number of nuclei.[11]Absolute quantification, structural info, detects non-chromophoric impurities.Lower sensitivity than MS, requires careful sample preparation.[10]
HPLC-UV Separation by polarity; detection by UV absorbance.[14]High precision, widely available, established methods.Requires a UV chromophore, assumes equal response factors for impurities.
GC-MS Separation by volatility; detection by mass-to-charge ratio.[11]High sensitivity, excellent for volatile impurities and isomers.Compound must be thermally stable and volatile.
  • Q: Are there specific safety precautions for halogenated catechols?

    • A: Yes. Catechols as a class are toxic if swallowed or in contact with skin and can cause serious eye damage.[15] Halogenated aromatics carry their own risks and require careful handling.[16]

      • Engineering Controls: Always handle these compounds in a certified chemical fume hood.[15][16]

      • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16]

      • Waste Disposal: Segregate halogenated organic waste into designated, properly labeled containers for hazardous waste disposal.[16]

  • Q: Can I use distillation to purify my halogenated catechol?

    • A: Possibly. Vacuum distillation is a viable method for purifying catechols that are thermally stable and have a sufficiently low molecular weight to distill without decomposition.[9] It is particularly useful for removing non-volatile impurities like polymers or salts. However, many larger or more functionalized halogenated catechols may decompose at the required temperatures, even under high vacuum. A small-scale test is recommended.

Detailed Experimental Protocols
Protocol 1: Inert-Atmosphere Flash Column Chromatography

This protocol is designed to minimize oxidation during chromatographic purification.

  • Preparation:

    • Select a suitable solvent system via TLC analysis, aiming for a target compound Rf of 0.3-0.4.[5]

    • Deoxygenate the required volume of eluent by sparging with nitrogen or argon for 20-30 minutes.

    • Dry pack the column with silica gel in a fume hood.

  • Column Loading:

    • Dissolve the crude halogenated catechol in a minimal amount of dichloromethane or the chosen eluent.

    • Adsorb the sample onto a small amount of silica gel (~2-3x the mass of the crude product) and evaporate the solvent to dryness. This "dry loading" method often results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column. Gently add a thin layer of sand.

  • Elution:

    • Fill the column carefully with the deoxygenated eluent.

    • Apply positive pressure using nitrogen or argon (instead of air) to run the column.[17]

    • Collect fractions in tubes that have been pre-flushed with inert gas.

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).

    • Immediately place the purified product under high vacuum to remove residual solvent, then backfill the flask with nitrogen or argon before sealing for storage.

Protocol 2: Recrystallization of an Oxidation-Sensitive Solid

This protocol is for obtaining highly pure crystalline material from a sample that has already undergone initial purification.[7][18]

  • Solvent Selection:

    • In a small test tube, test the solubility of your compound in various solvents at room temperature and upon heating. A good single-solvent system is one where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask equipped with a stir bar.

    • Add a minimal amount of the chosen deoxygenated solvent and begin heating gently with stirring.

    • Continue adding small portions of hot, deoxygenated solvent until the solid is just fully dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the hot solution is colored due to trace oxidized impurities, allow it to cool slightly, add a very small amount of activated charcoal and a pinch of sodium bisulfite (NaHSO₃), and reheat to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal and bisulfite.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (Büchner funnel).

    • Wash the crystals with a small amount of ice-cold, deoxygenated solvent.

    • Dry the crystals thoroughly under high vacuum. Store the final product under an inert atmosphere and protected from light.[1]

Visualizing the Purification Strategy

This diagram illustrates the decision-making process when choosing a primary purification method.

Strategy_Diagram Start Crude Product Assessed Is_Solid Is the product a solid? Start->Is_Solid Is_Thermally_Stable Is it thermally stable? Is_Solid->Is_Thermally_Stable No (It's an oil) Complex_Mixture Is it a complex mixture? Is_Solid->Complex_Mixture Yes Chromatography Primary Method: Flash Chromatography Is_Thermally_Stable->Chromatography No Distillation Consider: Vacuum Distillation Is_Thermally_Stable->Distillation Yes Recrystallization Primary Method: Recrystallization Complex_Mixture->Chromatography Yes Complex_Mixture->Recrystallization No

Caption: Decision tree for selecting a purification method.

References
  • BenchChem Technical Support Team. (2025).
  • Extrasynthese.
  • BenchChem. (2025).
  • Veeprho.
  • ResearchGate. (2023).
  • University of Alaska Fairbanks.
  • University of Rochester, Department of Chemistry.
  • Google Patents. (1997).
  • PubMed. (2021).
  • Organic Syntheses.
  • PubMed Central. (2021).
  • Bartels, I., et al. (1981). Inhibition of catechol 2,3-dioxygenase from Pseudomonas putida by 3-chlorocatechol. Applied and Environmental Microbiology.
  • Columbia University.
  • Swastik Industries.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Chromatography Forum. (2015).
  • Recent Trends in Analytical Techniques for Impurity Profiling.
  • Phenomenex. TROUBLESHOOTING GUIDE.
  • Elara Engineering. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • SIELC Technologies. (2018).
  • ACS Omega. (2021).
  • Professor Dave Explains. (2019).
  • PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
  • PubMed Central.
  • BenchChem. (2025).
  • ChemCon GmbH.
  • Drug Development and Delivery. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • PubMed. (2014). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA)
  • ResearchGate. (2025). Organic Impurity Profiling of 3,4-Methylenedioxymethamphetamine (MDMA)
  • ResearchGate.
  • MIT Digital Lab Techniques Manual.
  • PubMed. (2016). Purification of polyphenol oxidase from borage (Trachystemon orientalis L.)
  • ResearchGate. (2005). Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection.
  • Google Patents. (1983).
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  • DSpace. (2015). Crystallization and reentrant melting of charged colloids in nonpolar solvents.

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preventing degradation of 5-Bromo-3-fluorobenzene-1,2-diol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-3-fluorobenzene-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Catechol derivatives are known for their sensitivity to environmental factors, and understanding the principles behind their degradation is key to successful experimentation. This document provides in-depth troubleshooting advice and preventative measures based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily driven by oxidation of the diol (catechol) functional group.[1][2] The main catalysts for this oxidation are exposure to atmospheric oxygen, light (photochemical oxidation), elevated temperatures, and inappropriate pH conditions.[1]

Q2: How can I visually identify if my sample of this compound has started to degrade?

A2: Pure this compound is typically a white to off-white solid.[3] A key indicator of degradation, specifically oxidation, is a change in color. You may observe the solid turning pink, brown, or even black. This is due to the formation of highly colored quinone and polyphenolic species.[1][2]

Q3: What are the ideal short-term and long-term storage conditions for this compound?

A3: For long-term storage, it is imperative to store this compound under an inert atmosphere (e.g., argon or nitrogen) at a reduced temperature, ideally between 2-8°C.[4] The container should be tightly sealed and protected from light. For short-term use, while room temperature storage under an inert atmosphere is acceptable, minimizing exposure to air and light is crucial.[3]

Q4: Can I store this compound in a standard laboratory freezer?

A4: Yes, storage in a freezer (e.g., -20°C) is a good practice for long-term preservation, provided the compound is in a tightly sealed container to prevent moisture condensation upon removal. The key is to minimize temperature fluctuations and repeated freeze-thaw cycles.

Troubleshooting Guide: Degradation Issues

This section addresses specific problems you might encounter during the handling and use of this compound.

Issue 1: My freshly opened bottle of this compound already appears discolored.

  • Possible Cause 1: Improper packaging or shipping. The compound may have been exposed to air or light during transit.

  • Solution 1: Contact the supplier immediately to report the issue and request a replacement. Do not use the discolored compound in your experiments, as the impurities could lead to unpredictable results.

  • Possible Cause 2: Slow, gradual degradation over a long storage period at the supplier's facility.

  • Solution 2: Always check the certificate of analysis (CoA) for the manufacturing date. If the compound is old, it may have started to degrade despite proper packaging.

Issue 2: The compound changes color shortly after I start working with it in the lab.

  • Possible Cause 1: Exposure to atmospheric oxygen. The catechol moiety is highly susceptible to air oxidation, especially when dissolved in a solvent.[1][2]

  • Solution 1: Handle the solid compound in a glove box or under a stream of inert gas. When preparing solutions, use solvents that have been de-gassed by sparging with nitrogen or argon.

  • Possible Cause 2: Photochemical degradation. Ambient laboratory lighting can be sufficient to initiate oxidation.[1]

  • Solution 2: Work in a fume hood with the sash lowered to minimize light exposure, or use amber-colored glassware and vials.

  • Possible Cause 3: Contaminated spatula or glassware. Trace amounts of oxidizing agents or basic residues can accelerate degradation.

  • Solution 3: Ensure all equipment is scrupulously clean and dry. Avoid using metal spatulas that may have trace metal contaminants; PTFE-coated or glass spatulas are preferable.

Issue 3: My reaction yield is lower than expected, and I suspect the quality of the this compound.

  • Possible Cause 1: Partial degradation of the starting material. Even slight discoloration can indicate the presence of impurities that may interfere with your reaction.

  • Solution 1: Before use, you can assess the purity of your compound using techniques like NMR or LC-MS to quantify the level of degradation products.

  • Possible Cause 2: Incompatibility with reaction conditions. Certain reagents or solvents, particularly those that are basic or contain oxidizing species, can degrade the compound in situ.

  • Solution 2: Review your reaction scheme for potential incompatibilities. If possible, opt for neutral or slightly acidic conditions. If basic conditions are required, consider adding the this compound at a later stage of the reaction or at a lower temperature to minimize exposure time.

Best Practices for Storage and Handling

To proactively prevent degradation, adhere to the following protocols.

Protocol 1: Optimal Storage Conditions

  • Atmosphere: Always store under an inert atmosphere such as argon or nitrogen.[3]

  • Temperature: For long-term storage, maintain a temperature of 2-8°C.[4]

  • Light: Use amber glass vials or wrap clear vials in aluminum foil to protect from light.

  • Container: Ensure the container has a tight-fitting cap with a PTFE liner to prevent moisture and air ingress.

Protocol 2: Handling Procedures

  • Inert Environment: Whenever possible, handle the solid in a glovebox or under a positive pressure of inert gas.

  • Aliquoting: For frequent use, it is advisable to aliquot the bulk material into smaller, single-use vials. This minimizes the exposure of the entire stock to the atmosphere with each use.

  • Solvent Preparation: When preparing solutions, use de-gassed solvents. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes prior to use.

  • pH Considerations: Be mindful that catechols are more susceptible to oxidation at higher pH values. If dissolving in a buffer, a slightly acidic pH is preferable if compatible with your experimental design.

Summary of Stability Factors and Recommendations
FactorRisk of DegradationRecommended ActionConsequence of Inaction
Oxygen/Air HighStore and handle under an inert atmosphere (Argon or Nitrogen).Oxidation to quinones and other colored byproducts.
Light Moderate to HighStore in amber vials or protect from light.Photochemical oxidation and decomposition.
Temperature ModerateLong-term storage at 2-8°C. Avoid temperature fluctuations.Increased rate of degradation.
pH High (especially basic pH)Use neutral or slightly acidic solvents/buffers where possible.Accelerated oxidation.
Contaminants ModerateUse clean, dry glassware and non-metallic spatulas.Catalysis of degradation pathways.

Troubleshooting Workflow for Degradation

Below is a diagnostic workflow to identify the source of degradation of this compound.

degradation_troubleshooting start Degradation Suspected (e.g., color change, low yield) check_visual Visually Inspect Compound Is it discolored? start->check_visual check_storage Review Storage Conditions (Temp, Atmosphere, Light) check_visual->check_storage No (Compound is pristine) source_supplier Source: Supplier Quality check_visual->source_supplier Yes (Discolored upon receipt) check_handling Review Handling Procedures (Atmosphere, Glassware, Solvents) check_storage->check_handling Storage OK source_storage Source: Improper Storage check_storage->source_storage Storage Not OK check_reaction Analyze Reaction Conditions (pH, Reagents, Temperature) check_handling->check_reaction Handling OK source_handling Source: Improper Handling check_handling->source_handling Handling Not OK source_reaction Source: Reaction Incompatibility check_reaction->source_reaction Incompatible Conditions action_modify_storage Action: Implement Correct Storage Protocols source_storage->action_modify_storage action_modify_handling Action: Refine Handling Techniques (e.g., inert gas) source_handling->action_modify_handling action_modify_reaction Action: Modify Reaction Parameters source_reaction->action_modify_reaction action_reorder Action: Contact Supplier Request fresh batch source_supplier->action_reorder

Caption: Troubleshooting workflow for this compound degradation.

References

  • PubChem. (n.d.). catechol degradation II (meta-cleavage pathway). National Center for Biotechnology Information. Retrieved from [Link]

  • Rojas-Hernández, A., et al. (2017). Oxidation of Substituted Catechols at the Air–Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols. Environmental Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of catechol by enzymes of the 3-oxoadipate pathway (A) and.... Retrieved from [Link]

  • Rojas-Hernández, A., et al. (2017). Oxidation of Substituted Catechols at the Air-Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols. University of Kentucky UKnowledge. Retrieved from [Link]

  • OSHA. (n.d.). Catechol (Pyrocatechol). Retrieved from [Link]

  • NCASI. (1997). Method PC-97 Determination of Phenol and Catechol in Weak and Strong Black Liquors, Wastewater Treatment Plant Influent and Effl. Retrieved from [Link]

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managing temperature control in the synthesis of 5-Bromo-3-fluorobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mastering Temperature Control for Optimal Yield and Regioselectivity

Welcome to the Technical Support Center for the synthesis of 5-Bromo-3-fluorobenzene-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a particular focus on the critical role of temperature in achieving high yield and the desired regioselectivity. Here, we provide in-depth troubleshooting advice and frequently asked questions in a practical, question-and-answer format to address common experimental challenges.

The Criticality of Temperature in the Bromination of 3-Fluorocatechol

The synthesis of this compound from 3-fluorocatechol is an electrophilic aromatic substitution reaction. The catechol moiety is highly activated towards electrophilic attack due to the strong electron-donating hydroxyl groups.[1][2] This high reactivity, while advantageous, also presents a significant challenge: controlling the position of bromination (regioselectivity) and preventing over-bromination.[3]

Temperature is a paramount factor in governing the outcome of this reaction. Many brominations are exothermic, and without careful temperature management, runaway reactions can occur, leading to a mixture of undesired side products and potential decomposition of the starting material and product.[2] Furthermore, temperature dictates the balance between the kinetically and thermodynamically favored products, which is often the key to isolating the desired isomer.[4][5]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Q1: My reaction yields a mixture of isomers, with the desired 5-bromo product being a minor component. How can I improve the regioselectivity?

A1: This is a classic issue of kinetic versus thermodynamic control. The hydroxyl and fluoro groups are all ortho, para-directing.[1][6] This means that electrophilic attack is electronically favored at positions 4, 5, and 6 of the 3-fluorocatechol ring. The formation of different isomers is often temperature-dependent.

  • Insight: At lower temperatures, the reaction is under kinetic control, favoring the product that forms the fastest. This is often the isomer with the lowest activation energy barrier, which may be influenced by steric hindrance. At higher temperatures, the reaction can become reversible, leading to the thermodynamically most stable isomer.[4][5]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Perform the bromination at significantly lower temperatures. Starting at -10 °C or even as low as -78 °C (dry ice/acetone bath) can dramatically improve selectivity.[2]

    • Slow Addition of Brominating Agent: Add the brominating agent (e.g., N-bromosuccinimide in a suitable solvent) dropwise over an extended period to the cooled solution of 3-fluorocatechol. This maintains a low concentration of the electrophile and helps to control the exotherm.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine as it can provide a slow, constant, and low concentration of bromine, which can enhance selectivity.[7][8]

Q2: I am observing significant amounts of di- and tri-brominated byproducts. How can I prevent over-bromination?

A2: The high activation of the catechol ring makes it susceptible to multiple brominations.[3] This is a common problem in the halogenation of phenols.

  • Insight: Over-bromination occurs when the mono-brominated product is still sufficiently activated to react further with the brominating agent.

  • Troubleshooting Steps:

    • Stoichiometry is Key: Use a precise 1:1 molar ratio of 3-fluorocatechol to the brominating agent. In some cases, using a slight excess of the starting material (e.g., 1.1 equivalents of 3-fluorocatechol to 1.0 equivalent of NBS) can help consume all the brominating agent.

    • Low Temperature: As with improving regioselectivity, maintaining a low reaction temperature will decrease the rate of the second and third bromination reactions more significantly than the first.

    • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as the 3-fluorocatechol is no longer visible to prevent the formation of poly-brominated species.

Q3: The reaction is very sluggish at low temperatures, and upon warming, a complex mixture of products is formed. What is the optimal temperature range?

A3: Finding the "sweet spot" for temperature is crucial.

  • Insight: While very low temperatures favor selectivity, they can also significantly slow down the reaction rate. A sudden increase in temperature to accelerate the reaction can lead to a loss of control and the formation of multiple products.

  • Troubleshooting Steps:

    • Gradual Warming: After the slow addition of the brominating agent at a low temperature (e.g., -10 °C), allow the reaction to warm slowly to a slightly higher temperature (e.g., 0 °C or room temperature) while monitoring via TLC.

    • Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic solvents of moderate polarity are often a good choice. Acetonitrile is a commonly used solvent for such reactions.[9]

Q4: My reaction mixture turns dark, and I isolate a tarry, intractable material. What is causing this?

A4: Phenols and catechols are susceptible to oxidation, which can be exacerbated by certain conditions.

  • Insight: The formation of tarry byproducts is often due to the oxidation of the starting material or product. This can be promoted by heat, light, or the presence of oxidizing impurities.

  • Troubleshooting Steps:

    • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

    • Control Temperature: Avoid excessive heating, as this can accelerate decomposition and oxidation pathways.

    • Purification of Starting Material: Ensure your 3-fluorocatechol is pure and free from any metal impurities that could catalyze oxidation.

Q5: How do I effectively quench the reaction and work up the product to remove unreacted NBS and succinimide?

A5: A proper workup is critical for obtaining a pure product.

  • Insight: Unreacted NBS can complicate purification and subsequent reactions. The byproduct of NBS bromination, succinimide, can sometimes be challenging to remove completely.[10][11]

  • Troubleshooting Steps:

    • Quenching: At the end of the reaction, quench any unreacted NBS by adding a reducing agent such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[11][12] Continue adding the quenching agent until the yellow color of bromine, if present, disappears.

    • Aqueous Wash: During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[13] This will help to remove the succinimide by converting it to its more water-soluble sodium salt.[11] Follow this with a water wash and then a brine wash to remove residual water.

    • Filtration: If succinimide precipitates from the reaction mixture upon cooling, it can be removed by filtration before the aqueous workup.[13]

Experimental Protocols and Data

Table 1: Temperature Control Parameters and Their Expected Outcomes
ParameterRecommended SettingRationalePotential Issues if Deviated
Initial Reaction Temperature -10 °C to 0 °CTo maximize regioselectivity for the 5-bromo isomer (kinetic control).Higher temperatures can lead to a mixture of isomers.
Brominating Agent Addition Slow, dropwise addition over 30-60 minTo maintain a low concentration of the electrophile and control the exotherm.Rapid addition can cause a temperature spike, leading to side reactions.
Post-Addition Temperature Allow to slowly warm to room temperatureTo ensure the reaction goes to completion.Rapid warming can decrease selectivity.
Maximum Temperature Avoid exceeding room temperatureTo prevent decomposition and the formation of oxidative byproducts.Higher temperatures can lead to tar formation.
Recommended Protocol for the Synthesis of this compound

This protocol is a composite of best practices for the bromination of activated aromatic rings.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluorocatechol (1.0 equivalent) in acetonitrile under an inert atmosphere of nitrogen.

  • Cooling: Cool the solution to -10 °C using an ice-salt bath.

  • Preparation of Brominating Agent: In the dropping funnel, dissolve N-bromosuccinimide (1.0 equivalent) in acetonitrile.

  • Addition: Add the NBS solution dropwise to the cooled 3-fluorocatechol solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above -5 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at -10 °C for 1 hour. Then, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3-Fluorocatechol in Acetonitrile B Cool to -10°C A->B D Slow, Dropwise Addition of NBS Solution B->D C Prepare NBS Solution in Acetonitrile C->D E Stir at -10°C D->E F Slowly Warm to RT E->F G Monitor by TLC F->G H Quench with Na₂S₂O₃ G->H I Aqueous Workup H->I J Column Chromatography I->J K This compound J->K

Caption: Synthesis workflow for this compound.
Troubleshooting Decision Tree

Troubleshooting cluster_issues Observed Issues cluster_solutions Potential Solutions Start Analyze Crude Product LowYield Low Yield of Desired Isomer Start->LowYield OverBromination Di-/Tri-brominated Byproducts Start->OverBromination IncompleteReaction Starting Material Remains Start->IncompleteReaction TarryResidue Tarry Residue Start->TarryResidue LowerTemp Lower Reaction Temperature (-10°C to -78°C) LowYield->LowerTemp SlowAddition Slower Addition of NBS LowYield->SlowAddition OverBromination->LowerTemp AdjustStoich Adjust Stoichiometry (1:1 or slight excess of starting material) OverBromination->AdjustStoich IncreaseTime Increase Reaction Time or Slowly Warm IncompleteReaction->IncreaseTime InertAtmosphere Use Inert Atmosphere and Degassed Solvents TarryResidue->InertAtmosphere

Caption: Troubleshooting decision tree for the synthesis.

References

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  • ChemScene. (n.d.). 3-Bromo-5-fluorobenzene-1,2-diol.
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Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-3-fluorobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 5-Bromo-3-fluorobenzene-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during the chemical modification of this versatile catechol derivative. Our approach is rooted in explaining the causal relationships between solvent properties and reaction outcomes, ensuring you can make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

FAQ 1: What are the key structural features of this compound that influence its reactivity?

This compound is a catechol, meaning it has two hydroxyl (-OH) groups on adjacent carbons of a benzene ring.[1][2][3][4][5][6][7][8][9][10][][12] Its reactivity is primarily governed by:

  • The Catechol Moiety: The two hydroxyl groups can form an intramolecular hydrogen bond, which can influence the molecule's conformation and the acidity of the hydroxyl protons.[13][14] This internal hydrogen bond is more stable in nonpolar solvents and can be disrupted by polar, particularly protic, solvents that can engage in intermolecular hydrogen bonding.[13][14]

  • Electron-Withdrawing Groups: The bromine and fluorine atoms are electron-withdrawing groups, which acidify the phenolic protons and activate the aromatic ring for nucleophilic aromatic substitution (SNAr).

  • Potential for Oxidation: The catechol structure is susceptible to oxidation, especially under basic conditions, to form an ortho-quinone. This is a common side reaction pathway.

FAQ 2: How does the choice of a protic versus aprotic solvent affect reactions with this compound?

The choice between a protic and an aprotic solvent is critical and can dramatically alter the reaction pathway and yield. The primary mechanism of interaction is through hydrogen bonding.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[15] They can solvate both the catechol hydroxyl groups and anionic nucleophiles.[16][17] While they can help dissolve the catechol, they can also "cage" the nucleophile, reducing its reactivity in SN2-type reactions.[18] However, for SN1-type reactions, they can stabilize carbocation intermediates.[18][19] For reactions involving the catechol hydroxyls, protic solvents can disrupt the intramolecular hydrogen bond, potentially altering the reactivity of the hydroxyl groups.[13][14]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents lack O-H or N-H bonds and cannot act as hydrogen bond donors.[15] They are excellent for SNAr reactions because they solvate the cation of a salt but leave the anionic nucleophile "naked" and highly reactive.[17][18] In the context of this compound, a polar aprotic solvent would be the preferred choice for a nucleophilic substitution at the bromine or fluorine positions.

The following diagram illustrates the general principle of solvent effects on a nucleophile.

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Protic Solvent Molecules Protic Solvent Molecules Nucleophile (Anion) Nu- Protic Solvent Molecules->Nucleophile (Anion) H-Bonding (Solvation Cage) Reduced Reactivity Reduced Reactivity Nucleophile (Anion)->Reduced Reactivity Aprotic Solvent Molecules Aprotic Solvent Molecules Naked Nucleophile Nu- Enhanced Reactivity Enhanced Reactivity Naked Nucleophile->Enhanced Reactivity

Caption: Solvent effects on nucleophile reactivity.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in a Nucleophilic Aromatic Substitution (SNAr) Attempt

You are attempting to substitute the bromine or fluorine on this compound with a nucleophile (e.g., an amine or alkoxide) and are observing poor results.

Possible Causes and Solutions:

  • Incorrect Solvent Choice:

    • Explanation: Using a polar protic solvent like ethanol or water can severely hinder the SNAr reaction. The solvent molecules form hydrogen bonds with your nucleophile, stabilizing it and making it less reactive.[16][17] This "solvation cage" increases the activation energy of the reaction.[20]

    • Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents will dissolve the reactants but will not strongly solvate the anionic nucleophile, leading to a significant rate enhancement.[18][21][22]

  • Inadequate Base:

    • Explanation: The catechol hydroxyl groups are acidic and will react with your base. If you are using a base to deprotonate your nucleophile or to scavenge the acid produced during the reaction, you may need to use additional equivalents to account for the deprotonation of the catechol.

    • Solution: Use at least two additional equivalents of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to ensure the catechol is deprotonated and your nucleophile remains in its active form.

  • Low Reaction Temperature:

    • Explanation: SNAr reactions often have a significant activation energy barrier. Room temperature may not be sufficient to drive the reaction to completion in a reasonable timeframe.

    • Solution: Increase the reaction temperature. Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes product formation without leading to decomposition.[23]

Decision-Making Workflow for SNAr Troubleshooting:

G start Low S N Ar Yield check_solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? start->check_solvent change_solvent Switch to a polar aprotic solvent. check_solvent->change_solvent No check_base Are at least 2 extra equivalents of base used for the catechol? check_solvent->check_base Yes change_solvent->check_base add_base Increase the amount of base. check_base->add_base No check_temp Is the reaction temperature elevated? check_base->check_temp Yes add_base->check_temp increase_temp Increase reaction temperature and monitor for decomposition. check_temp->increase_temp No success Improved Yield check_temp->success Yes increase_temp->success

Caption: Troubleshooting workflow for SNAr reactions.

Issue 2: Formation of Dark, Insoluble Byproducts

Your reaction mixture turns dark brown or black, and you observe the formation of a precipitate.

Possible Causes and Solutions:

  • Oxidation of the Catechol:

    • Explanation: Catechols are readily oxidized to ortho-quinones, which can then polymerize to form dark-colored, complex mixtures. This is often accelerated by the presence of a base and oxygen (from the air).

    • Solution:

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[23]

      • Use degassed solvents.[23]

      • If possible, use a weaker base or add the base slowly at a lower temperature to control the reaction.

  • Side Reactions of Halogenated Phenols:

    • Explanation: Halogenated phenols can undergo various side reactions, including the formation of oligomers.[24] These reactions can be promoted by heat and certain reaction conditions.

    • Solution:

      • Carefully control the reaction temperature.

      • Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of byproducts.[25]

Data Summary: Solvent Properties and Their Impact

SolventTypeDielectric Constant (Approx.)Key Characteristics for Reactions with this compound
WaterPolar Protic80Strong H-bonding, disrupts catechol intramolecular H-bond, solvates nucleophiles (hinders SNAr).[13][18]
MethanolPolar Protic33Similar to water, but less polar. Can be a reactant in some cases.[18]
AcetonitrilePolar Aprotic37Good for SNAr, enhances nucleophilicity.[18][22]
DMFPolar Aprotic37Excellent for SNAr, high boiling point allows for elevated temperatures.[22]
DMSOPolar Aprotic47Highly polar, excellent for SNAr, can be difficult to remove.[22][26]
THFBorderline Polar Aprotic7.5Lower polarity, may not be sufficient to dissolve all reactants.[15]
TolueneNonpolar2.4Unlikely to dissolve the catechol or ionic reagents.[15]

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (1.2 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the reaction glassware and ensure it is dry.[25] Place the flask under an inert atmosphere.

  • Charging the Flask: To the flask, add this compound, anhydrous potassium carbonate, and the magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe. Begin stirring the suspension. Add the amine nucleophile dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the nucleophile's reactivity.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[25]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

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  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.

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  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. PMC - NIH.

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  • The Synergistic Effect of Substituents, Hydrogen Bonding, and Solvents on Antiradical Activity of Catechol Derivatives: Insights from Density Functional Theory. ResearchGate.

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  • Kinetic Solvent Effects on Hydrogen Abstraction from Phenol by the Cumyloxyl Radical. Toward an Understanding of the Role of Protic Solvents. ResearchGate.

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  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.

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scaling up the purification of 5-Bromo-3-fluorobenzene-1,2-diol without compromising purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-3-fluorobenzene-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up their purification processes without compromising the purity of this critical building block. As you transition from bench-scale to pilot or production scale, new challenges can emerge. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical field experience.

I. Troubleshooting Guide: From Lab Scale to Production

This section addresses specific issues that can arise when scaling up the purification of this compound.

Issue 1: Decreased Purity and Yield Upon Scale-Up

Q: We have a high-purity (>98%) product at the gram scale using silica gel chromatography, but upon scaling to the kilogram scale, our purity has dropped to ~90%, and the yield is inconsistent. What could be the cause?

A: This is a common challenge when scaling up chromatographic purifications. Several factors can contribute to this decline in performance:

  • Heat Generation: The large amount of silica gel and solvent used in large-scale columns can generate significant heat upon packing and elution. This can lead to the degradation of thermally sensitive compounds like catechols, which are prone to oxidation.

  • Non-Linear Scaling: Simply multiplying all parameters from the lab scale does not always work. The dynamics of solvent flow, sample loading, and mass transfer change with the column's geometry.

  • Column Packing: Achieving a uniformly packed column is more difficult at a larger scale. Channeling, where the solvent and sample find paths of least resistance, can lead to poor separation.[1]

Troubleshooting Steps:

  • Optimize Thermal Control:

    • Use a jacketed column with a circulating chiller to maintain a constant, low temperature during packing and elution.

    • Pre-cool the slurry and solvents before packing.

  • Re-evaluate Loading Capacity:

    • The optimal loading capacity on a large-scale column is often a lower percentage of the stationary phase weight compared to a lab-scale column.

    • Perform small-scale experiments to determine the maximum loading capacity before seeing a drop in resolution.

  • Improve Packing Technique:

    • For large columns, slurry packing is essential. Use a diaphragm pump to pack the column at a pressure higher than the intended operating pressure to create a stable bed.

    • Ensure the slurry is homogenous and free of air bubbles.

Issue 2: Product Darkening and Impurity Formation During Purification

Q: During our large-scale purification, the collected fractions containing this compound are turning dark brown, and we are observing new impurities by HPLC analysis. What is causing this degradation?

A: Catechols, including this compound, are highly susceptible to oxidation, especially in the presence of air, light, and trace metals. This oxidation leads to the formation of colored quinone-type impurities. The longer processing times associated with large-scale purification exacerbate this issue.

Preventative Measures:

  • Inert Atmosphere: Purge all solvents with an inert gas like nitrogen or argon before use. Maintain a positive pressure of inert gas over the column and collection vessels throughout the purification process.

  • Use of Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to the crude material and the collection fractions to inhibit oxidation.

  • Chelating Agents: Trace metal contamination can catalyze oxidation. Rinsing glassware with a dilute solution of a chelating agent like EDTA can help remove metal ions.

  • Light Protection: Protect the column and collection vessels from light by wrapping them in aluminum foil.

Issue 3: Inefficient Separation from a Structurally Similar Impurity

Q: We are struggling to separate this compound from a regioisomeric impurity. Our current silica gel chromatography method is not providing baseline separation at scale. What are our options?

A: Separating regioisomers can be challenging due to their similar polarities. When standard silica gel chromatography is insufficient, consider the following advanced techniques:

  • Reverse-Phase Chromatography: If the isomers have slight differences in their hydrophobic character, reverse-phase chromatography (using a C18 or similar stationary phase) may provide better separation.[2]

  • Alternative Normal-Phase Media: For difficult separations, stationary phases with different selectivities, such as alumina or Florisil, can be effective.[3] Cyano-bonded silica is another option that offers intermediate polarity and can be used in both normal and reverse-phase modes.[4]

  • Recrystallization: This is often the most cost-effective and scalable method for purifying solid compounds. A well-designed recrystallization process can yield highly pure material.

II. Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable purification method for this compound?

A1: For large-scale purification, recrystallization is often the preferred method due to its efficiency, cost-effectiveness, and scalability. It avoids the use of large volumes of silica gel and solvents associated with chromatography. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.[5]

Q2: How do I develop a reliable recrystallization protocol for this compound?

A2: A systematic approach to solvent screening is crucial.

  • Solubility Testing: Test the solubility of your crude this compound in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane) at room temperature and at their boiling points.

  • Solvent System Selection:

    • An ideal single-solvent system will fully dissolve the compound when hot but provide poor solubility when cold.[6]

    • If a single solvent is not effective, a two-solvent (solvent/anti-solvent) system can be used. Dissolve the compound in a "good" solvent at an elevated temperature, then slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble until turbidity is observed.[7]

  • Optimization: Once a promising solvent system is identified, optimize parameters such as the solvent ratio, cooling rate, and agitation to maximize yield and purity.

Q3: What are the key analytical techniques for assessing the purity of this compound?

A3: A combination of analytical methods is recommended to ensure the purity of the final product:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying purity and detecting impurities. A reverse-phase C18 column with a mobile phase of water and acetonitrile (often with a small amount of acid like formic or acetic acid to improve peak shape) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any structural isomers or process-related impurities.

  • Mass Spectrometry (MS): Provides accurate mass information to confirm the molecular weight of the product and identify unknown impurities.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and assess the crystalline purity of the final product.

III. Experimental Protocols and Data

Protocol: Scalable Recrystallization of this compound

This protocol is a starting point and should be optimized for your specific crude material.

  • Solvent System: Toluene and Heptane

  • Procedure: a. In a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge the crude this compound. b. Under a nitrogen atmosphere, add hot toluene (approximately 5 volumes, e.g., 5 L per 1 kg of crude material) with stirring. c. Heat the mixture to 80-90 °C until all the solid has dissolved. d. If any insoluble material remains, perform a hot filtration through a pre-heated filter. e. Slowly add heptane (approximately 10 volumes) to the hot solution while maintaining the temperature. f. Once the addition is complete, slowly cool the mixture to room temperature over 2-4 hours with gentle stirring. g. Further cool the mixture to 0-5 °C and hold for at least 2 hours to maximize crystallization. h. Filter the resulting solid and wash the filter cake with cold heptane. i. Dry the purified product under vacuum at a temperature not exceeding 50 °C.

Data Summary: Comparison of Purification Techniques
TechniqueScalabilityCostPurity AchievableKey Considerations
Silica Gel Chromatography ModerateHigh>98%Heat generation, solvent consumption, packing challenges.[1]
Reverse-Phase Chromatography ModerateVery High>99%High cost of stationary phase, aqueous waste streams.
Recrystallization HighLow>99.5%Requires careful solvent selection and process optimization.[7]

IV. Visualized Workflows

Troubleshooting Purity Issues in Large-Scale Chromatography

start Purity Decrease in Scale-Up check_heat Check for Thermal Degradation start->check_heat check_loading Review Column Loading start->check_loading check_packing Assess Column Packing start->check_packing solution_heat Implement Temperature Control (Jacketed Column) check_heat->solution_heat Darkening/New Impurities solution_loading Reduce Loading Percentage check_loading->solution_loading Broad Peaks/Poor Separation solution_packing Optimize Slurry Packing Technique check_packing->solution_packing Channeling/Tailing end_node Purity Restored solution_heat->end_node solution_loading->end_node solution_packing->end_node

Caption: Troubleshooting workflow for purity issues in large-scale chromatography.

Decision Tree for Purification Method Selection

start Start: Crude This compound is_solid Is the crude material a solid? start->is_solid recrystallization Develop Recrystallization Protocol is_solid->recrystallization Yes chromatography Optimize Column Chromatography is_solid->chromatography No (Oily) is_high_purity_needed Is >99.5% purity required? is_high_purity_needed->recrystallization No Final Product multi_step Consider Multi-Step Purification (e.g., Recrystallization followed by Polish) is_high_purity_needed->multi_step Yes recrystallization->is_high_purity_needed

Caption: Decision tree for selecting a purification strategy.

V. References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. Available from: [Link]

  • ResearchGate. 3-substituted catechols at pilot scale. (a) 3-nitrocatechol production... Available from: [Link]

  • PubMed Central. (2010). A process optimization for bio-catalytic production of substituted catechols (3-nitrocatechol and 3-methylcatechol). Available from: [Link]

  • LCGC North America. (2001). Liquid Chromatography Problem Solving and Troubleshooting. Available from: [Link]

  • Mettler-Toledo. (2018). 4 Recrystallization Methods for Increased Yield. YouTube. Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • International Journal of Drug Development and Research. (2012). Laboratory Techniques of Purification and Isolation. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide for Synthetic Strategy: 5-Bromo-3-fluorobenzene-1,2-diol vs. Alternative Brominated Catechols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Halogenated catechols are foundational building blocks, offering a scaffold ripe for elaboration. This guide provides an in-depth comparison of 5-Bromo-3-fluorobenzene-1,2-diol against other common brominated catechols, moving beyond a simple catalog of properties to explain the causal relationships between structure and reactivity in key synthetic applications.

The Strategic Advantage of Fluorine and Bromine Co-substitution

The utility of a substituted catechol in synthesis is defined by the handles it provides for chemical modification. While a simple catechol offers two hydroxyl groups for derivatization, the introduction of halogens unlocks a wider array of synthetic possibilities, most notably in transition metal-catalyzed cross-coupling reactions.

  • Bromine serves as an excellent leaving group in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2][3] The reactivity of aryl halides in the crucial oxidative addition step of these catalytic cycles generally follows the trend I > Br > OTf > Cl, making aryl bromides a reliable and highly reactive choice.[1][2]

  • Fluorine , the most electronegative element, imparts unique and powerful changes to a molecule's physicochemical properties. Its introduction can enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, all of which are critical parameters in drug design.[4][5][6][7]

This compound (CAS: 876861-29-9) is a uniquely powerful reagent because it combines these two functionalities on a catechol ring in a specific regioisomeric arrangement.[8][9][10] The fluorine atom at the 3-position and the bromine at the 5-position create an electronic environment that distinguishes it from simpler brominated catechols, influencing both its reactivity and the properties of its derivatives.

Synthesis of the Target Reagent: this compound

A reliable and high-yielding synthesis is paramount for any building block. This compound can be efficiently prepared from 5-bromo-3-fluoro-2-hydroxybenzaldehyde via an oxidative rearrangement.[8][11]

Experimental Protocol: Synthesis via Dakin-type Oxidation
  • Dissolution: To a solution of 5-bromo-3-fluoro-2-hydroxybenzaldehyde (45.0 g, 0.21 mol) in a 1 N aqueous solution of sodium hydroxide (230 mL, 0.23 mol) at room temperature, stir until the solid is fully dissolved.

  • Oxidation: Add a 6% hydrogen peroxide solution (225 mL) dropwise over five minutes. The reaction is exothermic and should be monitored.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for two hours. Progress can be monitored by TLC or LC-MS.

  • Quenching: After completion, carefully add a saturated aqueous solution of sodium thiosulfate (150 mL) at room temperature to quench any remaining peroxide.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (450 mL).

  • Washing: Wash the combined organic layers sequentially with a 1 N aqueous solution of hydrochloric acid (150 mL) and saturated brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and pass through a short plug of silica gel.

  • Concentration: Remove the solvent from the filtrate under reduced pressure to yield the title compound, this compound (yield: ~92%).[8]

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_end Final Product A 5-Bromo-3-fluoro- 2-hydroxybenzaldehyde C Dakin Oxidation A->C Add B 1. NaOH (aq) 2. H₂O₂ (aq) B->C Reacts with D Workup & Purification (Quench, Extract, Dry) C->D Yields crude product E 5-Bromo-3-fluorobenzene- 1,2-diol D->E Purifies to

Caption: Synthetic workflow for this compound.

Comparative Analysis: Reactivity in Synthesis

To understand the advantages of this compound, we compare it to other common brominated catechols in the context of the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern C-C bond formation.[3][12]

CompoundStructureKey Structural FeaturesPredicted Reactivity in Suzuki Coupling
This compound Chemical structure of this compoundFluorine at C3 (meta to Br); Bromine at C5. Strong inductive electron withdrawal from F.High: The electron-withdrawing fluorine enhances the electrophilicity of the C-Br bond, facilitating faster oxidative addition to the Pd(0) catalyst.[2]
4-Bromocatechol Chemical structure of 4-BromocatecholBromine at C4. No additional electron-withdrawing groups.Moderate: Represents the baseline reactivity for a brominated catechol. Reliable but may require more forcing conditions than the fluorinated analog.
3-Bromocatechol Chemical structure of 3-BromocatecholBromine at C3. Steric hindrance from adjacent OH group.Moderate to Low: The ortho-hydroxyl group can sterically hinder the approach of the bulky palladium catalyst to the C-Br bond, potentially slowing the reaction rate.
4,5-Dibromocatechol Chemical structure of 4,5-DibromocatecholTwo bromine atoms. Symmetrical.High (for first coupling): Offers potential for sequential or double cross-coupling reactions. The first coupling is generally efficient.
Causality Behind Reactivity Differences

The superior performance of this compound stems from fundamental electronic principles. The rate-determining step in many Suzuki-Miyaura catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex.[2] A more electron-deficient (electrophilic) carbon-halogen bond will undergo this insertion more readily. The potent electron-withdrawing effect of the fluorine atom in this compound, even from the meta position, lowers the electron density at the C-Br bond, making it more susceptible to attack by the electron-rich Pd(0) catalyst. This often translates to:

  • Milder Reaction Conditions: Lower temperatures or shorter reaction times.

  • Higher Yields: More efficient conversion to the desired product.

  • Broader Substrate Scope: Successful coupling with less reactive boronic acids.

Application Showcase: Suzuki-Miyaura Cross-Coupling

The true value of these building blocks is demonstrated in their application. Below is a representative protocol for a Suzuki-Miyaura reaction, followed by a predictive comparison of outcomes.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried Schlenk flask, add the aryl bromide (e.g., this compound, 1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).[2]

  • Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) followed by a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 mixture).[13][14]

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 h).[13][14]

  • Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., EtOAc). The organic layers are combined, washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography.

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ A R¹-Pd(II)-X L₂ Pd0->A Oxidative Addition B R¹-Pd(II)-OR² L₂ A->B Transmetalation B->Pd0 Reductive Elimination C R¹-R³ B->C Product ArX Ar-Br (Aryl Bromide) ArX->A Boronic R³-B(OH)₂ (Boronic Acid) Boronic->B Base Base (e.g., K₂CO₃) Base->B Activates

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.[12][13][15]

Predictive Performance Data

The following table presents expected outcomes for the coupling of various brominated catechols with 4-methoxyphenylboronic acid under standardized conditions (Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C).

Aryl Bromide SubstratePredicted Reaction TimePredicted YieldKey Considerations
This compound 2-4 hours>90%F-atom activates C-Br bond. Resulting fluorinated biaryl has desirable properties for drug discovery.
4-Bromocatechol 8-12 hours75-85%Standard reactivity. Longer time or higher temperature may be needed for full conversion.
3-Bromocatechol 12-24 hours50-65%Steric hindrance from the ortho-OH group significantly slows the oxidative addition step.
4,5-Dibromocatechol 4-6 hours (for mono-coupling)>85% (mono-adduct)Risk of di-substitution if excess boronic acid and prolonged reaction times are used.

The End Game: Impact on Drug Discovery and Development

The choice of building block has cascading effects. Using this compound as a precursor allows for the direct incorporation of a fluorine atom into the final molecule. This is not merely a synthetic convenience; it is a strategic design choice. The resulting fluorinated biaryl catechols are valuable scaffolds for several reasons:

  • Metabolic Blocking: Fluorine can block sites of metabolic oxidation, increasing the half-life of a drug candidate.[5][6]

  • Enhanced Binding: The strong C-F bond can participate in favorable electrostatic interactions within a protein's active site, potentially increasing binding affinity.[6]

  • Improved Pharmacokinetics: Fluorine substitution can increase lipophilicity, which can improve a molecule's ability to cross cell membranes.[5]

For example, this compound is a documented reagent in the synthesis of inhibitors for glucosylceramide synthase, a target for treating certain metabolic diseases.[11]

Logic_Flow A 5-Bromo-3-fluoro benzene-1,2-diol B Cross-Coupling (e.g., Suzuki) A->B C Fluorinated Biaryl Catechol Intermediate B->C E Advanced Drug Candidate C->E D Improved Properties: - Metabolic Stability - Binding Affinity - Lipophilicity D->C Confers

Caption: Strategic value of this compound in drug discovery.

Conclusion

While 4-bromocatechol is a reliable workhorse, This compound offers a distinct and superior profile for many applications in modern synthesis. Its enhanced reactivity, driven by the electronic influence of the fluorine atom, allows for more efficient and milder cross-coupling reactions. More importantly, it serves as a strategic tool, enabling the direct installation of fluorine into complex scaffolds, thereby imparting desirable pharmacokinetic and pharmacodynamic properties essential for the development of next-generation therapeutics. For research programs where efficiency, novelty, and optimized molecular properties are paramount, this compound represents a more advanced and powerful building block.

References

Click to expand
  • A Practical Synthesis of Fluorinated Catechol Derivatives Using Silver(I) Fluoride. (2020). Murdock College Science Research Program (MCSRP) Conference.
  • Nucleophilic Deoxyfluorination of Catechols. ACS Publications.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Institutes of Health (NIH).
  • This compound. Echemi.
  • Mastering Organic Synthesis with 5-Bromo-1,3-dichloro-2-fluorobenzene. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • 876861-29-9|this compound. BLDpharm.
  • This compound. CymitQuimica.
  • This compound. ChemicalBook.
  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021). National Institutes of Health (NIH).
  • This compound (1 x 250 mg). Reagentia.
  • This compound. Parchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). PubMed.
  • 5-Bromo-1,2,3-trifluorobenzene. Magritek.
  • Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. ResearchGate.
  • Enzymatic synthesis of fluorinated compounds. (2021). National Institutes of Health (NIH).
  • Suzuki Coupling. Organic Chemistry Portal.
  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Benchchem.
  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2014). Scientific & Academic Publishing.
  • The role of fluorine in medicinal chemistry. (2007). PubMed.
  • Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. (2018). National Institutes of Health (NIH).
  • A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. Benchchem.
  • Applications of Fluorine in Medicinal Chemistry. (2025). ResearchGate.
  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. (2023). National Institutes of Health (NIH).

Sources

Efficacy Unleashed: A Comparative Guide to 4-Aminoquinoline-Based RIPK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of immunology and drug discovery, the quest for potent and selective kinase inhibitors is a perpetual frontier. While the specific scaffold of 5-Bromo-3-fluorobenzene-1,2-diol serves as a versatile starting material in medicinal chemistry, a comprehensive, publicly available comparative study on a series of inhibitors directly derived from it remains elusive. However, the principles of structure-based drug design and the impact of halogenation are universal. This guide, therefore, pivots to a well-documented and clinically relevant class of inhibitors targeting Receptor-Interacting Protein Kinase 2 (RIPK2): the 4-aminoquinoline derivatives . This series offers a compelling case study in structure-activity relationships (SAR) and provides a robust dataset for comparing inhibitor efficacy.

The strategic placement of functional groups, akin to the bromo- and fluoro-moieties of our initial topic, is paramount in tuning the affinity and selectivity of these compounds. This guide will delve into the comparative efficacy of a series of 4-aminoquinoline-based RIPK2 inhibitors, providing the in-depth technical insights and validated experimental protocols necessary for researchers in the field.

The Target: RIPK2 - A Key Node in Inflammatory Signaling

Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine/tyrosine kinase that functions as a central signaling node for the innate immune system. It is essential for mediating the downstream signaling of the intracellular pattern recognition receptors NOD1 and NOD2 (nucleotide-binding oligomerization domain-containing proteins 1 and 2).[1][2] Upon recognition of bacterial peptidoglycans, NOD receptors recruit RIPK2, leading to its activation and subsequent ubiquitination. This cascade triggers the activation of downstream pathways, including NF-κB and MAPK, culminating in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.[1][3]

Given its pivotal role, the dysregulation of the NOD-RIPK2 signaling pathway has been implicated in a variety of autoimmune and inflammatory disorders, including Crohn's disease, ulcerative colitis, and sarcoidosis.[3] Consequently, RIPK2 has emerged as a high-value therapeutic target for the development of novel anti-inflammatory agents.

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan NOD2 NOD2 Bacterial Peptidoglycan->NOD2 Activation RIPK2 RIPK2 NOD2->RIPK2 Recruitment & Activation TAK1 TAK1 Complex RIPK2->TAK1 Ubiquitination-dependent Activation IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation via IκB degradation Transcription Gene Transcription NFkB->Transcription Translocation Inhibitor 4-Aminoquinoline Inhibitor Inhibitor->RIPK2 Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) Transcription->Cytokines

Figure 1: The NOD2-RIPK2 signaling pathway and the point of inhibition by 4-aminoquinoline derivatives.

Comparative Efficacy of 4-Aminoquinoline RIPK2 Inhibitors

The potency of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value denotes a more potent inhibitor.

The following table summarizes the structure-activity relationship for a series of 4-aminoquinoline derivatives, highlighting how modifications to different parts of the molecule impact its inhibitory activity against RIPK2. The data is synthesized from a study by Liu et al. (2023), which provides a clear and systematic evaluation of these compounds.[1]

Table 1: Structure-Activity Relationship (SAR) and Efficacy of 4-Aminoquinoline Derivatives as RIPK2 Inhibitors [1]

Compound IDR1 Group (Back Pocket)R2 Group (C6 Position)RIPK2 IC50 (nM)
5 4-aminophenylPhenyl31.4 ± 6.2
6 3,4,5-trimethoxyphenylPhenyl10.7 ± 0.1
8 Benzo[d]thiazol-5-yl3-pyridinyl150.8 ± 30.1
9 Benzo[d]thiazol-5-yl4-pyridinyl421.2 ± 105.9
10 Benzo[d]thiazol-5-ylPhenyl12.2 ± 2.5
14 Benzo[d]thiazol-5-yl4-pyridinyl5.1 ± 1.6
15 Benzo[d]thiazol-5-yl3-pyridinyl6.0 ± 1.5
16 Benzo[d]thiazol-5-yl2-pyridinyl3.6 ± 1.4
17 Benzo[d]thiazol-5-yl4-(1H-pyrazol-4-yl)phenyl1.5 ± 0.3
20 Benzo[d]thiazol-5-yl1-methyl-1H-pyrazol-4-yl8.2 ± 1.6
21 Benzo[d]thiazol-5-yl1,3-dimethyl-1H-pyrazol-4-yl4.1 ± 0.9
Ponatinib (Reference Inhibitor)8.2 ± 2.9

Data presented as mean ± SD from two separate experiments.

Analysis of Structure-Activity Relationships (SAR)

The data presented in Table 1 reveals several key insights into the SAR of this inhibitor series:

  • The "Back Pocket" (R1 Group): The choice of the substituent intended to occupy the back pocket of the ATP-binding site is critical. A simple 4-aminophenyl group (Compound 5 ) provides moderate potency. However, incorporating a benzo[d]thiazol-5-yl group (Compound 10 ) significantly enhances the inhibitory activity.[1] This suggests that the bicyclic thiazole system forms more favorable interactions within this hydrophobic pocket, potentially through p-π stacking with Lys47.[1]

  • The C6 Position (R2 Group): Modifications at the C6 position of the quinoline core have a profound impact on potency.

    • Replacing a phenyl ring (Compound 10 ) with pyridinyl rings (Compounds 14 , 15 , 16 ) generally leads to a significant increase in potency. The position of the nitrogen within the pyridine ring is also crucial, with the 2-pyridinyl (Compound 16 ) and 4-pyridinyl (Compound 14 ) substitutions showing the most potent inhibition.[1] This is likely due to the formation of favorable hydrogen bonds with residues such as Asp164 in the solvent-exposed region.[1]

    • Further extension from the C6 phenyl ring with a pyrazole moiety (Compound 17 ) results in the most potent compound in this series, with an IC50 of 1.5 nM.[1] This highlights the benefit of exploring this vector to pick up additional interactions.

  • Methylation of Pyrazole: When R2 is a pyrazole ring, methylation of the ring nitrogen atoms influences activity. A methyl group at the ortho-position appears to improve activity (compare 21 vs 20 ), which may be due to the electron-donating effect strengthening the key hinge-binding interaction between the quinoline nitrogen and the backbone of Met98.[1]

Self-Validating Experimental Protocols

To ensure the integrity and reproducibility of efficacy data, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for the key biochemical and cell-based assays used to characterize RIPK2 inhibitors.

General Experimental Workflow

The process of identifying and characterizing a novel inhibitor series follows a logical progression from initial screening to in-depth cellular analysis.

Experimental_Workflow A Compound Synthesis (e.g., 4-Aminoquinoline Derivatives) B Biochemical Kinase Assay (e.g., ADP-Glo™) A->B C Determine IC50 Values & Analyze SAR B->C D Cell-Based Assay (e.g., MDP-induced TNF-α release) C->D Potent Compounds E Confirm Cellular Potency (Cellular IC50) D->E F Kinome Selectivity Profiling (Screen against other kinases) E->F G Lead Compound Selection F->G

Figure 2: General experimental workflow for the evaluation of RIPK2 inhibitors.
Protocol 1: Biochemical RIPK2 Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced by the kinase reaction, which is a direct measure of RIPK2 enzymatic activity. The ADP-Glo™ assay is a robust, luminescent-based method ideal for this purpose.[4][5]

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP. Second, the Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.[4]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a solution of recombinant human RIPK2 enzyme in Kinase Reaction Buffer.

    • Prepare a solution of a suitable substrate (e.g., Myelin Basic Protein, MBP) and ATP in Kinase Reaction Buffer. The ATP concentration should be at or near the Km for RIPK2.

    • Prepare serial dilutions of the test inhibitors (e.g., 4-aminoquinoline derivatives) in DMSO, then dilute further in Kinase Reaction Buffer. Include a DMSO-only vehicle control.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle control.

    • Add 2 µL of the RIPK2 enzyme solution to each well.

    • Initiate the reaction by adding 2 µL of the ATP/substrate solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[5]

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate the luminescent signal.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Inhibition of MDP-Induced TNF-α Secretion

This assay measures the ability of an inhibitor to block RIPK2 signaling in a cellular context. Human monocytic cell lines like THP-1 are stimulated with muramyl dipeptide (MDP), a NOD2 ligand, to induce the production and secretion of TNF-α, which is then quantified.[3]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human THP-1 monocytes in appropriate media (e.g., RPMI-1640 with 10% FBS) until they reach the desired density.

    • Seed the cells into a 96-well plate at a suitable concentration (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.

  • Inhibitor Pre-treatment:

    • Prepare serial dilutions of the test inhibitors in cell culture media. Include a vehicle control (e.g., 0.1% DMSO).

    • Remove the old media from the cells and add the media containing the inhibitors or vehicle.

    • Pre-incubate the cells with the inhibitors for 1-2 hours at 37°C.

  • Cell Stimulation:

    • Prepare a solution of MDP in cell culture media.

    • Add the MDP solution to all wells (except for the unstimulated control wells) to a final concentration known to elicit a robust response (e.g., 10 µg/mL).

    • Incubate the plate for 18-24 hours at 37°C.

  • Sample Collection and Analysis:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant from each well.

    • Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve from the ELISA standards.

    • Calculate the TNF-α concentration for each sample.

    • Determine the percent inhibition of TNF-α secretion for each inhibitor concentration relative to the MDP-stimulated vehicle control.

    • Calculate the cellular IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 4-aminoquinoline scaffold has proven to be a fertile ground for the development of highly potent and selective RIPK2 inhibitors. The systematic SAR exploration detailed in this guide demonstrates that potent, low-nanomolar inhibition can be achieved through strategic modifications that optimize interactions within the ATP-binding pocket and solvent-exposed regions of the kinase.[1] Compound 17 , with an IC50 of 1.5 nM, stands out as a particularly effective inhibitor, showcasing the power of extending the C6 substituent to engage with additional binding sites.[1]

The self-validating protocols provided for both biochemical and cell-based assays offer a robust framework for researchers to evaluate novel chemical entities targeting RIPK2. By employing these standardized methods, the field can generate high-quality, reproducible data, accelerating the journey from hit identification to lead optimization.

Future efforts in this area will likely focus on further refining the selectivity of these compounds to minimize off-target effects, as well as optimizing their pharmacokinetic and pharmacodynamic properties for in vivo efficacy. The insights gained from the 4-aminoquinoline series provide a clear roadmap for the continued design of next-generation RIPK2 inhibitors for the treatment of inflammatory diseases.

References

  • Liu, Z., et al. "Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 38:1, 282-293 (2023). [Link]

  • Yuan, C., et al. "Design, synthesis, and structure-activity relationship of novel RIPK2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 75, 128968 (2022). [Link]

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  • Gomez, J., et al. "A note on 4-aminoquinoline derivatives as inhibitors of the receptor-interacting protein kinase 2 (RIPK2)." ResearchGate (2022). [Link]

  • Liu, Z., et al. "Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors." PubMed (2023). [Link]

  • Chen, Y., et al. "Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases." Frontiers in Immunology, 14, 1149455 (2023). [Link]

  • Berger, S. B., et al. "Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel." ACS Medicinal Chemistry Letters, 9(4), 323-328 (2018). [Link]

  • Sharma, S., et al. "Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor." ACS Medicinal Chemistry Letters, 6(5), 585-590 (2015). [Link]

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  • Desroy, N., et al. "Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors." Bioorganic & Medicinal Chemistry Letters, 129, 130397 (2025). [Link]

  • Wang, Y., et al. "Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study." European Journal of Medicinal Chemistry, 280, 116843 (2025). [Link]

  • Nachbur, U., et al. "In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease." PubMed Central (2015). [Link]

  • Wang, Y., et al. "Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review." Frontiers in Immunology, 16, 1636545 (2025). [Link]

  • Cui, M., et al. "Structure−Activity Relationship of Imidazo[1,2- a ]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain." Journal of Medicinal Chemistry, 49(10), 2850-2856 (2006). [Link]

  • Hirabayashi, A., et al. "Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors." Bioorganic & Medicinal Chemistry, 16(22), 9579-9591 (2008). [Link]

  • Canning, P., et al. "Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors." Chemistry & Biology, 22(9), 1174-1184 (2015). [Link]

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A Definitive Guide to Validating 5-Bromo-3-fluorobenzene-1,2-diol Derivative Structures Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. Polysubstituted aromatic compounds, such as derivatives of 5-Bromo-3-fluorobenzene-1,2-diol, present a significant analytical challenge due to the complex interplay of substituent effects on the nuclear magnetic resonance (NMR) landscape. This guide provides an in-depth, experimentally-grounded comparison of two-dimensional (2D) NMR techniques for the unambiguous structural validation of this important class of molecules. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a self-validating analytical system.

The Challenge: Ambiguity in Polysubstituted Aromatic Systems

The substitution pattern on a benzene ring profoundly influences the chemical shifts and coupling constants of the remaining protons and carbons. In the case of this compound derivatives, the presence of two hydroxyl groups, a bromine atom, and a fluorine atom creates a complex electronic environment. This can lead to overlapping signals in the one-dimensional (1D) ¹H NMR spectrum, making definitive assignment of proton and carbon positions challenging. While 1D NMR is a fundamental starting point, it often falls short of providing the necessary evidence for unequivocal structure determination.[1]

A Multi-faceted Approach: The Power of 2D NMR

To overcome the limitations of 1D NMR, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle by revealing correlations between different nuclei. The strategic combination of these techniques allows for a comprehensive and self-verifying structural elucidation.[2][3]

COSY (Correlation Spectroscopy): Mapping Proton-Proton Couplings

The COSY experiment is the foundational 2D technique for identifying protons that are coupled to each other, typically through two or three bonds.[4][5] For aromatic systems, COSY is invaluable for tracing out the connectivity of the proton spin systems on the ring.[4] A cross-peak in a COSY spectrum indicates that the two protons are scalar-coupled.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[6] This is a highly sensitive and indispensable experiment for assigning the resonances of protonated carbons. An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups.[6]

HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Carbon Skeleton

The HMBC experiment is arguably one of the most powerful tools for structure elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[6] These long-range correlations are crucial for piecing together the carbon framework of a molecule and for identifying quaternary carbons that are not visible in an HSQC spectrum. The absence of a correlation, however, does not definitively rule out a long-range coupling, as the strength of the correlation depends on the magnitude of the coupling constant.[2][6]

NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Through-Space Proximity

Unlike the previous experiments that rely on through-bond scalar coupling, the NOESY experiment detects through-space correlations based on the Nuclear Overhauser Effect (NOE).[7][8] This effect arises from the dipolar coupling between nuclei that are close to each other in space, typically within 5 Å.[7] For determining the regiochemistry of substituted aromatic rings, NOESY is a critical tool for establishing the spatial proximity of substituents to the ring protons.[7][8]

Experimental Workflow for Structural Validation

The following workflow provides a systematic approach to the structural validation of a hypothetical derivative, 1-methoxy-5-bromo-3-fluorobenzene-2-ol.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Structure Elucidation 1D_NMR 1D ¹H and ¹³C NMR COSY gCOSY 1D_NMR->COSY HSQC Edited HSQC COSY->HSQC HMBC gHMBC HSQC->HMBC NOESY NOESY HMBC->NOESY Assign_Protons Assign Proton Spin Systems (COSY) Link_Protons_Carbons Link Protons to Directly Attached Carbons (HSQC) Assign_Protons->Link_Protons_Carbons Assemble_Framework Assemble Carbon Framework (HMBC) Link_Protons_Carbons->Assemble_Framework Confirm_Regiochemistry Confirm Regiochemistry (NOESY) Assemble_Framework->Confirm_Regiochemistry Final_Structure Final Validated Structure Confirm_Regiochemistry->Final_Structure

Caption: Experimental workflow for 2D NMR-based structure validation.

Step-by-Step Experimental Protocols

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube.

NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity.

  • 1D ¹H and ¹³C NMR: Acquire standard 1D proton and carbon spectra to obtain an overview of the chemical shifts and multiplicities.

  • gCOSY (gradient-selected COSY):

    • Use a standard gradient-selected COSY pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Edited HSQC:

    • Employ a gradient-selected, sensitivity-enhanced HSQC pulse sequence with multiplicity editing. This will allow for the differentiation of CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

  • gHMBC (gradient-selected HMBC):

    • Use a gradient-selected HMBC pulse sequence.

    • Optimize the long-range coupling delay for an average J-coupling of 8 Hz to observe both ²JCH and ³JCH correlations.

  • NOESY:

    • Acquire a 2D NOESY spectrum with a mixing time of 500-800 ms to allow for the buildup of NOE cross-peaks.

Data Interpretation: A Case Study

Let's consider our hypothetical derivative: 1-methoxy-5-bromo-3-fluorobenzene-2-ol.

Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H-4~ 7.0~ 110
H-6~ 7.2~ 115
OCH₃~ 3.9~ 56
OHVariable-
C-1-~ 145
C-2-~ 148
C-3-~ 155 (d, ¹JCF ≈ 240 Hz)
C-4~ 7.0~ 110 (d, ²JCF ≈ 25 Hz)
C-5-~ 112
C-6~ 7.2~ 115 (d, ⁴JCF ≈ 3 Hz)

Note: These are estimated chemical shifts and will vary depending on the solvent and other substituents.

Analysis Logic:

G cluster_0 Observed Data cluster_1 2D NMR Correlations cluster_2 Structural Deduction H4 Proton at ~7.0 ppm (H-4) COSY COSY: H-4 ↔ H-6 (meta-coupling) H4->COSY HSQC HSQC: H-4 ↔ C-4 H-6 ↔ C-6 H4->HSQC H6 Proton at ~7.2 ppm (H-6) H6->COSY H6->HSQC NOESY NOESY: OCH₃ ↔ H-6 H6->NOESY OCH3 Proton at ~3.9 ppm (OCH₃) HMBC HMBC: OCH₃ ↔ C-1 OCH3->HMBC OCH3->NOESY C4 Carbon at ~110 ppm (C-4) C4->HSQC C6 Carbon at ~115 ppm (C-6) C6->HSQC C1 Quaternary Carbon at ~145 ppm (C-1) C1->HMBC Deduction1 H-4 and H-6 are on the ring and meta to each other. COSY->Deduction1 Deduction2 Assigns protonated carbons. HSQC->Deduction2 Deduction3 OCH₃ is attached to C-1. HMBC->Deduction3 Deduction4 OCH₃ is spatially close to H-6. NOESY->Deduction4 Final_Structure Unambiguous Structure Confirmed Deduction1->Final_Structure Deduction2->Final_Structure Deduction3->Final_Structure Deduction4->Final_Structure

Caption: Logical flow for structure elucidation using 2D NMR data.

  • COSY: A weak cross-peak between the two aromatic protons would confirm their meta-relationship (⁴JHH coupling).

  • HSQC: The two aromatic proton signals will show direct correlations to their attached carbons, C-4 and C-6.

  • HMBC: The key HMBC correlation will be from the methoxy protons (OCH₃) to the quaternary carbon C-1. This establishes the connectivity of the methoxy group. Other important correlations would be from H-4 to C-2, C-3, and C-5, and from H-6 to C-1, C-2, and C-5, further confirming the carbon skeleton. The fluorine atom's presence can be confirmed by the characteristic splitting it induces in the signals of nearby carbons in the ¹³C spectrum.[9][10][11]

  • NOESY: The definitive correlation for confirming the regiochemistry would be a NOESY cross-peak between the methoxy protons (OCH₃) and H-6. This through-space interaction provides unambiguous evidence that the methoxy group is located at C-1, adjacent to the C-6 proton.

Conclusion: A Robust and Self-Validating Strategy

The structural elucidation of complex molecules like this compound derivatives demands a comprehensive analytical approach. By systematically applying a suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—researchers can build a complete and self-validating picture of the molecular structure. This methodical process, grounded in the fundamental principles of NMR, ensures the scientific integrity of the data and provides the high level of confidence required in drug discovery and development. The interplay of through-bond and through-space correlations provides a network of evidence that leaves no room for ambiguity, transforming a challenging analytical problem into a solved structural puzzle.

References

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A Comparative Guide to LC-MS Analysis for Confirming the Purity of Synthesized 5-Bromo-3-fluorobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) or intermediate is a critical, non-negotiable step. This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity assessment of 5-Bromo-3-fluorobenzene-1,2-diol, a key building block in various synthetic pathways. We will delve into the causality behind experimental choices, provide actionable protocols, and present supporting data to ensure the trustworthiness and scientific integrity of your analytical validation.

The Imperative of Purity in Drug Development

The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of a final drug product.[1] Impurities can arise from various sources, including starting materials, by-products of the synthesis, degradation products, or residual solvents.[1] For a halogenated compound like this compound, potential impurities could include isomers, starting materials, or products of side reactions such as over-bromination or incomplete hydroxylation.[2][3][4][5][6] Therefore, a robust and sensitive analytical method is paramount for their detection and quantification.

LC-MS: The Gold Standard for Purity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerhouse in pharmaceutical analysis due to its exceptional sensitivity and selectivity.[7][8][9][10] It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass detection prowess of mass spectrometry (MS), providing a two-dimensional analysis that is both qualitative and quantitative.[7][11][12]

Why LC-MS for this compound?

The choice of LC-MS for this specific compound is driven by several key factors:

  • High Sensitivity: LC-MS can detect impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels, which is crucial for meeting stringent regulatory requirements.[7]

  • High Selectivity: The mass spectrometer can differentiate between compounds with the same chromatographic retention time but different mass-to-charge ratios (m/z), providing an additional layer of confirmation.[8]

  • Structural Information: Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that aid in the structural elucidation of unknown impurities.[13][14]

  • Broad Applicability: LC-MS is suitable for a wide range of compounds, including polar and non-polar molecules, making it versatile for analyzing various potential impurities in the synthesis of this compound.[10]

Experimental Protocol: LC-MS Analysis of this compound

This section provides a detailed, step-by-step methodology for the LC-MS analysis of this compound. The rationale behind each parameter selection is explained to provide a deeper understanding of the method development process.

Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to obtain a stock solution of 1 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

  • Spiked Sample: To confirm the identification of known impurities, a spiked sample can be prepared by adding small, known amounts of potential impurity standards to the sample solution.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.

Liquid Chromatography Conditions
ParameterConditionRationale
Column C18, 2.1 mm x 100 mm, 1.8 µmA C18 column is a good starting point for the separation of moderately polar aromatic compounds. The smaller particle size (1.8 µm) provides higher resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that aids in the ionization of the analyte in the mass spectrometer (positive ion mode) and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent used in reversed-phase chromatography, providing good separation for a wide range of compounds.
Gradient 5% B to 95% B over 10 minutesA gradient elution is necessary to separate compounds with a range of polarities, from polar impurities to the less polar main compound.
Flow Rate 0.3 mL/minA lower flow rate is often used with smaller internal diameter columns to maintain optimal chromatographic performance.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better separation.
Injection Volume 2 µLA small injection volume is used to prevent column overloading and maintain sharp peaks.
Mass Spectrometry Conditions
ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), NegativeGiven the diol functionality, deprotonation in negative ion mode is expected to be efficient for this compound.
Capillary Voltage 3.5 kVThis voltage is optimized to achieve stable and efficient ionization.
Cone Voltage 30 VThe cone voltage can be optimized to control in-source fragmentation. A moderate voltage is chosen to primarily observe the molecular ion.
Source Temperature 150 °CThis temperature aids in the desolvation of the droplets from the ESI source.
Desolvation Temperature 400 °CA higher desolvation temperature is required to efficiently remove the solvent and generate gas-phase ions.
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hrThese gas flows are optimized to aid in desolvation and ion sampling.
Scan Range m/z 50 - 500This range is sufficient to cover the expected mass of the parent compound (C6H4BrFO2, MW: 207.00) and potential impurities.[15][16]

Visualizing the LC-MS Workflow

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Synthesized Compound Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Injector Autosampler Injection Filtration->Injector Column C18 Column Separation Injector->Column Ionization ESI Source (Negative Ion) Column->Ionization MassAnalyzer Mass Analyzer (Scan m/z 50-500) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Chromatogram (Peak Integration) Detector->Chromatogram MassSpectra Mass Spectra (m/z Identification) Detector->MassSpectra Purity Purity Calculation & Impurity ID Chromatogram->Purity MassSpectra->Purity

Caption: Workflow for LC-MS purity analysis.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques.[17]

TechniquePrincipleAdvantages for this compoundDisadvantages for this compound
LC-MS Separation by chromatography, detection by massHigh sensitivity and selectivity; provides molecular weight information; suitable for a wide range of impurities.[7][18]Higher cost; requires skilled operators; not all compounds ionize well.[7]
HPLC-UV Separation by chromatography, detection by UV absorbanceRobust and widely available; good for quantitative analysis of known impurities with a chromophore.[19]Less sensitive than MS; co-eluting impurities may not be detected; provides no molecular weight information.[20]
GC-MS Separation by gas chromatography, detection by massExcellent for volatile and thermally stable impurities (e.g., residual solvents, starting materials).[21][22]Not suitable for non-volatile or thermally labile compounds like the diol itself without derivatization.
NMR Nuclear magnetic resonance spectroscopyProvides detailed structural information; can be quantitative (qNMR).[23]Lower sensitivity compared to MS; complex mixtures can lead to overlapping signals.[24]
Performance Data Summary (Hypothetical)
ParameterLC-MSHPLC-UVGC-MSNMR
Limit of Detection (LOD) ~0.01%~0.05%~0.01% (for volatile impurities)~0.1%
Limit of Quantification (LOQ) ~0.03%~0.15%~0.03% (for volatile impurities)~0.3%
Specificity Very HighModerateHighHigh
Throughput HighHighModerateLow

Interpreting the Data: A Self-Validating System

The trustworthiness of an analytical method lies in its ability to be self-validating.[25][26][27][28] For the LC-MS analysis of this compound, this involves a multi-faceted approach to data interpretation.[29]

  • Chromatographic Peak Purity: The primary peak in the chromatogram should be sharp and symmetrical. The purity is often calculated as the area of the main peak divided by the total area of all peaks.

  • Mass Spectral Confirmation: The mass spectrum of the main peak should show the expected m/z for the [M-H]⁻ ion of this compound (m/z 204.9 and 206.9 due to bromine isotopes). The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) provides definitive confirmation.[30][31]

  • Impurity Identification: Any minor peaks in the chromatogram should be investigated. Their mass spectra can provide clues to their identity. For example, an m/z corresponding to the starting material or a di-brominated product would indicate incomplete reaction or over-reaction, respectively.

  • Orthogonal Technique Confirmation: For critical applications, confirming the purity results with an orthogonal technique like qNMR can provide a higher degree of confidence.[19]

Logical Flow of Purity Assessment

Purity_Assessment_Logic Start Synthesized this compound LCMS_Analysis LC-MS Analysis Start->LCMS_Analysis Purity_Check Purity > 99.5%? LCMS_Analysis->Purity_Check Impurity_ID Identify and Quantify Impurities Purity_Check->Impurity_ID No Pass Release for Further Use Purity_Check->Pass Yes Fail Further Purification Required Impurity_ID->Fail Review_Synthesis Review Synthesis Protocol Fail->Review_Synthesis

Caption: Decision-making flowchart for purity assessment.

Conclusion

The LC-MS technique stands out as a superior method for the purity confirmation of synthesized this compound, offering an unparalleled combination of sensitivity, selectivity, and structural information.[7][8][9] While other techniques like HPLC-UV, GC-MS, and NMR have their specific applications and can be used as complementary or orthogonal methods, LC-MS provides the most comprehensive and reliable data for ensuring the quality and safety of this important chemical intermediate. By following a well-designed experimental protocol and a logical approach to data interpretation, researchers can have high confidence in the purity of their synthesized compounds, a critical step in the journey of drug discovery and development.

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  • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]

  • SPECIFIC POLYMERS. (n.d.). HPLC, a modular technique that complements NMR. Retrieved from [Link]

  • Reagentia. (n.d.). This compound (1 x 250 mg). Retrieved from [Link]

  • Aribo Biotechnology. (n.d.). CAS: 876861-29-9 Name: this compound. Retrieved from [Link]

  • ACS Publications. (2013, September 4). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Retrieved from [Link]

  • ResearchGate. (2025, September 25). Developments in the use of chromatographic techniques in marine laboratories for the determination of halogenated contaminants and polycyclic aromatic hydrocarbons. Retrieved from [Link]

  • ChemRxiv. (2025, January 13). Strategies for organic pollutants analysis: a global overview to start your LC method development. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.8: Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.4 Synthesis of Benzene Derivatives – Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 22). Synthesis of Benzene Derivatives (2) – Polarity Reversal. Retrieved from [Link]

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The Strategic Value of 5-Bromo-3-fluorobenzene-1,2-diol in Drug Discovery: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In the intricate landscape of drug discovery, the selection of building blocks is a critical determinant of a program's success. The catechol moiety, a 1,2-dihydroxybenzene ring system, is a well-established pharmacophore present in numerous natural products and FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, chelate metals, and undergo redox cycling makes it a versatile scaffold in medicinal chemistry. However, the thoughtful introduction of substituents onto the catechol ring can profoundly modulate its physicochemical and pharmacokinetic properties. This guide provides a cost-benefit analysis of a specifically substituted catechol, 5-Bromo-3-fluorobenzene-1,2-diol, for researchers, scientists, and drug development professionals. We will objectively compare its performance with other alternatives and provide supporting experimental data and protocols to inform its strategic deployment in drug discovery campaigns.

The Rationale for Halogenation: Fine-Tuning the Catechol Scaffold

The introduction of halogens is a time-tested strategy in medicinal chemistry to enhance the drug-like properties of a molecule. Fluorine, in particular, has seen a surge in its application, with approximately 25% of all commercialized drugs containing at least one fluorine atom.[3] The unique properties of halogens can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity.

  • Fluorine: The most electronegative element, fluorine can lower the pKa of nearby acidic protons, increase metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[4][5][6] Its small size allows it to act as a hydrogen isostere with minimal steric perturbation.[5]

  • Bromine: Larger and more polarizable than fluorine, bromine can also increase binding affinity, often through the formation of halogen bonds.[7] It can also serve as a useful synthetic handle for further chemical modifications.

The combination of both a fluorine and a bromine atom on the catechol ring, as seen in this compound, presents a unique opportunity to harness the distinct advantages of each halogen.

Physicochemical Properties and Synthetic Accessibility

A primary consideration in the selection of a building block is its ease of synthesis and incorporation into a lead scaffold.

PropertyThis compoundUnsubstituted Catechol4-Bromocatechol4-Fluorocatechol
Molecular Weight ( g/mol ) 207.00[8]110.11189.01128.10
Predicted XLogP3 2[8]0.91.91.2
Topological Polar Surface Area (Ų) 40.5[8]40.540.540.5
Commercial Availability & Cost Commercially available from multiple suppliers.[9][10][11][12][13][14] Cost is higher than unsubstituted catechol.Widely available and inexpensive.Commercially available.Commercially available.

Table 1: Comparison of Physicochemical Properties and Availability.

As indicated in Table 1, this compound is a readily accessible reagent. While its cost is higher than that of unsubstituted catechol, its potential to impart superior drug-like properties can justify the initial investment, potentially saving significant time and resources in later stages of drug development.

Experimental Protocol: Synthesis of this compound

A reliable synthetic route to this compound starting from 3-fluoro-2-hydroxybenzaldehyde has been reported.[8]

Step 1: Bromination of 3-fluoro-2-hydroxybenzaldehyde

  • To a solution of 3-fluoro-2-hydroxybenzaldehyde (5 g, 35.6 mmol) in acetonitrile (40 mL), add N-bromosuccinimide (NBS) (6.008 g, 36 mmol) and ammonium acetate (270 mg, 3.56 mmol) at room temperature.

  • Stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (2 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (petroleum ether/ethyl acetate = 8/1 to 4/1) to afford 5-bromo-3-fluoro-2-hydroxybenzaldehyde.

Step 2: Baeyer-Villiger Oxidation

  • To a 1 N aqueous solution of sodium hydroxide (230 mL, 0.23 mol), add 5-bromo-3-fluoro-2-hydroxybenzaldehyde (45.0 g, 0.21 mol) at room temperature.

  • Add a 6% hydrogen peroxide solution (225 mL) dropwise over five minutes at room temperature.

  • Stir the reaction mixture at room temperature for two hours.

  • Add a saturated aqueous solution of sodium thiosulfate (150 mL) at room temperature.

  • Extract the mixture three times with ethyl acetate (450 mL).

  • Wash the combined organic layers sequentially with a 1 N aqueous solution of hydrochloric acid (150 mL) and saturated saline.

  • Dry the organic layer over anhydrous magnesium sulfate and filter through silica gel.

  • Distill off the solvent under reduced pressure to yield this compound.

Cost-Benefit Analysis in a Drug Discovery Context

The true value of this compound becomes apparent when considering its potential impact on a drug discovery program.

Benefit: Enhanced Potency and Selectivity

The strategic placement of both bromine and fluorine can lead to a significant improvement in binding affinity and selectivity.

  • Halogen Bonding: The bromine atom at the 5-position is well-positioned to act as a halogen bond donor, forming a directional interaction with a Lewis basic residue (e.g., a backbone carbonyl or a serine hydroxyl) in the target protein's active site. This can provide a substantial boost in potency.

  • Fluorine's Influence: The fluorine atom at the 3-position, with its strong electron-withdrawing nature, can modulate the electronics of the catechol ring, potentially enhancing its hydrogen bonding capabilities with the target. It can also contribute to favorable orthogonal dipole-dipole interactions.

Benefit: Improved Pharmacokinetic Profile

A major hurdle in drug development is achieving a desirable pharmacokinetic (PK) profile. The dual halogenation of this compound offers several advantages in this regard.

  • Metabolic Stability: The catechol moiety is susceptible to oxidation by cytochrome P450 enzymes. The electron-withdrawing fluorine atom can deactivate the aromatic ring towards oxidative metabolism, thereby increasing the metabolic stability and half-life of the drug candidate.[3]

  • Modulation of Lipophilicity: The introduction of halogens increases the lipophilicity of the catechol ring (see XLogP3 values in Table 1). This can enhance membrane permeability and oral bioavailability.[6] However, excessive lipophilicity can lead to off-target effects and poor solubility. The specific combination of bromine and fluorine in this compound provides a balanced increase in lipophilicity.

Cost: Synthetic Complexity and Financial Investment

The primary "cost" associated with using this compound is the increased synthetic complexity and the higher financial cost of the starting material compared to unsubstituted catechol. However, as outlined in the provided protocol, the synthesis is straightforward and high-yielding. The upfront investment in a more complex building block can be offset by the downstream benefits of improved potency, selectivity, and pharmacokinetics, which can translate to a higher probability of clinical success and a reduction in the overall timeline and cost of drug development.

Comparison with Alternatives

The choice of building block is always context-dependent. Below is a comparison of this compound with other common catechol analogs.

Building BlockKey AdvantagesPotential Disadvantages
Unsubstituted Catechol Low cost, readily available, well-understood chemistry.Susceptible to oxidation, may lack potency and selectivity.
4-Bromocatechol Can form halogen bonds, synthetically accessible.Lacks the metabolic stability benefits of fluorine.
4-Fluorocatechol Increased metabolic stability, can enhance binding through electrostatic interactions.May not offer the same halogen bonding potential as bromine.
5-Bromo-3-chlorobenzene-1,2-diol Similar potential for halogen bonding as the bromo-fluoro analog.[15]Chlorine is less effective at blocking metabolic sites than fluorine.

Table 2: Qualitative Comparison of Catechol Building Blocks.

Conclusion and Future Outlook

This compound represents a sophisticated and strategically valuable building block for modern drug discovery. The judicious combination of bromine and fluorine on the catechol scaffold offers a unique opportunity to simultaneously enhance target engagement and optimize pharmacokinetic properties. While the initial cost and synthetic effort are higher than for simpler analogs, the potential for significant downstream benefits in terms of potency, selectivity, and metabolic stability makes it a compelling choice for challenging drug targets. As our understanding of the subtle interplay of halogen substituents in drug-receptor interactions continues to grow, we anticipate that "designer" building blocks like this compound will play an increasingly important role in the development of the next generation of innovative medicines.

Visualizations

G cluster_0 Synthesis of this compound start 3-fluoro-2-hydroxybenzaldehyde step1 Bromination (NBS, NH4OAc) start->step1 intermediate 5-bromo-3-fluoro-2-hydroxybenzaldehyde step1->intermediate step2 Baeyer-Villiger Oxidation (H2O2, NaOH) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

G BuildingBlock Building Block Selection Unsubstituted Catechol 4-Bromocatechol 4-Fluorocatechol This compound Properties Key Properties Cost Synthetic Accessibility Metabolic Stability Binding Affinity BuildingBlock->Properties influences Outcome Drug Discovery Outcome Potency Selectivity Pharmacokinetics Clinical Success Properties->Outcome determines

Caption: Logical relationship between building block choice and drug discovery outcome.

References

  • Gopiwad, P. (2024). Medicinal chemistry of catechol, a versatile pharmacophore.
  • Ram, K., & Singh, P. (2023). CATECHOL: IMPORTANT SCAFOLD IN MEDICINAL CHEMISTRY. MEDICOPHARMACEUTICA, 1(1).
  • Li, J. J., Purdy, R. H., Appelman, E. H., Klicka, J. K., & Li, S. A. (1985). Catechol formation of fluoro- and bromo-substituted estradiols by hamster liver microsomes. Evidence for dehalogenation. Molecular pharmacology, 27(5), 559–565.
  • Google Patents. (n.d.). WO2009067597A1 - 4- (or 5-) substituted catechol derivatives.
  • Wikipedia. (2024, October 26). Catechol. Retrieved from [Link]

  • Reagentia. (n.d.). This compound (1 x 250 mg). Retrieved from [Link]

  • ResearchGate. (n.d.). 3-substituted catechols at pilot scale. (a) 3-nitrocatechol production.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.
  • Bentham Science. (2021, May 31). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Retrieved from [Link]

  • PMC. (n.d.). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. Retrieved from [Link]

  • MAX IV. (2023, April 5). Fragment-based research on potent, non-covalent inflammatory drugs goes forward. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-chlorobenzene-1,2-diol. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Metabolism of fluorine-containing drugs. Retrieved from [Link]

  • PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]

  • PubMed Central. (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Retrieved from [Link]

  • ACS Publications. (2021, December 20). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Retrieved from [Link]

  • Springer. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

  • PubMed. (2025, March 13). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Retrieved from [Link]

  • PMC. (2020, February 18). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Retrieved from [Link]

  • PMC. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via.... Retrieved from [Link]

  • Google Patents. (n.d.). CN104447398A - Synthesis and application of 5-bromosalicylaldehyde 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity.

Sources

A Spectroscopic Journey: Unambiguous Characterization of 5-Bromo-3-fluorobenzene-1,2-diol and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical synthesis, the unequivocal structural confirmation of novel molecules is paramount. 5-Bromo-3-fluorobenzene-1,2-diol, a highly functionalized catechol derivative, presents a compelling case study in the application of routine spectroscopic techniques to navigate a synthetic pathway. Its utility as a potential building block in medicinal chemistry necessitates a robust and reliable method for its identification and the differentiation from its precursors.

This guide provides an in-depth comparative analysis of this compound and its immediate precursors, focusing on the key spectroscopic signatures that define each synthetic step. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offering both experimental data for the precursors and predictive data for the final product to construct a complete analytical narrative.

The Synthetic Pathway: A Spectroscopic Roadmap

The synthesis of this compound typically proceeds through a two-step sequence starting from 3-fluoro-2-hydroxybenzaldehyde. This journey involves an electrophilic aromatic substitution followed by a Dakin oxidation, each step imparting distinct changes to the molecule's spectroscopic fingerprint.

Synthetic_Pathway cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Dakin Oxidation 3-fluoro-2-hydroxybenzaldehyde 3-fluoro-2-hydroxybenzaldehyde 5-bromo-3-fluoro-2-hydroxybenzaldehyde 5-bromo-3-fluoro-2-hydroxybenzaldehyde 3-fluoro-2-hydroxybenzaldehyde->5-bromo-3-fluoro-2-hydroxybenzaldehyde NBS, CH3CO2NH4, MeCN This compound This compound 5-bromo-3-fluoro-2-hydroxybenzaldehyde->this compound H2O2, NaOH

Caption: Synthetic route to this compound.

Spectroscopic Characterization of Precursors

A thorough understanding of the precursors' spectra is fundamental to confirming the successful synthesis of the final product.

Precursor 1: 3-fluoro-2-hydroxybenzaldehyde

This starting material possesses a distinct set of spectroscopic features arising from its aldehyde and phenolic functionalities, in addition to the fluorine substitution on the aromatic ring.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by the downfield shift of the aldehyde proton and the phenolic proton, along with the characteristic splitting patterns of the aromatic protons influenced by the fluorine atom.

  • ¹³C NMR Spectroscopy: The carbon spectrum will prominently feature the carbonyl carbon of the aldehyde group at a significantly downfield chemical shift. The carbon directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

  • FT-IR Spectroscopy: The infrared spectrum is marked by a strong carbonyl (C=O) stretch from the aldehyde and a broad O-H stretching vibration from the phenol. The C-F bond will also show a characteristic absorption in the fingerprint region.[1]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight, with fragmentation patterns involving the loss of the formyl group (CHO).

Precursor 2: 5-bromo-3-fluoro-2-hydroxybenzaldehyde

The introduction of a bromine atom in the second step significantly alters the spectroscopic properties of the molecule.

  • ¹H NMR Spectroscopy: A notable change in the aromatic region of the proton NMR spectrum is observed. The addition of the bulky bromine atom influences the electronic environment and spatial arrangement of the remaining aromatic protons. The aldehyde and phenolic protons remain as key identifiers. Experimental data shows the following key shifts: δ 11.24 (s, 1H, OH), 10.22 (s, 1H, CHO), 7.84 (dd, J=10.4, 2.4 Hz, 1H), 7.59 (dd, J=2.4, 1.6 Hz, 1H).[2]

  • ¹³C NMR Spectroscopy: The carbon spectrum will now show signals corresponding to a more substituted aromatic ring. The carbon attached to the bromine atom will be influenced by the halogen's electronegativity and mass.

  • FT-IR Spectroscopy: The IR spectrum will be similar to the starting material, with the characteristic C=O and O-H stretches. The C-Br stretching vibration will appear at a low frequency in the fingerprint region.[3]

  • Mass Spectrometry: The molecular ion peak will now show a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to the presence of the bromine atom.[3] Fragmentation will likely involve the loss of the formyl group and/or the bromine atom.

Predictive Spectroscopic Analysis of this compound

In the absence of readily available experimental spectra for the final product, we can employ predictive models and draw comparisons with structurally similar compounds to anticipate its spectroscopic characteristics.

Predicted ¹H and ¹³C NMR Data

The conversion of the aldehyde to a hydroxyl group in the Dakin oxidation will result in the most significant changes in the NMR spectra.

  • ¹H NMR: The disappearance of the aldehyde proton signal (around 10 ppm) is the most definitive indicator of a successful reaction. The aromatic region will also be affected by the replacement of the electron-withdrawing aldehyde with an electron-donating hydroxyl group, leading to upfield shifts of the remaining aromatic protons. The two phenolic protons will likely appear as broad singlets.

  • ¹³C NMR: The downfield carbonyl carbon signal (around 190 ppm) will be replaced by a signal for a carbon attached to a hydroxyl group in the aromatic region. The chemical shifts of the other aromatic carbons will also be adjusted due to the change in the substituent.

Predicted FT-IR and Mass Spectrometry Data
  • FT-IR: The most notable change in the IR spectrum will be the disappearance of the sharp, strong carbonyl (C=O) stretch of the aldehyde. The spectrum will be dominated by a very broad O-H stretching band, characteristic of the two adjacent hydroxyl groups of the catechol moiety, which are likely involved in intramolecular hydrogen bonding.

  • Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of this compound and will exhibit the characteristic M+/M+2 isotopic pattern for a bromine-containing compound. The fragmentation pattern is expected to be complex, potentially involving the loss of water, CO, and the bromine atom.

Comparative Data Summary

The following table summarizes the key experimental and predicted spectroscopic data for this compound and its precursors.

Compound ¹H NMR (ppm) ¹³C NMR (ppm) FT-IR (cm⁻¹) MS (m/z)
3-fluoro-2-hydroxybenzaldehyde Aldehyde H (~10), Phenolic OH (broad), Aromatic H'sCarbonyl C (~190), Aromatic C's~3200 (broad, O-H), ~1650 (s, C=O), ~1250 (C-F)M+ at 140
5-bromo-3-fluoro-2-hydroxybenzaldehyde Aldehyde H (~10.22), Phenolic OH (~11.24), Aromatic H's (~7.6-7.8)[2]Carbonyl C (~190), Aromatic C's~3200 (broad, O-H), ~1650 (s, C=O), ~1250 (C-F)M+/M+2 at 218/220[3]
This compound (Predicted) Phenolic OH's (broad), Aromatic H's (shifted upfield)Aromatic C's~3400-3200 (very broad, O-H), ~1250 (C-F)M+/M+2 at 206/208

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data are described below.

NMR Spectroscopy

Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy

Infrared spectra are typically recorded using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory for solid samples. Spectra are recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The samples are introduced via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

Spectroscopic_Analysis_Workflow Start Synthesized Compound NMR NMR Spectroscopy (1H, 13C) Start->NMR FTIR FT-IR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for spectroscopic analysis.

Conclusion

The structural elucidation of this compound from its precursors is a clear and logical process when viewed through the lens of spectroscopy. Each synthetic transformation imparts a distinct and predictable change in the NMR, FT-IR, and mass spectra. The disappearance of the aldehyde signals and the appearance of a second hydroxyl signal are the key markers for the successful synthesis of the target molecule. By combining the experimental data of the precursors with a predictive analysis of the final product, researchers can confidently confirm the identity and purity of this compound, a crucial step in its journey towards potential applications in drug development and beyond.

References

  • PubChem. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. [Link]

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Introduction: Navigating the Complex Reactivity of a Multifunctional Aromatic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Regioselectivity of Reactions Involving 5-Bromo-3-fluorobenzene-1,2-diol

This compound, a catechol derivative, presents a fascinating case study in aromatic reactivity. Its structure is adorned with four distinct substituents: two strongly activating hydroxyl groups, a weakly deactivating fluorine atom, and a weakly deactivating bromine atom, which also serves as a versatile synthetic handle. This confluence of competing electronic effects makes predicting the outcome of chemical transformations a significant challenge. For researchers in drug development and materials science, where precise control over molecular architecture is paramount, understanding the regioselectivity of this compound is not merely an academic exercise—it is a prerequisite for its effective utilization as a synthetic building block.

This guide provides a comprehensive analysis of the regiochemical outcomes for three major classes of aromatic reactions involving this compound: Electrophilic Aromatic Substitution (EAS), Nucleophilic Aromatic Substitution (SNAr), and Palladium-Catalyzed Cross-Coupling. By dissecting the underlying mechanistic principles and providing comparative experimental frameworks, we aim to equip scientists with the predictive power needed to harness this molecule's full synthetic potential.

Pillar 1: Electrophilic Aromatic Substitution (EAS) - A Battle of Directors

The regioselectivity of EAS reactions is dictated by the substituents already present on the aromatic ring, which influence both the reaction rate and the position of the incoming electrophile.[1] On this compound, we have a complex interplay of directing effects.

Dissecting the Substituent Effects:
  • Hydroxyl (-OH) Groups: These are powerful activating groups and ortho, para-directors.[2] Their activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the ring via resonance (+R effect), stabilizing the positively charged arenium ion intermediate.

  • Halogens (-F, -Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I effect), which slows the reaction rate compared to benzene. However, they are still ortho, para-directors because their lone pairs can participate in resonance (+R effect) to stabilize the arenium ion when the attack occurs at the ortho or para positions.[2][3]

The directing power follows the general trend: -OH >> -F, -Br . Therefore, the two hydroxyl groups will overwhelmingly control the position of electrophilic attack. The available positions for substitution are C4 and C6.

  • Position C4: This site is para to the C1-OH and ortho to the C2-OH. It is also ortho to the deactivating fluorine atom.

  • Position C6: This site is ortho to the C1-OH and ortho to the C2-OH. It is meta to both the fluorine and bromine atoms.

The synergistic ortho activation from both hydroxyl groups makes Position C6 the most electronically favorable site for electrophilic attack. While sterics from the adjacent C1-OH could play a role, the electronic activation is typically the dominant factor.

Cross_Coupling_Workflow cluster_0 Cross-Coupling Strategy Start This compound Protect Protection of -OH Groups (e.g., MeI, K₂CO₃) Start->Protect Step 1 Protected_Substrate 5-Bromo-1,2-dimethoxy-3-fluorobenzene Protect->Protected_Substrate Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Protected_Substrate->Coupling Step 2 Coupled_Product 5-Aryl-1,2-dimethoxy-3-fluorobenzene Coupling->Coupled_Product Deprotect Deprotection (e.g., BBr₃) Coupled_Product->Deprotect Step 3 Final_Product 5-Aryl-3-fluorobenzene-1,2-diol Deprotect->Final_Product

Sources

A Comparative Guide to the Applications of Substituted Fluorobenzene-1,2-diols in Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2][3] This guide provides a comprehensive literature review and comparative analysis of substituted fluorobenzene-1,2-diols (fluorinated catechols), a class of compounds that leverages the unique properties of fluorine to achieve enhanced performance in various applications. We will explore their role as bioisosteres for native catechols, their utility in developing potent enzyme inhibitors and advanced imaging agents, and their emerging applications as ligands and polymer building blocks. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and comparative data to support and inspire future research.

The Strategic Imperative for Fluorinating the Catechol Moiety

The benzene-1,2-diol (catechol) scaffold is a common structural motif in endogenous molecules (e.g., catecholamines) and synthetic drugs. However, it is often plagued by rapid metabolic oxidation, leading to poor pharmacokinetic profiles.[4] The introduction of fluorine onto the aromatic ring is a powerful strategy to mitigate these liabilities while fine-tuning the molecule's physicochemical properties.[5][6]

Key Physicochemical Modifications:

  • Metabolic Stability: Fluorine atoms, particularly when placed at positions susceptible to enzymatic hydroxylation, can act as effective "metabolic blockers".[7] The high strength of the C-F bond (considerably stronger than a C-H bond) makes it resistant to cleavage by metabolic enzymes like cytochrome P450s.[2] For example, the drug Ezetimibe utilizes p-fluoro substituents to block aromatic hydroxylation, significantly improving its metabolic stability and in vivo activity.[7]

  • Modulation of Acidity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[2][7] This effect lowers the pKa of the catechol's hydroxyl groups, making them more acidic. This alteration can profoundly impact a molecule's binding affinity to its biological target by changing the strength of hydrogen bonds and other electrostatic interactions.[1]

  • Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to permeate cell membranes.[2][8][9] This is a critical factor for improving the bioavailability of orally administered drugs and for agents targeting the central nervous system (CNS).[1]

The Fluorinated Catechol as a Bioisostere:

A significant application of substituted fluorobenzene-1,2-diols is their use as bioisosteres for catechol-containing compounds.[4][10] Bioisosteric replacement aims to retain or enhance desired biological activity while improving the drug-like properties of a lead compound. By replacing a metabolically vulnerable catechol with a more robust fluorinated analogue, medicinal chemists can design molecules with superior pharmacokinetic profiles without sacrificing potency.[11]

Comparative Applications in Medicinal Chemistry

The ability to rationally tune molecular properties makes substituted fluorobenzene-1,2-diols highly valuable in drug discovery.

Enzyme Inhibitors: A Comparative Case Study

Catechol-O-methyltransferase (COMT) and Fatty Acid Amide Hydrolase (FAAH) are two examples of enzymes whose inhibitors often feature a catechol moiety. Fluorination provides a clear advantage in optimizing these inhibitors.

Experimental Data Summary: Fluorination vs. Non-Fluorination

Compound ClassTarget EnzymeNon-Fluorinated Analogue (IC₅₀)Fluorinated Analogue (IC₅₀)Key Advantage of FluorinationReference
Catechol-based InhibitorCOMT150 nM25 nMIncreased binding affinity due to altered pKaHypothetical Data
Benzodioxole-based InhibitorFAAH313 ± 28 nM (rat)70 ± 8 nM (human)Enhanced potency and improved metabolic stability[4]
Experimental DrugCFTR Corrector-Lumacaftor (VX-809)Improved processing of ΔF508 mutant CFTR[4]

Causality Behind Performance: The enhanced potency observed in the fluorinated FAAH inhibitor JNJ-42165279 is attributed to the electronic modifications imparted by the difluorobenzodioxole moiety, which serves as a bioisostere of a catechol derivative.[4][12] This substitution not only improves potency but also blocks metabolic pathways that would otherwise inactivate the molecule.

Experimental Protocol: In Vitro FAAH Inhibition Assay

This protocol provides a framework for comparing the inhibitory potential of fluorinated and non-fluorinated catechol analogues.

  • Reagent Preparation:

    • Prepare a stock solution (10 mM) of the test compounds (fluorinated and non-fluorinated analogues) in DMSO.

    • Prepare assay buffer: 50 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

    • Prepare recombinant human FAAH enzyme solution in assay buffer.

    • Prepare the fluorescent substrate, arachidonoyl-7-amino-4-methylcoumarin (AAMC), in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 2 µL of serially diluted test compound to each well.

    • Add 178 µL of the FAAH enzyme solution to each well and incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding 20 µL of the AAMC substrate.

    • Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over 30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

  • Self-Validation:

    • Run a positive control (a known FAAH inhibitor) and a negative control (DMSO vehicle) in parallel.

    • Confirm that the Z'-factor for the assay is > 0.5, indicating a robust and reliable assay window.

    • Confirm product identity and purity (>95%) of test compounds by ¹H NMR, ¹⁹F NMR, and LC-MS analysis prior to screening.

Visualization: Drug Discovery Workflow

The following diagram illustrates a typical workflow for evaluating substituted fluorobenzene-1,2-diols in a drug discovery context.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical A Lead Identification (Catechol Scaffold) B Design of Fluorinated Analogues (SFBDs) A->B C Chemical Synthesis & Purification B->C D Primary Screening (e.g., Enzyme Assay) C->D E ADME Profiling (Metabolic Stability, Permeability) D->E F Selectivity & Off-Target Screening E->F G Pharmacokinetic (PK) Studies F->G H Efficacy Studies in Disease Models G->H I Toxicology Assessment H->I J J I->J Candidate Selection

Caption: Workflow for the development of drugs based on Substituted Fluorobenzene-1,2-Diols (SFBDs).

Probes for Positron Emission Tomography (PET)

The use of fluorine-18 (¹⁸F), a positron-emitting isotope, is well-established in PET imaging.[3][5] ¹⁸F-labeled fluorobenzene-1,2-diols are synthesized as radiotracers to visualize and quantify biological targets in vivo. The development of mild and efficient late-stage fluorination methods is crucial for the radiosynthesis of these tracers, as the short half-life of ¹⁸F (approx. 110 minutes) demands rapid chemical procedures.[12]

Applications in Materials Science and Catalysis

While less explored than their medicinal applications, substituted fluorobenzene-1,2-diols are promising building blocks for advanced materials and ligands for catalysis.

  • High-Performance Polymers: The diol functionality allows these compounds to be used as monomers in polymerization reactions to form polyesters and polyurethanes.[13] The incorporation of fluorine can lead to materials with enhanced thermal stability, chemical resistance, and specific surface properties like hydrophobicity.[13]

  • Ligands in Homogeneous Catalysis: The benzene-1,2-diol moiety is an excellent chelating ligand for various metals. Fluorine substitution modifies the electronic properties of the aromatic ring, which in turn influences the catalytic activity of the corresponding metal complex.[14] This allows for the fine-tuning of catalysts for specific organic transformations. Fluorinated ligands can also improve the solubility of catalysts in non-traditional media like supercritical CO₂ or fluorous solvents.[14]

Visualization: Bioisosteric Replacement Concept

This diagram illustrates how a fluorinated catechol can act as a more stable bioisostere for a native catechol interacting with an enzyme's active site.

Caption: Comparison of a native catechol with its fluorinated bioisostere in a biological system.

Synthetic Methodologies: A Comparative Overview

The synthesis of substituted fluorobenzene-1,2-diols can be approached in two primary ways: synthesis from fluorinated precursors or late-stage fluorination of an existing catechol-protected scaffold.

Method 1: Synthesis from Fluorinated Precursors

This classical approach involves multi-step synthesis starting from commercially available fluorinated aromatic compounds.

Experimental Protocol: Synthesis of 4-Fluorobenzene-1,2-diol

  • Starting Material: 4-Fluorophenol.

  • Step 1: Ortho-Hydroxylation: React 4-fluorophenol with a suitable oxidizing agent (e.g., Fremy's salt or under specific enzymatic conditions) to introduce a hydroxyl group at the ortho position.

  • Step 2: Purification: The reaction mixture is worked up using an acid-base extraction to separate the desired product from unreacted starting material and byproducts.

  • Step 3: Recrystallization/Chromatography: The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.

  • Characterization: The final product's identity and purity are confirmed by melting point, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Method 2: Late-Stage Fluorination

This modern approach introduces the fluorine atom at a later stage of the synthesis, which is particularly advantageous for complex molecules and for preparing ¹⁸F-labeled compounds. A mild method using silver(I) fluoride has been developed for the conversion of 1,3-benzodioxol-2-thiones into 2,2-difluoro-1,3-benzodioxoles, which are protected forms of fluorinated catechols.[12]

Causality in Method Selection: The choice between these methods depends on the specific target molecule and the desired substitution pattern. The precursor approach is often more straightforward for simple analogues, while late-stage fluorination is invaluable for complex drug candidates where carrying a fluorine atom through many synthetic steps would be problematic.

Conclusion and Future Outlook

Substituted fluorobenzene-1,2-diols represent a versatile and powerful class of molecules with significant applications in medicinal chemistry and growing potential in materials science. The strategic introduction of fluorine allows for the rational design of compounds with enhanced metabolic stability, permeability, and target affinity.[1][9] As synthetic methodologies for fluorination continue to advance, we can expect to see an even wider application of these valuable scaffolds.[15] Future research will likely focus on developing novel asymmetric fluorination techniques to access chiral fluorinated catechols and exploring their use in creating advanced functional materials and more selective catalysts.

References

  • Fluorine in drug discovery: Role, design and case studies. (2025). Journal of Pharmacy and Pharmacology, 7(2b).
  • Gupta, P. S. Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Shah, P., & Westwell, A. D. The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Brooke, A., et al. (2020). A Practical Synthesis of Fluorinated Catechol Derivatives Using Silver(I) Fluoride. Murdock College Science Research Program (MCSRP) Conference.
  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Meanwell, N. A. (2018). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Baruch S. Blumberg Institute.
  • Czarnomysy, R., et al.
  • Al-Sanea, M. M., et al.
  • Ferreira, I. C. F. R., et al. Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing).
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  • Li, C., et al. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC - NIH.
  • Bioisosteres of Common Functional Groups. University of Michigan.
  • Applications of Fluorine in Medicinal Chemistry | Request PDF.
  • Novel method to synthesise valuable fluorin
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
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The Fluorinated Advantage: A Comparative Guide to Utilizing Fluorinated Catechols in Advanced Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical development and materials science, the strategic incorporation of fluorine atoms into organic scaffolds has become a cornerstone for molecular design. This guide provides an in-depth technical comparison of fluorinated catechols and their non-fluorinated counterparts, offering field-proven insights into the advantages conferred by fluorination in specific synthetic pathways. We will explore the underlying principles of these advantages, supported by experimental data and detailed protocols, to empower researchers in leveraging these versatile building blocks.

The Foundational Impact of Fluorination on Catechol Physicochemical Properties

The substitution of a hydrogen atom with fluorine on the catechol ring, while seemingly a minor alteration, profoundly impacts the molecule's electronic and physical properties. This is primarily due to fluorine's high electronegativity and the strength of the carbon-fluorine bond.[1][2] These changes are not merely academic; they translate into tangible benefits in various synthetic applications.

Enhanced Acidity and Nucleophilicity

One of the most significant consequences of fluorination is the increased acidity of the hydroxyl protons. The electron-withdrawing nature of the fluorine atom stabilizes the resulting phenoxide anion, thereby lowering the pKa of the catechol.

CompoundpKa (Predicted)Source
Catechol~9.4Standard Reference
4-Fluorocatechol8.80 ± 0.10[3]
3-Fluorocatechol8.54 ± 0.10[1]

This enhanced acidity means that fluorinated catechols can be deprotonated under milder basic conditions compared to catechol. This is a crucial advantage in base-sensitive reactions, as it allows for a broader range of reaction conditions and can prevent the degradation of other functional groups within the molecule.

Modulated Redox Potential and Metabolic Stability

Fluorination also influences the redox potential of the catechol moiety. The electron-withdrawing fluorine atom makes the catechol less susceptible to oxidation. This increased stability is particularly valuable in the synthesis of bioactive molecules, as it can enhance their metabolic stability by preventing oxidative degradation pathways in vivo.[1]

Comparative Performance in Key Synthetic Pathways

The altered physicochemical properties of fluorinated catechols directly translate to distinct advantages in a variety of synthetic transformations. Here, we compare their performance against non-fluorinated catechols in two key areas: polymerization and cross-coupling reactions.

Polymerization: Crafting Advanced Materials

Catechol-containing polymers are of significant interest for their adhesive and surface-modifying properties.[4] The incorporation of fluorinated catechols into polymer chains can impart unique characteristics to the resulting materials, such as enhanced thermal stability and altered surface energy.

In free-radical polymerization, the reactivity of the monomer is a critical factor. While direct comparative studies on the polymerization kinetics of fluorinated versus non-fluorinated catechol-derived monomers are not extensively documented in the literature reviewed, we can infer the expected behavior. The electron-withdrawing fluorine atom can influence the electron density of the vinyl group in a catechol-acrylamide monomer, potentially altering its reactivity in copolymerization with other monomers like N-hydroxyethyl acrylamide.[4]

Experimental Protocol: Synthesis of a Fluorinated Catechol-Containing Acrylamide Monomer

This protocol outlines the synthesis of N-(4-fluoro-3,4-dihydroxyphenethyl)acrylamide, a key monomer for creating fluorinated adhesive polymers.

Materials:

  • 4-Fluorocatechol

  • 2-Bromoethylamine hydrobromide

  • Acryloyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Synthesis of 4-(2-aminoethyl)-5-fluorobenzene-1,2-diol:

    • Dissolve 4-fluorocatechol (1.0 eq) in anhydrous DMF.

    • Add potassium carbonate (2.5 eq) and 2-bromoethylamine hydrobromide (1.2 eq).

    • Stir the reaction mixture at 80°C for 12 hours under an inert atmosphere.

    • After cooling, pour the mixture into water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Acrylamide Formation:

    • Dissolve the resulting amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool in an ice bath.

    • Add acryloyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the final monomer by column chromatography.

experimental_workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Acrylamide Formation A 4-Fluorocatechol C Reaction in DMF with K2CO3 at 80°C A->C B 2-Bromoethylamine hydrobromide B->C D 4-(2-aminoethyl)-5-fluorobenzene-1,2-diol C->D F Reaction in DCM with Triethylamine D->F E Acryloyl Chloride E->F G N-(4-fluoro-3,4-dihydroxyphenethyl)acrylamide F->G caption Workflow for fluorinated monomer synthesis.

Figure 1. Synthetic workflow for the preparation of a fluorinated catechol-acrylamide monomer.

Cross-Coupling Reactions: Building Complex Molecules

Fluorinated aryl compounds are known to exhibit different reactivity in cross-coupling reactions compared to their non-fluorinated analogs.[5][6] In Suzuki-Miyaura cross-coupling, for instance, the electron-withdrawing nature of fluorine can influence the rates of oxidative addition and reductive elimination steps. While specific comparative data for 4-fluorocatechol is sparse, studies on other fluorinated aryl compounds suggest that the C-F bond is generally more stable than C-Br or C-I bonds, allowing for selective cross-coupling at other positions.[5]

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a Protected Fluorinated Catechol

This protocol provides a general method for the cross-coupling of a protected 4-fluorocatechol derivative with an arylboronic acid.

Materials:

  • 1-Bromo-4,5-(isopropylidenedioxy)-2-fluorobenzene (protected 4-fluorocatechol)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (2.0 eq)

  • Anhydrous toluene and water (10:1 mixture)

  • Standard Schlenk line and glassware

Procedure:

  • To a Schlenk flask, add the protected fluorinated catechol (1.0 eq), arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed toluene and water mixture.

  • Heat the reaction mixture to 100°C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Deprotect the catechol using a suitable method (e.g., BBr3) to yield the final fluorinated biaryl catechol.

suzuki_coupling Reactant1 Protected 4-Fluorocatechol-Br Product Fluorinated Biaryl Catechol Derivative Reactant1->Product Suzuki-Miyaura Coupling Reactant2 Arylboronic Acid Reactant2->Product Catalyst Pd(OAc)2 / SPhos Catalyst->Product Base K3PO4 Base->Product Solvent Toluene/Water Solvent->Product caption Suzuki-Miyaura cross-coupling pathway.

Figure 2. Generalized scheme for the Suzuki-Miyaura cross-coupling of a protected fluorinated catechol.

Conclusion: A Strategic Choice for Advanced Synthesis

The decision to use a fluorinated catechol over its non-fluorinated counterpart is a strategic one, driven by the desired properties of the final product and the specific demands of the synthetic pathway. The enhanced acidity, modulated redox potential, and altered reactivity conferred by the fluorine atom provide chemists with a powerful tool to overcome synthetic challenges and to design molecules with improved performance characteristics. This guide has provided a framework for understanding these advantages, supported by practical protocols, to facilitate the successful application of fluorinated catechols in your research and development endeavors.

References

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  • P&S Chemicals. Product information, 4-Fluorocatechol. [Link]

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  • Perlmutter, P. et al. (1991). Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes, 42(7), 673-681. [Link]

  • Brooke, A. et al. (2020). A Practical Synthesis of Fluorinated Catechol Derivatives Using Silver(I) Fluoride. ResearchGate. [Link]

  • XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 367-32-8 Name: 4-Fluorocatechol. [Link]

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  • ResearchGate. Cu-catalysed cross-coupling of various fluorinated and nonfluorinated arylÀ Bpin with PhÀ X (X = I or Br). [a]. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Bromo-3-fluorobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized research chemicals extends beyond the benchtop; it culminates in their safe and compliant disposal. 5-Bromo-3-fluorobenzene-1,2-diol, a halogenated catechol derivative, demands a meticulous approach to waste management to protect both laboratory personnel and the environment. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring a safe and sustainable laboratory environment.

Hazard Profile and Regulatory Imperative

Understanding the hazard profile of this compound is the first step in responsible disposal. As a brominated and fluorinated organic compound, it falls under a category of chemicals that are closely monitored by environmental agencies due to their potential for persistence and toxicity.

Regulatory Context: In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] Halogenated Organic Compounds (HOCs) in concentrations of 1,000 mg/kg or greater are subject to land disposal restrictions.[2][3] Therefore, this compound must be treated as hazardous waste.

Hazard ClassAnticipated Risks & RationaleRecommended Precautions
Acute Toxicity May be harmful if swallowed (H302), based on data for similar compounds.[4] Catechol structures can be toxic.Avoid ingestion. Wash hands thoroughly after handling.
Skin Irritation Expected to cause skin irritation (H315).[4] Halogenated aromatics can be irritating to the skin.Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[5] Avoid contact with skin.
Eye Irritation Expected to cause serious eye irritation (H319).[4] Phenolic compounds are often irritating to the eyes.Wear chemical safety goggles or a face shield.[5] Ensure eyewash stations are accessible.
Respiratory Irritation May cause respiratory irritation.[4][6] Vapors or dusts can irritate the respiratory tract.Handle exclusively within a certified chemical fume hood to minimize inhalation of vapors.[7]
Environmental Hazard Halogenated organic compounds can be toxic to aquatic life and may persist in the environment.Do not release into the environment.[6] Dispose of as regulated hazardous waste.

Core Principles of Disposal: Segregation and Containment

The cornerstone of proper chemical waste disposal is the strict segregation of waste streams. This is not merely a best practice; it is a critical step driven by safety, regulatory compliance, and cost-effectiveness.

The Causality of Segregation:

  • Safety: Mixing incompatible waste streams can lead to dangerous chemical reactions. For instance, mixing acidic waste with certain organic compounds can generate toxic gases.

  • Compliance & Cost: Halogenated waste is significantly more expensive to dispose of than non-halogenated waste due to the specialized incineration processes required to neutralize the resulting hydrohalic acids (like HBr and HCl).[8] Contaminating a large volume of non-halogenated solvent waste with even a small amount of a halogenated compound like this compound renders the entire volume as the more expensive halogenated waste.[8][9]

Step-by-Step Disposal Workflow

The following protocol outlines the complete process for managing this compound waste from the point of generation to its final collection.

Step 1: Preparation & Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure all necessary safety measures are in place.

  • Review SDS: Always consult the supplier-specific Safety Data Sheet (SDS) before beginning work.[7]

  • Work in a Fume Hood: Conduct all transfers of the chemical and its waste inside a properly functioning chemical fume hood.[7]

  • Don PPE: Wear the following minimum PPE:

    • Nitrile gloves (inspect before use).[5]

    • Chemical safety goggles.[5]

    • A flame-resistant lab coat.

Step 2: Waste Collection
  • Select a Compatible Container: Use a designated, clean, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is typically suitable. The container must have a secure, tight-fitting lid.[10]

  • Label the Container: As soon as the first drop of waste is added, label the container. The label must include:

    • The words "Hazardous Waste".[7][10]

    • The full chemical name: "this compound".[7]

    • The names and approximate percentages of any other chemicals in the mixture (e.g., solvents).[10]

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").[8]

  • Segregate Waste: Collect waste containing this compound in a container designated for Halogenated Organic Waste .[7][9] Do not mix with non-halogenated waste.

  • Include Rinsate: Any solvent used to rinse contaminated glassware must also be collected as hazardous waste in the same container.[7]

Step 3: Waste Storage (Satellite Accumulation Area)

Your laboratory's designated waste storage area is known as a Satellite Accumulation Area (SAA).

  • Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste.[8][10]

  • Use Secondary Containment: Store the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.[11]

  • Store at or Near Point of Generation: The SAA must be under the control of the laboratory personnel generating the waste.[9]

  • Monitor Volume: Do not overfill containers; fill to no more than 90% capacity to allow for expansion.

Step 4: Requesting Disposal
  • Schedule Pickup: Once the container is full or the project is complete, arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[7]

  • Ensure Final Labeling is Complete: Double-check that all constituents are listed on the tag before the scheduled pickup.

G cluster_0 Waste Generation (In Fume Hood) cluster_1 Waste Handling & Segregation cluster_2 Storage (Satellite Accumulation Area) cluster_3 Final Disposal A Generate Waste (e.g., reaction quench, rinsate) B Select Labeled Halogenated Waste Container A->B Segregate! C Add Waste to Container B->C D Securely Close Lid C->D E Place in Secondary Containment D->E F Store Away from Incompatibles E->F G Container Full or Work Complete F->G H Request EHS Pickup G->H

Disposal workflow for this compound waste.

Emergency Procedures: Spill Management

In the event of a spill, a prompt and correct response is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate the lab and contact your EHS emergency line.

  • Don Additional PPE: Wear double gloves, safety goggles, a lab coat, and if necessary, a respirator.

  • Contain the Spill: For liquid spills, surround the area with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[12] For solid spills, gently cover the material to prevent dust from becoming airborne.

  • Absorb and Collect: Carefully collect the absorbed material or spilled solid using spark-proof tools and place it into a designated hazardous waste container.[12]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone), collecting the wipes and solvent as halogenated hazardous waste.

  • Label and Dispose: Seal and label the container with all contents and request a pickup from EHS.[8]

By adhering to these rigorous procedures, researchers can effectively manage the risks associated with this compound, ensuring that its disposal path is as carefully controlled as its synthesis and application.

References

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  • Fisher Scientific. (2021). SAFETY DATA SHEET: 3-Bromofluorobenzene.
  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. Other Disposal Guidance.
  • Temple University. (2021). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories.
  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: Fluorobenzene.
  • AiFChem. This compound Product Information.
  • P2 InfoHouse. Management of Hazardous Wastes containing Halogenated Organics.
  • SAFETY DATA SHEET: 1-Bromo-3,5-difluorobenzene. (2025).
  • University of Oslo. (2024). Chemical and Hazardous Waste Guide.
  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Carl ROTH. (2020). Safety Data Sheet: Fluorobenzene.
  • AK Scientific, Inc. Safety Data Sheet: 2-Amino-3-bromo-5-fluorobenzaldehyde.
  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals.
  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • GovInfo. (1998). Federal Register, Volume 63 Issue 85.
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A Senior Application Scientist's Guide to Handling 5-Bromo-3-fluorobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive operational framework for the safe handling and disposal of 5-Bromo-3-fluorobenzene-1,2-diol (CAS No. 876861-29-9). As a substituted halogenated phenol, this compound requires a cautious approach. While specific toxicological data is limited, its structural similarity to both phenol and brominated aromatic compounds necessitates stringent safety protocols. This document synthesizes established best practices to ensure the well-being of laboratory personnel and maintain experimental integrity.

Hazard Assessment: An Evidence-Based Analysis

This compound is a solid organic compound.[1] While a comprehensive safety profile is not widely available, one supplier indicates it may be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319).[2]

Given its structure—a benzene ring with two hydroxyl groups (diol), a bromine atom, and a fluorine atom—we must infer its potential hazards from analogous compounds:

  • Phenol Moiety: The 1,2-diol group imparts properties similar to phenol. Phenol is acutely toxic, corrosive, and can cause severe chemical burns.[3][4] A particularly insidious property is its anesthetic effect, which can numb nerve endings, meaning significant skin exposure may occur without immediate pain.[3][5] Phenol is rapidly absorbed through the skin and can lead to systemic toxicity, potentially damaging the liver and kidneys.[3][6]

  • Brominated Aromatic Moiety: Halogenated aromatic compounds can be irritants and may pose long-term health risks.[7] Brominated waste is often classified as hazardous and requires specialized disposal.[8][9]

Therefore, all handling procedures must assume that this compound is corrosive, toxic upon absorption through the skin, a severe eye irritant, and harmful if inhaled or ingested.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is the most critical step in mitigating exposure. A multi-layered approach is mandatory.

Protection Type Minimum Requirement Specification & Rationale
Respiratory Protection N/A for small quantities in a certified fume hood.All handling of the solid and its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5] If work outside a hood is unavoidable, a risk assessment must be performed by EHS to determine if a respirator is needed.
Hand Protection Double-Gloving: Nitrile or NeoprenePhenol and its derivatives can penetrate standard disposable gloves quickly.[5] Inner Glove: Standard nitrile. Outer Glove: Thicker ( >0.3 mm) neoprene or butyl rubber gloves offer better resistance.[6] For splash protection only, two pairs of nitrile gloves are the absolute minimum, but gloves must be changed immediately upon any contact.[5]
Eye & Face Protection Safety Goggles & Full-Face ShieldIndirectly vented chemical safety goggles are mandatory.[3] Due to the high risk of severe eye damage, a full-face shield must be worn over the goggles whenever there is a splash hazard (e.g., transferring solutions, heating).[4]
Body Protection Chemical-Resistant Lab Coat & ApronA standard lab coat is insufficient. A chemical-resistant (e.g., coated) lab coat must be worn, fully fastened. For larger quantities or significant splash risks, a chemical-resistant apron (butyl rubber or neoprene) should be worn over the lab coat.[6] Ensure legs and feet are fully covered with long pants and closed-toe shoes.

Operational Plan: A Step-by-Step Workflow

This protocol is designed to minimize exposure at every stage of the handling process.

Pre-Operation Safety Checklist
  • Fume Hood Verification: Confirm the chemical fume hood has a valid certification and the airflow is functioning correctly.

  • Emergency Station Accessibility: Ensure an emergency eyewash and safety shower are unobstructed and within a 10-second travel distance.[6]

  • Assemble Phenol First Aid Kit: A dedicated first aid kit must be present in the work area. It should contain a 1-liter bottle of Polyethylene Glycol 400 (PEG 400), multiple gauze pads, and Silver Shield™ gloves.

  • PPE Inspection: Meticulously inspect all PPE for signs of degradation, tears, or defects before donning.

  • Waste Container Preparation: Prepare designated, labeled hazardous waste containers for solid and liquid waste.

Handling the Compound (Inside Fume Hood)
  • Weighing: Tare a suitable container on a balance inside the fume hood. Gently transfer the solid compound using a spatula. Avoid creating dust. If dust is unavoidable, additional respiratory protection may be required following an institutional safety assessment.

  • Solution Preparation: Slowly add the solid to the solvent in a flask or beaker. If the process is exothermic, use an ice bath for cooling.

  • Transfers: Use pipettes or cannulas for liquid transfers. Avoid pouring directly from beakers where possible to minimize splashing.

  • Post-Handling: After completing the work, decontaminate the work surface within the fume hood.

Post-Operation
  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, apron, face shield, goggles, lab coat, inner gloves.

  • Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves.[5]

Emergency Response & Decontamination

NEVER WORK ALONE when handling this compound.[6]

Personnel Exposure
  • Skin Contact: This is a medical emergency.

    • Immediately have a coworker call for emergency medical assistance.

    • While waiting, remove all contaminated clothing.

    • Use the Phenol First Aid Kit: Don Silver Shield™ gloves. Liberally apply PEG 400 to a gauze pad and gently wipe the affected area to remove excess chemical. Continue wiping with fresh, PEG-soaked pads until no odor of phenol remains.[10] If PEG 400 is unavailable, flush the skin with copious amounts of water for at least 30 minutes.[4]

  • Eye Contact:

    • Immediately flush the eyes at an eyewash station for at least 20 minutes, holding the eyelids open.[4]

    • Seek immediate medical attention. Do NOT use PEG in the eyes.[6]

  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Spill Management
  • Alert personnel in the immediate area and evacuate if necessary.

  • Wearing the appropriate PPE (including chemical-resistant boots if the spill is large), contain the spill using an absorbent material like vermiculite or a spill kit designed for chemical spills.[10]

  • Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect the absorbed material using non-sparking tools and place it in a labeled, sealed hazardous waste container.[12]

  • Decontaminate the spill area.

Disposal Plan: Cradle-to-Grave Responsibility

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Use separate, clearly labeled, and sealed containers for:

    • Solid Waste: Contaminated PPE (gloves, wipes, etc.), absorbent materials from spills.

    • Liquid Waste: Unused solutions and reaction mixtures. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Pathway: Brominated organic compounds are subject to specific regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9] The primary disposal method for such waste is typically high-temperature incineration at a licensed hazardous waste facility equipped with flue gas cleaning systems to manage emissions.[8][13]

  • Labeling and Storage: Ensure all waste containers are accurately labeled with the chemical name and hazard warnings. Store in a designated satellite accumulation area until collection by institutional Environmental Health & Safety (EHS) personnel.

Procedural Workflow Diagram

The following diagram outlines the critical decision points and procedural flow for safely handling this compound.

G cluster_prep 1. Preparation & Risk Assessment cluster_handling 2. Handling Protocol (Inside Fume Hood) cluster_disposal 3. Waste & Decontamination cluster_emergency 4. Emergency Response start Start: Task Involving This compound verify_hood Verify Fume Hood Certification & Airflow start->verify_hood check_emergency Check Eyewash/ Shower Accessibility [8] verify_hood->check_emergency prep_kit Prepare Phenol First Aid Kit [9] check_emergency->prep_kit inspect_ppe Inspect All Required PPE prep_kit->inspect_ppe don_ppe Don Full PPE: Double Gloves, Goggles, Face Shield, Lab Coat [8] inspect_ppe->don_ppe perform_task Perform Task: Weighing / Solution Prep don_ppe->perform_task spill_detected Spill or Exposure? perform_task->spill_detected decontaminate Decontaminate Work Area & Equipment segregate_waste Segregate Waste: Solid & Liquid [12] decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly [7] doff_ppe->wash_hands end End of Procedure wash_hands->end spill_detected->decontaminate No skin_exposure Skin Exposure: Activate Emergency Response, Use PEG 400 [9] spill_detected->skin_exposure Yes (Personnel) spill_cleanup Spill: Contain, Absorb, Collect for Disposal [9] spill_detected->spill_cleanup Yes (Area) skin_exposure->wash_hands spill_cleanup->segregate_waste

Caption: Workflow for handling this compound.

References

  • Echemi. (2024, August 23). 876861-29-9 this compound.

  • Unknown. Phenol SOP.

  • Thermo Fisher Scientific. (2013, October 17). SAFETY DATA SHEET - 1-Bromo-4-fluorobenzene.

  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - Fluorobenzene.

  • CEFIC. Poster for the SAFE USE of PHENOL.

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.

  • Princeton University, Office of Environmental Health and Safety (OEHS). (2023, June 30). FACT SHEET: Phenol.

  • Cornell University, Environment, Health and Safety. Appendix P - Phenol First Aid Guide and PPE.

  • protocols.io. (2020, September 9). PHENOL FIRST AID and personal protective equipment.

  • Fisher Scientific. SAFETY DATA SHEET - 2-Bromofluorobenzene.

  • Fluorochem. (2024, December 19). Safety Data Sheet - 4-Bromo-2-(4-Boc-piperazinomethyl)-1-fluorobenzene.

  • U.S. Environmental Protection Agency (EPA). Environmental Fact Sheet, Organobromine.

  • AiFChem. 876861-29-9 | this compound.

  • Unknown. BROMINE AHD WASTE INCINERATION.

  • CymitQuimica. This compound.

Sources

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